Hydroxysafflor yellow A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H32O16 |
|---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
(2R)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27+/m1/s1 |
InChI Key |
IAVUBSCVWHLRGE-BNBSKSLMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)[C@@](C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Hydroxysafflor Yellow A: A Deep Dive into its Neuroprotective Mechanisms of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a prominent water-soluble chalcone (B49325) glycoside derived from the flowers of Carthamus tinctorius L., has garnered significant attention for its potent neuroprotective properties. Extensively utilized in traditional Chinese medicine for cerebrovascular ailments, modern pharmacological research is progressively unraveling the intricate molecular mechanisms that underpin its therapeutic effects. This technical guide provides an in-depth exploration of the core neuroprotective actions of HSYA, focusing on its modulation of key signaling pathways, its role in mitigating oxidative stress, inflammation, and apoptosis, and its impact on the integrity of the blood-brain barrier. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel neuroprotective therapeutics.
Core Neuroprotective Mechanisms of this compound
HSYA exerts its neuroprotective effects through a multi-targeted approach, influencing a cascade of cellular and molecular events that are implicated in neuronal injury and survival. The principal mechanisms include the modulation of critical signaling pathways, attenuation of oxidative stress and neuroinflammation, inhibition of apoptosis, and preservation of the blood-brain barrier.
Modulation of Key Signaling Pathways
HSYA has been demonstrated to interact with and modulate several key signaling pathways involved in neuronal survival and injury. These include:
-
JAK2/STAT3/SOCS3 Signaling Pathway: In the context of cerebral ischemia, HSYA has been shown to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often harmfully activated. Concurrently, HSYA can upregulate the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK2/STAT3 pathway. This dual action helps to mitigate the detrimental effects of ischemia-induced activation of this pathway.[1]
-
HIF-1α/BNIP3 Signaling Pathway: HSYA can activate the Hypoxia-Inducible Factor-1α (HIF-1α)/B-cell lymphoma 2/adenovirus E1B 19-kDa interacting protein 3 (BNIP3) signaling pathway. This activation promotes neuronal autophagy, a cellular process of degradation and recycling of damaged components, which can be protective in the context of oxygen-glucose deprivation and reperfusion (OGD/R). By enhancing autophagy, HSYA helps to clear cellular debris and maintain cellular homeostasis, thereby reducing apoptosis.[2][3][4]
-
TLR4/NF-κB Signaling Pathway: Toll-like receptor 4 (TLR4) mediated activation of nuclear factor-kappa B (NF-κB) is a critical pathway in the inflammatory response following cerebral ischemia-reperfusion injury. HSYA has been shown to suppress this pathway by downregulating the expression of TLR4. This inhibition leads to a reduction in the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines, thus exerting an anti-inflammatory and neuroprotective effect.[5][6]
-
IL-17RA/ACT1/NF-κB Signaling Pathway: In neuroinflammation induced by astrocyte-derived IL-17A, HSYA can inhibit the IL-17RA/ACT1/NF-κB signaling loop. By disrupting this pathway, HSYA reduces the production of IL-17A by astrocytes, which in turn alleviates neuroinflammation and neuronal apoptosis.[7][8]
-
SIRT1 Signaling Pathway: HSYA has been found to activate the Sirtuin 1 (SIRT1) signaling pathway, which is involved in cellular stress resistance and longevity. Activation of SIRT1 by HSYA contributes to its antioxidant and anti-apoptotic effects.
Attenuation of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in various neurological disorders. HSYA demonstrates potent antioxidant properties by:
-
Enhancing Antioxidant Enzyme Activity: HSYA increases the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).
-
Reducing Oxidative Damage Markers: It effectively reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and inhibits the production of ROS.[9]
Anti-Inflammatory Effects
Neuroinflammation plays a pivotal role in the pathophysiology of neurodegenerative diseases and ischemic stroke. HSYA mitigates neuroinflammation by:
-
Inhibiting Pro-inflammatory Cytokine Production: As mentioned, HSYA suppresses the TLR4/NF-κB and IL-17RA/ACT1/NF-κB pathways, leading to a significant reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][7][8]
-
Modulating Microglial Activation: HSYA can modulate the phenotypic transformation of microglia, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, partly through the TREM2/TLR4/NF-κB pathway.[10]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism of neuronal loss in neurodegenerative conditions. HSYA confers anti-apoptotic effects by:
-
Regulating Bcl-2 Family Proteins: HSYA can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It has been shown to decrease the expression of Bax and increase the expression of Bcl-2.[11]
-
Inhibiting Caspase Activity: HSYA can inhibit the activation of caspases, particularly caspase-3, which are key executioners of apoptosis.[2][4]
-
Down-regulating NR2B-containing NMDA Receptors: In excitotoxic neuronal death, HSYA can partially exert its protective effect by down-regulating the expression of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[11]
Preservation of Blood-Brain Barrier Integrity
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. Disruption of the BBB is a common feature in many neurological diseases. HSYA helps to maintain BBB integrity by:
-
Upregulating Tight Junction Proteins: HSYA can increase the expression of tight junction proteins such as occludin, claudin-1, and zonula occludens-1 (ZO-1), which are essential for maintaining the structural and functional integrity of the BBB.[6]
-
Reducing BBB Permeability: By strengthening the tight junctions, HSYA attenuates the increased BBB permeability observed in conditions like traumatic brain injury.[6]
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective efficacy of HSYA.
Table 1: In Vivo Efficacy of HSYA in Cerebral Ischemia Models
| Animal Model | HSYA Dosage | Administration Route | Key Findings | Reference |
| MCAO Rats | 3.0 mg/kg and 6.0 mg/kg | Sublingual vein injection | Significantly decreased neurological deficit scores and reduced infarct area. | [12] |
| MCAO Rats | 8 mg/kg or higher | Unilateral common carotid artery | Significantly rescued neurological and functional deficits in a dose-dependent manner within 3 hours after ischemia. | [1] |
| MCAO Mice | Not specified | Not specified | Significantly down-regulated TLR4 expression, alleviating cerebral infarction and inflammatory neuronal damage. | [5] |
| MCAO Rats | 8 mg/kg and 16 mg/kg | Intraperitoneal injection | Improved learning and memory, and recovered synaptic plasticity impairment. | [13] |
Table 2: In Vitro Efficacy of HSYA in Neuronal Injury Models
| Cell Model | HSYA Concentration | Key Findings | Reference |
| Cultured fetal cortical cells | Not specified | Significantly inhibited neuron damage induced by glutamate (B1630785) and sodium cyanide. | [12] |
| SH-SY5Y cells (OGD/R) | Not specified | Further promoted the expression of HIF1A, inhibited CASP3, increased autophagy, and decreased apoptosis. | [2][3][4] |
| Primary cultured rat cortical neurons (NMDA-induced excitotoxicity) | Not specified | Attenuated excitotoxic neuronal death, decreased Bax expression, and reversed up-regulation of NR2B-containing NMDA receptors. | [11] |
| BV-2 microglia (Aβ₁₋₄₂-induced) | Not specified | Reduced the expression of pro-inflammatory mediators and conferred neuroprotection partially through the JAK2/STAT3 pathway. | [14] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies to evaluate the neuroprotective effects of HSYA.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used in vivo model to mimic focal cerebral ischemia.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. Animals are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn to allow blood flow to resume.
-
HSYA Administration: HSYA, dissolved in saline, is administered at various doses via different routes (e.g., intraperitoneal, intravenous, or intra-arterial injection) at specific time points before, during, or after ischemia.
-
Outcome Assessment: Neurological deficit scores, infarct volume (using TTC staining), and brain edema are assessed at various time points after reperfusion.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
The OGD/R model is a common in vitro model to simulate ischemic-reperfusion injury in cultured neuronal cells.
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours).
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a designated reperfusion time (e.g., 24 hours).
-
HSYA Treatment: HSYA is added to the culture medium at various concentrations before, during, or after the OGD period.
-
Cell Viability and Apoptosis Assays: Cell viability is assessed using assays like MTT or CCK-8. Apoptosis is evaluated by methods such as TUNEL staining, Annexin V/PI staining, or measuring caspase activity.
Western Blotting
Western blotting is used to quantify the expression levels of specific proteins.
-
Protein Extraction: Brain tissue or cultured cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-JAK2, STAT3, SOCS3, Bcl-2, Bax, cleaved caspase-3).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Immunofluorescence/Immunohistochemistry
These techniques are used to visualize the localization and expression of proteins within cells or tissues.
-
Tissue/Cell Preparation: Brain tissue is fixed, sectioned, and mounted on slides. Cultured cells are grown on coverslips and then fixed.
-
Permeabilization and Blocking: The samples are permeabilized to allow antibody entry and then blocked to reduce non-specific binding.
-
Primary Antibody Incubation: The samples are incubated with primary antibodies against the protein of interest.
-
Secondary Antibody Incubation: After washing, the samples are incubated with fluorophore-conjugated secondary antibodies.
-
Counterstaining and Mounting: The nuclei are often counterstained with DAPI. The slides or coverslips are then mounted with an anti-fade mounting medium.
-
Imaging: The samples are visualized and imaged using a fluorescence or confocal microscope.
Measurement of Oxidative Stress Markers
-
Sample Preparation: Brain tissue homogenates or cell lysates are prepared.
-
SOD and GSH-Px Activity Assays: Commercially available kits are used to measure the enzymatic activity of SOD and GSH-Px according to the manufacturer's instructions.
-
MDA Assay: The level of lipid peroxidation is determined by measuring MDA levels, typically using the thiobarbituric acid reactive substances (TBARS) assay.
-
ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
Apoptosis Assays
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: The activity of key apoptotic caspases, such as caspase-3, is measured using colorimetric or fluorometric substrate assays.
Blood-Brain Barrier Permeability Assay
-
In Vivo Evans Blue Extravasation: Evans blue dye, which binds to albumin, is injected intravenously. The amount of dye that extravasates into the brain parenchyma is quantified spectrophotometrically after perfusion to remove intravascular dye. An increase in Evans blue content in the brain indicates increased BBB permeability.
-
In Vitro Transendothelial Electrical Resistance (TEER): Brain microvascular endothelial cells are cultured on a semipermeable membrane in a Transwell system. The integrity of the endothelial barrier is assessed by measuring the TEER. A decrease in TEER indicates increased permeability.
Signaling Pathway and Experimental Workflow Diagrams
Caption: HSYA's multifaceted neuroprotective signaling network.
Caption: Workflow for assessing HSYA's neuroprotective effects.
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a complex and multifaceted mechanism of action. Its ability to modulate critical signaling pathways, combat oxidative stress and neuroinflammation, inhibit apoptosis, and preserve the integrity of the blood-brain barrier underscores its therapeutic potential for a range of neurological disorders, particularly those with an ischemic or neurodegenerative component. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. Future investigations should focus on elucidating the precise molecular interactions of HSYA with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and ultimately translating the promising preclinical findings into effective clinical therapies.
References
- 1. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 3. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 6. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
The Pharmacological Landscape of Hydroxysafflor Yellow A: A Technical Guide for Researchers
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] Traditionally used in Chinese medicine to improve blood circulation, HSYA has garnered significant scientific interest for its broad spectrum of pharmacological activities.[4] This technical guide provides an in-depth overview of the pharmacological properties of HSYA, focusing on its therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate these effects. It is intended for researchers, scientists, and professionals in drug development who are exploring the potential of this natural compound.
Pharmacological Properties and Therapeutic Potential
HSYA exhibits a remarkable range of biological effects, positioning it as a promising candidate for the treatment of various diseases. Its primary pharmacological activities include potent cardiovascular and neuroprotective effects, alongside significant anti-inflammatory and antioxidant properties.[1][3][5][6]
Cardiovascular Effects
HSYA has been extensively studied for its beneficial effects on the cardiovascular system. It is clinically used in China in the form of Safflor yellow injection for treating conditions like angina pectoris.[1][6] The cardioprotective mechanisms of HSYA are multifaceted and include:
-
Anti-myocardial Ischemia: HSYA has been shown to reduce myocardial infarct size and improve cardiac function in animal models of myocardial ischemia/reperfusion (I/R) injury.[7][8][9][10] It achieves this by inhibiting the elevation of creatine (B1669601) kinase-MB (CK-MB) and malondialdehyde (MDA) content, while preserving the activity of superoxide (B77818) dismutase (SOD) and endothelial nitric oxide synthase (eNOS).[9]
-
Anticoagulant and Anti-thrombotic Effects: In vitro studies have demonstrated the anticoagulant action of HSYA.[6] It can also alleviate platelet aggregation and inhibit thrombosis.[11]
-
Vasorelaxant Effects: HSYA induces vasodilation in a concentration-dependent manner, which may contribute to its blood pressure-lowering effects.[12] Studies in spontaneously hypertensive rats have shown that HSYA can normalize blood pressure and heart rate.[13]
-
Anti-atherosclerosis: HSYA shows potential in mitigating atherosclerosis by suppressing foam cell formation and inhibiting the proliferation and migration of vascular smooth muscle cells.[14]
Neuroprotective Effects
HSYA demonstrates significant neuroprotective properties, making it a potential therapeutic agent for neurological disorders such as cerebral ischemia and neurodegenerative diseases.[1][6][15] Its neuroprotective actions are attributed to:
-
Reduction of Cerebral Infarct Volume: In animal models of middle cerebral artery occlusion (MCAO), HSYA treatment has been shown to dose-dependently reduce cerebral infarct volume and improve neurological deficit scores.[1][2]
-
Anti-excitotoxicity: HSYA can attenuate neuronal death induced by N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[15]
-
Anti-apoptotic and Pro-survival Signaling: HSYA protects neurons by inhibiting apoptosis and activating pro-survival signaling pathways such as the PI3K/Akt pathway.[5]
-
Modulation of Neuroinflammation: HSYA can suppress the activation of microglia and the subsequent release of pro-inflammatory cytokines in the brain.[16]
Anti-inflammatory Effects
A key aspect of HSYA's therapeutic potential lies in its potent anti-inflammatory activity. It has been shown to inhibit the production of various pro-inflammatory mediators, including:
HSYA exerts these effects by modulating key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.
Antioxidant Effects
HSYA is a potent antioxidant, capable of scavenging free radicals and enhancing the endogenous antioxidant defense systems.[6] Its antioxidant activity is a cornerstone of its protective effects in various disease models. HSYA has been shown to:
-
Increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[6]
-
Reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6]
-
Activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a critical regulator of cellular antioxidant responses.[16][17]
Quantitative Data on Pharmacological Effects
The following tables summarize the quantitative data from various preclinical studies on the pharmacological effects of this compound.
Table 1: Cardiovascular Effects of HSYA
| Parameter | Animal Model | HSYA Dosage | Effect | Reference |
| Myocardial Infarct Size | Rat (Coronary Artery Ligation) | 4 or 8 mg/kg | Reduction in infarct size | [9][18] |
| Creatine Kinase-MB (CK-MB) | Rat (Myocardial Ischemia) | 4 or 8 mg/kg | Inhibition of elevation | [9] |
| Malondialdehyde (MDA) | Rat (Myocardial Ischemia) | 4 or 8 mg/kg | Inhibition of elevation | [9] |
| Superoxide Dismutase (SOD) | Rat (Myocardial Ischemia) | 4 or 8 mg/kg | Reduction of decrease in activity | [9] |
| Endothelial Nitric Oxide Synthase (eNOS) | Rat (Myocardial Ischemia) | 4 or 8 mg/kg | Reduction of decrease in activity | [9] |
| Blood Pressure & Heart Rate | Spontaneously Hypertensive Rats | 0.1-3 mg/kg (IV) | Dose-dependent reduction | [19] |
Table 2: Neuroprotective Effects of HSYA
| Parameter | Animal Model | HSYA Dosage | Effect | Reference |
| Neurological Deficit Score | Rat (MCAO) | 4, 8, or 16 mg/kg | Dose-dependent improvement | [15] |
| Cerebral Infarct Volume | Rat (MCAO) | 4, 8, or 16 mg/kg | Dose-dependent reduction | [15] |
| Neuronal Apoptosis | Rat Cortical Neurons (NMDA-induced) | Not specified | Attenuation of apoptotic cell death | [15] |
| Reactive Oxygen Species (ROS) | PC12 cells (OGD/R) | Not specified | Significant reduction | [5] |
Table 3: Anti-inflammatory and Antioxidant Effects of HSYA
| Parameter | Model | HSYA Dosage/Concentration | Effect | Reference |
| TNF-α, IL-1β, IL-6 (mRNA) | Rat (Acute Soft Tissue Injury) | 16, 32, or 64 mg/kg | Alleviation of increased levels | [11] |
| NF-κB Activation | Rat (Acute Soft Tissue Injury) | 16, 32, or 64 mg/kg | Inhibition of increased activation | [11] |
| IL-1β and IL-18 Secretion | RAW264.7 Macrophages (LPS-induced) | 25, 50, and 100 μM | Inhibition of secretion | [20] |
| Xanthine Oxidase (XO) Activity | In vitro | IC50 = 40.04 μM | Inhibition | [20] |
| DPPH Radical Scavenging | In vitro | Not specified | Scavenging activity demonstrated | [21] |
| Ferric Reducing Antioxidant Power (FRAP) | In vitro | Not specified | Antioxidant capacity demonstrated | [21] |
Key Signaling Pathways Modulated by HSYA
The pharmacological effects of HSYA are mediated through its interaction with multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[9][22] HSYA has been shown to activate this pathway, which contributes to its anti-apoptotic and pro-survival effects in various cell types, including neurons and pancreatic β-cells.[5][23]
References
- 1. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 3. A Combination of Astragaloside IV and this compound Attenuates Cerebral Ischemia-Reperfusion Injury via NF-κB/NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 7. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 8. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - hsa eco [kegg.jp]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates the expression of inflammatory cytokines in acute soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]
- 14. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Exerts Anti-Inflammatory Effects Mediated by SIRT1 in Lipopolysaccharide-Induced Microglia Activation [frontiersin.org]
- 17. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 23. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Technical Guide to its Signaling Pathways in Cancer Cells
Abstract
Hydroxysafflor yellow A (HSYA), a primary active chalconoid glycoside extracted from the safflower (Carthamus tinctorius L.), has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and, increasingly, anti-cancer effects[1][2]. This technical guide provides an in-depth overview of the molecular mechanisms underlying HSYA's anti-neoplastic properties, with a specific focus on its modulation of core signaling pathways in cancer cells. We consolidate available quantitative data, present detailed experimental methodologies for key assays, and provide visual representations of the affected signaling cascades. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the exploration of natural compounds as therapeutic agents.
Introduction
This compound is a water-soluble compound that has been a subject of interest for its therapeutic potential in various diseases[1]. In the context of oncology, emerging evidence highlights HSYA's ability to inhibit cancer cell proliferation, migration, and invasion, while promoting apoptosis across a spectrum of cancer types, including colorectal, gastric, lung, and liver cancers[3][4][5]. Its multi-target nature makes it a compelling candidate for further investigation as a standalone or adjuvant cancer therapy[6][7]. This guide delves into the specific signaling cascades that HSYA commandeers to exert its anti-tumor effects.
Core Signaling Pathways Modulated by HSYA
HSYA's anti-cancer activity is attributed to its ability to interfere with several critical signaling pathways that govern cell growth, survival, and proliferation.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a central role in cell survival and proliferation[8]. HSYA has been shown to exert inhibitory effects on this pathway in various cancer models.
In colorectal cancer (CRC) cells, HSYA activates the Peroxisome Proliferator-Activated Receptor γ (PPARγ), which in turn upregulates the expression of Phosphatase and Tensin Homolog (PTEN)[3][4]. PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt pathway[7]. By increasing PTEN expression, HSYA leads to a subsequent decrease in the phosphorylation of Akt (p-Akt), thereby inhibiting the downstream signaling that promotes cancer cell survival and growth[3][4]. Similarly, in non-small cell lung cancer (NSCLC) and chemoresistant colorectal cancer cells, HSYA has been observed to downregulate the phosphorylation of both Akt and mTOR[6][9].
Table 1: Effects of HSYA on PI3K/Akt/mTOR Pathway Components
| Cancer Type | Cell Line(s) | HSYA Concentration(s) | Target Protein(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| Colorectal Cancer | HCT116 | 25, 50, 100 µM | PPARγ, PTEN | Upregulated expression | [4] |
| Colorectal Cancer | HCT116 | 25, 50, 100 µM | p-Akt/Akt ratio | Decreased | [4] |
| Non-Small Cell Lung Cancer | A549, H1299 | 5, 10, 20 µM | p-PI3K, p-Akt, p-mTOR | Downregulated expression | [3] |
| Colorectal Cancer (w/ 5-FU) | Not Specified | Not Specified | p-Akt, p-mTOR | Significantly reduced phosphorylation |[9] |
The MAPK/ERK and p38 MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK and p38 MAPK pathways, are crucial for transducing extracellular signals to intracellular targets, thereby regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a common feature of cancer.
HSYA has been found to inhibit the ERK/MAPK pathway in LPS-induced non-small cell lung cancer cells, contributing to the suppression of proliferation and migration[3]. In hepatocellular carcinoma, HSYA suppresses angiogenesis by inhibiting the phosphorylation of p38 MAPK[10]. This inhibition is linked to a decrease in the production of matrix metalloproteinases (MMPs), which are crucial for invasion and metastasis.
Table 2: Effects of HSYA on MAPK Pathway Components
| Cancer Type | Cell Line(s) | HSYA Concentration(s) | Target Protein(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| Non-Small Cell Lung Cancer | A549, H1299 | 5, 10, 20 µM | p-ERK | Downregulated expression | [3] |
| Hepatocellular Carcinoma | HepG2 | Not Specified | p-p38 MAPK | Suppressed phosphorylation |[10] |
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its constitutive activation is linked to the development and progression of many cancers. It controls the transcription of genes involved in cell survival, proliferation, and angiogenesis. HSYA has been reported to modulate the NF-κB pathway, contributing to its anti-tumor effects, although detailed quantitative data from the reviewed sources are limited. In H22 tumor-bearing mice, HSYA was shown to inhibit angiogenesis by blocking the NF-κB signaling pathway[6].
Table 3: Effects of HSYA on NF-κB Pathway Components
| Cancer Type | Model System | HSYA Concentration(s) | Target Pathway | Observed Effect | Citation(s) |
|---|
| Hepatocellular Carcinoma | H22 tumor-bearing mice | Not Specified | NF-κB signaling | Blocked |[6] |
HSYA's Impact on Key Cancer Hallmarks
Induction of Apoptosis
A key mechanism of HSYA's anti-cancer effect is the induction of apoptosis, or programmed cell death. HSYA modulates the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, it has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in colorectal cancer cells[4]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the activation of executioner caspases, such as caspase-3, culminating in cell death[4].
Table 4: Effects of HSYA on Apoptosis
| Cancer Type | Cell Line(s) | HSYA Concentration(s) / IC50 | Target Protein(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| T-cell Leukemia | Jurkat | IC50 (24h): 99.08 µMIC50 (48h): 77.81 µMIC50 (72h): 59.05 µM | Cell Viability | Inhibition | [11] |
| Colorectal Cancer | HCT116 | 25, 50, 100 µM | Bax, Cleaved Caspase-3 | Upregulated expression | [4] |
| Colorectal Cancer | HCT116 | 25, 50, 100 µM | Bcl-2 | Downregulated expression | [4] |
| Gastric Carcinoma | BGC-823 | 100 µM | Caspase-3 | Increased mRNA expression | [5][7][12] |
| Gastric Carcinoma | BGC-823 | 100 µM | Apoptosis | Induced |[5][7][12] |
Inhibition of Angiogenesis and Metastasis
Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are hallmarks of malignant tumors. HSYA has been shown to interfere with these processes. It inhibits angiogenesis in hepatocellular carcinoma by modulating the ERK/MAPK and NF-κB pathways in vivo and by suppressing p38 MAPK phosphorylation[6][10]. A key target in angiogenesis is the Vascular Endothelial Growth Factor (VEGF), though direct quantitative data on HSYA's effect on VEGF from the reviewed sources is pending.
Metastasis is a multi-step process that involves the degradation of the extracellular matrix, often mediated by matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. HSYA has been found to lower the production of MMP-2 and MMP-9 in HepG2 cells, which is attributed to the suppression of the p38MAPK/ATF-2 signaling pathway[6].
Table 5: Effects of HSYA on Angiogenesis and Metastasis Markers
| Cancer Type | Cell Line | HSYA Concentration(s) | Target Protein(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| Hepatocellular Carcinoma | HepG2 | Not Specified | MMP-2, MMP-9 | Lowered production | [6] |
| Colorectal Cancer | HCT116 | 25, 50, 100 µM | E-cadherin | Upregulated expression | [4] |
| Colorectal Cancer | HCT116 | 25, 50, 100 µM | N-cadherin, Vimentin | Downregulated expression |[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of HSYA on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of HSYA and to calculate its half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of HSYA in culture medium. Remove the old medium from the wells and add 100 µL of the HSYA-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve HSYA).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against HSYA concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of HSYA for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of HSYA on the migratory capacity of cancer cells.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch ("wound") across the cell monolayer.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh medium containing different concentrations of HSYA or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using an inverted microscope.
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add HSYA at desired concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse HSYA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Isolate total RNA from HSYA-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes and primers specific for the target genes and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer potential by modulating multiple key signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB cascades. Its ability to induce apoptosis and inhibit metastasis and angiogenesis further underscores its promise as a therapeutic agent. The data presented in this guide highlight the dose-dependent and cell-type-specific effects of HSYA.
Future research should focus on elucidating the complete quantitative landscape of HSYA's effects on a broader range of cancer cell lines and in vivo models. Comprehensive proteomic and transcriptomic analyses will be invaluable in identifying additional targets and understanding the intricate crosstalk between the signaling pathways it modulates. Furthermore, preclinical and clinical studies are warranted to evaluate the safety and efficacy of HSYA, both as a monotherapy and in combination with existing chemotherapeutic agents, to pave the way for its potential clinical application in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibited lipopolysaccharide‐induced non‐small cell lung cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibited lipopolysaccharide-induced non-small cell lung cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxysafflor-Yellow A Induces Human Gastric Carcinoma BGC-823 Cell Apoptosis by Activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/Akt/mTOR pathway in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [this compound inhibits proliferation, migration, and chemoresistance of colorectal cancer cells through Akt/mTOR-autophagy pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Discovery and chemical structure of Hydroxysafflor yellow A
An In-depth Technical Guide to the Discovery and Chemical Structure of Hydroxysafflor yellow A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (HSYA) is a prominent water-soluble quinochalcone C-glycoside that stands as the principal bioactive constituent of the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] First isolated in 1993 by Meselhy et al., HSYA has garnered significant scientific interest due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] This has led to its clinical use in treating cardiovascular and cerebrovascular diseases.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and chemical structure elucidation of HSYA, presenting detailed experimental protocols and quantitative data for the scientific community.
Discovery and Initial Isolation
This compound was first reported in 1993 by a team of researchers led by Meselhy.[1][2] It was isolated from the florets of Carthamus tinctorius L.[1][2] HSYA is recognized as a key standard for the quality control of Carthami Flos in the Chinese Pharmacopoeia due to its significant abundance and potent biological activities.[1] It is a yellow amorphous powder with the molecular formula C27H32O16.[3][4]
Experimental Protocols
Detailed methodologies for the extraction, purification, and structural analysis of this compound are outlined below. These protocols are based on both historical and contemporary scientific literature.
Extraction and Purification of HSYA
Several methods have been developed for the extraction and purification of HSYA from safflower. Early methods often involved solvent extraction followed by column chromatography. More recent methods have optimized this process for higher yield and purity.
Table 1: Comparison of HSYA Extraction Methods
| Method | Solvent System | Key Parameters | Yield | Purity | Reference |
| Microwave-Assisted Extraction | 50% Ethanol-Water | Microwave digestion for 30 min | Not specified | 89.78% | [5] |
| Ultrasonic Extraction | Water | 40-60 °C, 40 kHz, 50 min | 62.7% (of final product) | 99.8% | [6] |
| DMSO Extraction | DMSO | 80°C for 1 h, followed by heating for 50 min | 14.56% | Not specified | [3] |
| Water Immersion | Water | Not specified | 0.023% - 0.066% | Not specified | [3] |
Detailed Protocol: Ultrasonic-Assisted Extraction and Chromatographic Purification
This protocol is adapted from a high-yield preparation method and provides a robust procedure for obtaining high-purity HSYA.
-
Extraction:
-
Macroporous Resin Chromatography:
-
The supernatant from the centrifugation step is loaded onto a pre-treated HZ801 macroporous adsorption resin column.[6]
-
The column is washed with deionized water to remove impurities.
-
HSYA is eluted from the resin using an ethanol-water gradient.
-
-
Sephadex and Ultrafiltration:
-
The HSYA-rich eluate is further purified using a Sephadex LH-20 column.
-
The final purification step involves ultrafiltration.[6]
-
-
Lyophilization:
-
The purified HSYA solution is freeze-dried to yield a dry powder with a purity of up to 99.8%.[6]
-
Chemical Structure Elucidation
The chemical structure of HSYA was determined using a combination of spectroscopic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR were instrumental in determining the connectivity of atoms and the stereochemistry of the molecule.[1][7][8]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition.[1][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule.[1]
Table 2: Key Spectroscopic Data for HSYA
| Technique | Key Findings |
| HR-ESI-MS | Molecular formula: C27H32O16; m/z: 611.1450 [M-H]⁻[1][9] |
| IR (KBr, cm⁻¹) | 3384, 2928, 1625, 1605, 1519, 1426[1] |
| UV (λmax) | 403 nm[3][4] |
| ¹H-NMR (DMSO-d6, 300 MHz) | δ 18.13 (1H, s, 3-OH), 10.05 (1H, s, 5-OH), 7.75 (1H, d, J = 15 Hz, H-8), 7.52 (1H, d, J = 15 Hz, H-9)[1] |
A significant finding in the structural elucidation of HSYA is the existence of keto-enol tautomers.[7][8] Later, more detailed NMR studies revealed that the initially proposed structure was one of two tautomeric forms, with the 1-enol-3,7-diketo form being the preferred tautomer in solution.[7][8]
Visualizations
Discovery and Isolation Workflow
Caption: Workflow for the discovery and isolation of HSYA.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Biosynthetic Pathway of HSYA
References
- 1. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery [mdpi.com]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 7. NMR solution structure study of the representative component this compound and other quinochalcone C-glycosides from Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Carthamus tinctorius (Safflower) Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carthamus tinctorius L., commonly known as safflower, is an annual herbaceous plant from the Asteraceae family, with a long history of use in traditional medicine, particularly in Asia and the Middle East.[1][2] Traditionally, its florets have been used to treat a wide range of conditions, including cardiovascular diseases, gynecological disorders, pain, and inflammation.[3][4] Modern pharmacological research has begun to validate these traditional uses, revealing a broad spectrum of biological activities.
The primary bioactive constituents responsible for these effects are flavonoids, particularly quinochalcone C-glycosides.[3][4] The most studied of these are Hydroxysafflor yellow A (HSYA), safflor yellow A (SYA), and the red pigment carthamin.[5][6] These compounds, along with others like alkaloids, polyacetylenes, and organic acids, contribute to the plant's therapeutic potential.[4][7] Safflower extracts have demonstrated significant antioxidant, anti-inflammatory, neuroprotective, and cardiovascular protective effects, making them a subject of intense interest for drug discovery and development.[3][7]
This technical guide provides an in-depth overview of the key biological activities of Carthamus tinctorius extracts, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development.
Antioxidant Activity
The antioxidant properties of Carthamus tinctorius extracts are fundamental to many of its other biological activities. These effects are primarily attributed to its rich content of phenolic and flavonoid compounds, which can scavenge free radicals, chelate metal ions, and enhance the expression of endogenous antioxidant enzymes.[8][9]
Quantitative Data: Antioxidant Capacity
| Extract/Compound | Assay | Result (IC50 or % Inhibition) | Reference Study |
| C. tinctorius Honey Extract (ECH) | DPPH Radical Scavenging | IC50: 68.23 µg/mL | [9] |
| C. tinctorius Honey Extract (ECH) | ABTS+ Radical Scavenging | IC50: 81.88 µg/mL | [9] |
| Crude C. tinctorius Extract | Lipid Peroxidation Inhibition | 94.50% inhibition at 20 µg/mL | [10] |
| Aqueous C. tinctorius Flower Extract | DPPH Radical Scavenging | 99.65% scavenging activity | [8] |
| Polyphenol Extract from C. tinctorius | Total Polyphenol Content | 3.5 g GAE/100 g | [11] |
| Polyphenol Extract from C. tinctorius | Total Flavonoid Content | 330 mg CE/100 g | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is based on the methodology used to evaluate the antioxidant activity of Carthamus tinctorius honey extract.[9]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Prepare various concentrations of the C. tinctorius extract (e.g., ECH) in methanol.
-
Use ascorbic acid as a positive control, preparing it in a similar concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the extract solution at different concentrations to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank is prepared with 100 µL of methanol and 100 µL of the extract solution. The control contains 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Rate (%) = [1 - (A_sample - A_blank) / A_control] * 100
-
Plot the scavenging percentage against the extract concentration to determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).
-
Visualization: Antioxidant Mechanism Workflow
Caption: Workflow of the antioxidant action of Carthamus tinctorius extracts.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Carthamus tinctorius extracts, particularly its flavonoids, have demonstrated potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and Nrf2/HO-1, thereby reducing the production of pro-inflammatory mediators.[9][12]
Quantitative Data: Anti-inflammatory Effects
| Extract/Compound | Model System | Target/Parameter | Result | Reference Study |
| C. tinctorius Honey Extract (ECH) | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Release | Significant inhibition | [9] |
| C. tinctorius Honey Extract (ECH) | LPS-stimulated RAW 264.7 cells | iNOS, IL-1β, TNF-α mRNA | Down-regulated expression | [9] |
| This compound (HSYA) | LPS-induced A549 cells | NF-κB p65 nuclear translocation | Suppressed | [13] |
| This compound (HSYA) | LPS-induced A549 cells | p38 MAPK phosphorylation | Suppressed | [13] |
| C. tinctorius Ethanolic Extract (CTE) | Rheumatoid Arthritis Mice Model | IL-1β level | Dose-dependent reduction | [14] |
| C. tinctorius Ethanolic Extract (CTE) | Rheumatoid Arthritis Mice Model | IL-6 level | Dose-dependent reduction | [14] |
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol is adapted from studies evaluating the effects of safflower extracts on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[9][12]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the safflower extract (e.g., 2.5–5 µg/mL for ECH) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A control group receives no LPS or extract, and an LPS-only group is included.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Mix the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify NO concentration.
-
-
Gene Expression Analysis (RT-qPCR):
-
After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., iNOS, TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
Visualization: NF-κB and Nrf2 Signaling Pathways
Caption: Safflower extract modulates NF-κB and Nrf2/HO-1 pathways.
Neuroprotective Effects
Carthamus tinctorius extracts and their components, such as HSYA, exhibit significant neuroprotective properties. These effects are crucial for potential therapeutic applications in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in mitigating damage from cerebral ischemia-reperfusion injury. The mechanisms involve anti-inflammatory action, antioxidant effects, and modulation of key cell survival pathways.[15][16][17]
Quantitative Data: Neuroprotective Outcomes
| Extract/Compound | Model System | Target/Parameter | Result | Reference Study |
| Safflower Flavonoid Extract (SAFE) | 6-OHDA rat model of Parkinson's | Behavioral performance | Improved | [16] |
| Safflower Flavonoid Extract (SAFE) | 6-OHDA mouse model of Parkinson's | Tyrosine hydroxylase (TH) levels | Regulated | [15] |
| Safflower Flavonoid Extract (SAFE) | 6-OHDA mouse model of Parkinson's | Iba-1 protein level (microglia activation) | Reduced in striatum | [15] |
| Safflower Leaf Powder (SLP) | APP/PS1 mice model of Alzheimer's | Cognitive impairment (water maze test) | Markedly improved | [18] |
| Safflower Leaf Powder (SLP) | APP/PS1 mice model of Alzheimer's | Aβ burden | Decreased | [18] |
| This compound (HSYA) | Parkinson's mouse model | BDNF, p-PI3K/PI3K, p-AKT/AKT expression | Promoted | [19] |
Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Induced Parkinson's Disease Model
This protocol is a generalized representation based on methodologies for inducing Parkinson's disease in rodents to test neuroprotective agents.[15][16]
-
Animal Model Induction:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthetize the animals (e.g., with pentobarbital (B6593769) sodium).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) hydrochloride (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle or substantia nigra.
-
-
Treatment Administration:
-
Following a recovery period (e.g., one week), begin daily administration of the safflower extract or placebo via oral gavage.
-
Treatment duration is typically several weeks (e.g., three weeks).[15]
-
-
Behavioral Assessment:
-
Perform apomorphine-induced rotation tests to confirm the lesion and assess motor asymmetry. Administer apomorphine (B128758) (0.5 mg/kg, s.c.) and count the number of contralateral rotations over a 30-minute period.
-
Conduct other behavioral tests like the cylinder test or rotarod test to evaluate motor function.
-
-
Histological and Biochemical Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect brain tissue. Post-fix, cryoprotect, and section the brains (e.g., substantia nigra and striatum).
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
Use Western blotting or ELISA to measure levels of relevant proteins (e.g., Iba-1 for microglial activation, α-synuclein, BDNF, p-Akt).
-
Visualization: Neuroprotective Signaling Pathways
Caption: Safflower extract promotes neuronal survival via PI3K/Akt and MAPK pathways.
Cardiovascular and Cerebrovascular Effects
The traditional use of Carthamus tinctorius for "activating blood circulation" is strongly supported by modern research.[3][20] Extracts, particularly Safflower Yellow (SY) and its main component HSYA, have been shown to protect against myocardial ischemia, reduce hypertension, inhibit thrombosis, and improve microcirculation.[20][21] These effects are mediated through antioxidant, anti-inflammatory, and vasodilatory mechanisms.
Quantitative Data: Cardioprotective and Vasculoprotective Effects
| Extract/Compound | Model System | Target/Parameter | Result | Reference Study |
| Safflower Yellow (SY) | Rabbits | Total Cholesterol | Diminished after 14 days | [22] |
| Safflower Yellow (SY) | Rabbits | HDL Cholesterol | Augmented after 14 days | [22] |
| This compound (HSYA) | Hypoxia/Reperfusion-induced H9C2 cells | Apoptosis & Oxidative Stress | Attenuated via Akt/Nrf2/HO-1 pathway | [13] |
| This compound (HSYA) | Myocardial Infarction (MI) mice | Cardiac troponin I (cTnI) | Lowered levels | [13] |
| C. tinctorius Water Extract | Subjects with coronary disease | Blood Cholesterol | Reduced in 83% of subjects (6-week treatment) | [22] |
| Safflower Oil | Patients with Metabolic Syndrome | Systolic Blood Pressure | Reduced by 8.80 mmHg (12-week trial) | [23] |
Experimental Protocol: Myocardial Ischemia/Reperfusion (I/R) Injury Model
This protocol describes the left anterior descending (LAD) coronary artery ligation model in rats, commonly used to study cardioprotective agents.[13]
-
Animal Preparation and Surgery:
-
Use adult male Sprague-Dawley rats. Anesthetize the animals (e.g., with ketamine/xylazine) and ventilate them mechanically.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) for a period of time to induce ischemia (e.g., 30 minutes).
-
Release the ligature to allow for reperfusion (e.g., for 2-24 hours). Sham-operated animals undergo the same procedure without LAD ligation.
-
-
Drug Administration:
-
Administer the C. tinctorius extract (e.g., HSYA) or vehicle intravenously or intraperitoneally at a specific time point, for example, just before reperfusion.
-
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: At the end of the reperfusion period, re-ligate the LAD and infuse Evans blue dye to delineate the non-ischemic area (area at risk). Excise the heart, slice it, and incubate the slices in 1% triphenyltetrazolium (B181601) chloride (TTC) solution. TTC stains viable myocardium red, while the infarcted area remains pale. Calculate the infarct size as a percentage of the area at risk.
-
Cardiac Function: Use echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS) before and after the I/R injury.
-
Biochemical Markers: Collect blood samples to measure serum levels of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) using ELISA kits.
-
Visualization: Cardioprotective Mechanism of HSYA
Caption: HSYA protects cardiomyocytes via the Akt/Nrf2/HO-1 signaling pathway.
Conclusion and Future Directions
Carthamus tinctorius L. is a rich source of bioactive compounds with a wide array of pharmacological activities. The extracts and their purified components, particularly HSYA, have demonstrated significant potential in managing conditions related to oxidative stress, inflammation, neurodegeneration, and cardiovascular disease. The mechanisms of action often converge on key cellular signaling pathways, including NF-κB, Nrf2/HO-1, and PI3K/Akt, highlighting their pleiotropic effects.
The data summarized in this guide provides a strong foundation for drug development professionals. However, further research is required to:
-
Standardize Extracts: Develop well-characterized extracts with consistent bioactive profiles to ensure reproducibility in preclinical and clinical studies.
-
Elucidate Pharmacokinetics: Conduct comprehensive ADME (absorption, distribution, metabolism, and excretion) studies for key compounds like HSYA to optimize dosing and delivery.
-
Conduct Rigorous Clinical Trials: Move beyond preclinical models to well-designed, placebo-controlled human trials to confirm efficacy and safety for specific indications.
-
Explore Synergistic Effects: Investigate the potential synergistic interactions between different compounds within the safflower extract, which may contribute to its overall therapeutic efficacy.
By addressing these areas, the full therapeutic potential of Carthamus tinctorius can be unlocked, paving the way for novel, plant-derived therapies for a range of complex diseases.
References
- 1. Frontiers | Extraction, Structures, Bioactivities and Structure-Function Analysis of the Polysaccharides From Safflower (Carthamus tinctorius L.) [frontiersin.org]
- 2. Frontiers | Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications [frontiersin.org]
- 3. Frontiers | Pharmacological actions and applications of safflower flavonoids [frontiersin.org]
- 4. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry, pharmacology and medicinal properties of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Antioxidant and Anti-Inflammatory Activities of Safflower (Carthamus tinctorius L.) Honey Extract [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Neuroprotective Effects of Safflower Flavonoid Extract in 6-Hydroxydopamine-Induced Model of Parkinson's Disease May Be Related to its Anti-Inflammatory Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effects of A Standardized Flavonoid Extract of Safflower Against Neurotoxin-Induced Cellular and Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safflower Yellow Pigment Alleviates Cerebral Ischemia‐Reperfusion Injury via Protein Nitration and Oxidative Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 20. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Medical uses of Carthamus tinctorius L. (Safflower): a comprehensive review from Traditional Medicine to Modern Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. examine.com [examine.com]
Hydroxysafflor Yellow A: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant scientific attention for its potent pharmacological properties.[1][2][3] Possessing a range of biological activities, HSYA has demonstrated notable antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for therapeutic development in various disease models, including cardiovascular and cerebrovascular diseases.[1][4][5] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory mechanisms of HSYA, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Antioxidant Effects of this compound
HSYA exerts its antioxidant effects through multiple mechanisms, including the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.[4][6]
Quantitative Data on Antioxidant Effects
The antioxidant capacity of HSYA has been quantified in various in vitro and in vivo models. The following tables summarize key findings on its impact on crucial markers of oxidative stress.
Table 1: In Vitro Antioxidant Activity of HSYA
| Model System | Treatment | Outcome Measure | Result | Reference |
| Oxygen-glucose deprivation/reperfusion (OGD/R)-induced hippocampal neurons | HSYA (40, 60, 80 µM) | Cell viability | Increased in a dose-dependent manner | [4] |
| Cyclosporin (B1163) A (CsA)-induced HK-2 cells | HSYA (20, 40, 80, 160 µmol/L) + CsA (2 µmol/L) | ROS content | Reduced | [7] |
| CsA-induced HK-2 cells | HSYA (20, 40, 80, 160 µmol/L) + CsA (2 µmol/L) | MDA content | Reduced | [7] |
| CsA-induced HK-2 cells | HSYA treatment | SOD, CAT, GSH-Px activities | Significantly increased compared to CsA group | [7] |
| Hypoxia/reoxygenation (H/R)-treated HK-2 cells | HSYA (5, 10, 20 µg/ml) | T-AOC, SOD, CAT activities | Increased | [8] |
| H/R-treated HK-2 cells | HSYA (5, 10, 20 µg/ml) | ROS, MDA, 8-OH-dG levels | Decreased | [8] |
Table 2: In Vivo Antioxidant Activity of HSYA
| Animal Model | Treatment | Tissue/Sample | Outcome Measure | Result | Reference |
| Traumatic brain injury (TBI) rats | HSYA | Brain tissue | SOD, CAT activities, GSH level, GSH/GSSG ratio | Increased | [9] |
| TBI rats | HSYA | Brain tissue | MDA, GSSG levels | Decreased | [9] |
| Type 2 diabetic nephropathy rats | HSYA | Serum and renal tissue | SOD activity | Markedly increased | [10] |
| Type 2 diabetic nephropathy rats | HSYA | Serum and kidney tissue | MDA level | Evidently decreased | [10] |
| Ischemic heart disease models (rodents) | HSYA | Myocardium | SOD levels | Increased | [11] |
| Ischemic heart disease models (rodents) | HSYA | Myocardium | MDA levels | Reduced | [11] |
Experimental Protocols for Assessing Antioxidant Activity
1. Cell Viability Assay (MTT Assay) [7]
-
Cell Seeding: HK-2 cells in the logarithmic growth phase are seeded into a 96-well plate at a density of 5 × 10³ cells per well.
-
Treatment: Cells are treated with different concentrations of HSYA (e.g., 0, 20, 40, 80, and 160 µmol/L) in the presence of an inducing agent (e.g., 2 µmol/L Cyclosporin A) for 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated at 37°C for 4 hours.
-
Solubilization: The supernatant is discarded, and 200 µL of DMSO is added to each well. The plate is shaken for 10 minutes to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance at 560 nm is measured using an enzyme-linked immunosorbent monitor.
2. Measurement of Oxidative Stress Markers (SOD, MDA) [10]
-
Sample Preparation: Serum and kidney tissue homogenates are prepared from control and HSYA-treated animal groups.
-
Superoxide (B77818) Dismutase (SOD) Activity: SOD activity is determined using a commercial kit, often based on the WST-8 method, which measures the inhibition of the reduction of a water-soluble tetrazolium salt by superoxide anions.
-
Malondialdehyde (MDA) Level: MDA levels, an indicator of lipid peroxidation, are measured using a commercial kit, typically based on the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink-colored complex is measured spectrophotometrically.
Anti-inflammatory Effects of this compound
HSYA mitigates inflammation by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[12][13][14]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of HSYA has been demonstrated through the significant reduction of various inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity of HSYA
| Model System | Inducing Agent | HSYA Concentration | Outcome Measure | Result | Reference |
| Primary rat microglial cells | LPS | 5 µM | iNOS, TNFα, IL-1β, IL-6 mRNA expression | Dose-dependently decreased | [14] |
| IL-1β-induced chondrocytes | IL-1β | 2.5 to 40 µM | NO, PGE2, COX-2, TNF-α, IL-6, iNOS production | Inhibited in a dose-dependent manner | [12] |
| LPS-induced RAW264.7 macrophages | LPS | 50-100 µM | NLRP3 expression | Notably inhibited | [15] |
Table 4: In Vivo Anti-inflammatory Activity of HSYA
| Animal Model | HSYA Dosage | Outcome Measure | Result | Reference |
| Strike-induced acute soft tissue injury in rats | Not specified | TNF-α, IL-1β, IL-6, ICAM-1, VCAM-1 mRNA and protein expression | Significantly inhibited | [16] |
| Ischemic heart disease models (rodents) | Not specified | TNF-α, IL-6 levels | Reduced | [11] |
| Nonalcoholic fatty liver disease (NAFLD) mice | High-dose | Serum IL-6, IL-1β, TNF-α levels | Significantly decreased | [3] |
| Type 2 diabetic nephropathy rats | Not specified | TNF-α, FFA, LDH levels | Significantly decreased | [10] |
Experimental Protocols for Assessing Anti-inflammatory Activity
1. Measurement of Pro-inflammatory Cytokines (ELISA) [17]
-
Sample Collection: Serum or cell culture supernatants are collected from control and HSYA-treated groups.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Standard curves are generated using recombinant cytokines, and the concentrations in the samples are determined by interpolating from the standard curve.
2. Western Blot Analysis for Inflammatory Proteins [18]
-
Protein Extraction: Total protein is extracted from cells or tissues using a suitable lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TLR4, NF-κB p65, p-IKKβ, p-IκBα) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
HSYA exerts its antioxidant and anti-inflammatory effects by modulating several critical signaling pathways.
Nrf2/HO-1 Signaling Pathway
HSYA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a key regulator of the cellular antioxidant response.[1][14] Under oxidative stress, HSYA promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including HO-1.[19][20][21]
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of this compound on cyclosporin A-induced renal oxidative stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts antioxidant effects in a rat model...: Ingenta Connect [ingentaconnect.com]
- 10. Protective Effect of this compound on Nephropathy by Attenuating Oxidative Stress and Inhibiting Apoptosis in Induced Type 2 Diabetes in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | this compound Exerts Anti-Inflammatory Effects Mediated by SIRT1 in Lipopolysaccharide-Induced Microglia Activation [frontiersin.org]
- 15. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound attenuates the expression of inflammatory cytokines in acute soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 21. mdpi.com [mdpi.com]
In Vivo Efficacy of Hydroxysafflor Yellow A for Ischemic Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a condition caused by the obstruction of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide.[1] The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively lead to neuronal death and neurological deficits.[2][3] Hydroxysafflor yellow A (HSYA), a major bioactive quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has emerged as a promising neuroprotective agent.[2][3][4] Extensive preclinical research has demonstrated its potential in mitigating the deleterious effects of cerebral ischemia. Recent studies have highlighted HSYA's multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which contribute to reducing neurological deficit scores and infarct volumes in animal models of stroke.[3][4]
This technical guide provides an in-depth overview of the in vivo efficacy of HSYA in experimental ischemic stroke. It details the experimental protocols used, summarizes quantitative data from key studies, and visualizes the molecular signaling pathways through which HSYA exerts its neuroprotective effects.
Experimental Protocols
The most widely utilized animal model to simulate focal cerebral ischemia in preclinical studies of HSYA is the Middle Cerebral Artery Occlusion (MCAO) model, typically performed in rats or mice.[2][3][5]
Middle Cerebral Artery Occlusion (MCAO) Rat Model
The MCAO model effectively mimics the pathophysiology of human ischemic stroke by inducing a reproducible infarct in the territory of the middle cerebral artery.[6]
Surgical Procedure:
-
Anesthesia: Male Wistar or Wistar-Kyoto rats are anesthetized, often with a combination of ketamine and xylazine (B1663881) or isoflurane.[1]
-
Incision and Artery Exposure: A midline incision is made in the neck. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.[1]
-
Occlusion: The ECA is ligated and dissected. A nylon monofilament suture with a rounded tip is inserted into the ECA stump and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA). The duration of occlusion can be transient (e.g., 2 hours) followed by reperfusion (by withdrawing the filament) or permanent.[5]
-
Sham Operation: In sham-operated control groups, the same surgical procedure is performed without the insertion of the filament into the MCA.[4]
Drug Administration
-
Compound: this compound (HSYA) is a water-soluble compound.[7]
-
Route of Administration: In most in vivo studies, HSYA is administered intravenously or via sublingual vein injection.[5][8]
-
Dosage and Timing: HSYA has been shown to be effective in a dose-dependent manner. Doses ranging from 1.5 mg/kg to 16 mg/kg have been investigated.[4][5][8] The therapeutic window is a critical factor; studies have shown significant efficacy when HSYA is administered within 3 hours after the onset of ischemia.[4][9]
Assessment of Efficacy
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO (e.g., 24 hours). A graded scoring system is commonly used to evaluate motor deficits, such as the modified Neurological Severity Score (mNSS).[10] Scores typically range from 0 (no deficit) to higher values indicating severe neurological injury.[5][8] There is a strong correlation between neurological deficit scores and the volume of the ischemic lesion.[11]
-
Cerebral Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and brains are removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (dead) tissue unstained (white). The unstained area is then quantified using image analysis software to determine the infarct volume, often expressed as a percentage of the total brain or hemispheric volume.[12]
-
Cerebral Edema Assessment: Brain edema, a common complication of ischemic stroke, can be measured by calculating the brain water content. This is done by comparing the wet and dry weight of the brain hemispheres.[4]
-
Molecular and Cellular Analysis: To elucidate the mechanisms of action, brain tissue from the ischemic penumbra is often collected for further analysis. Techniques include:
-
Western Blotting: To quantify the expression levels of specific proteins in signaling pathways (e.g., p-JAK2, p-STAT3, SOCS3, SIRT1).[4]
-
Immunohistochemistry: To visualize the localization and expression of proteins within the brain tissue.[13]
-
ELISA: To measure the concentration of inflammatory cytokines or oxidative stress markers.
-
Quantitative Data on HSYA Efficacy
The following tables summarize the quantitative outcomes from representative in vivo studies investigating the efficacy of HSYA in MCAO rat models.
| Study | Animal Model | HSYA Dosage (mg/kg) | Administration Route & Timing | Key Efficacy Outcomes |
| Yu et al. (2020)[4][14] | MCAO Rats | 4, 8, 16 | Intravenous, post-ischemia (3, 6, or 9h) | Dose-dependent effects at 3h post-ischemia: - Significant improvement in neurological function.[4]- Attenuation of cerebral edema.[4]- Reduction in cerebral infarct volume.[4] |
| Zhu et al. (2003)[5][8] | MCAO Rats | 1.5, 3.0, 6.0 | Sublingual vein injection, single dose post-MCAO | Significant neuroprotection at 3.0 and 6.0 mg/kg: - Significant decrease in neurological deficit scores.[5][8]- Reduction in infarct area.[5][8]- 6.0 mg/kg HSYA showed similar potency to 0.2 mg/kg nimodipine.[5][8] |
| Fang et al. (2021)[13] | MCAO Rats | Not specified | Not specified | Neuroprotective effects observed: - Reduced infarct volume.[13]- Improved neurological function.[13]- Inhibited apoptosis and decreased oxidative stress.[13] |
| He et al. (2023)[15] | MCAO Rats | Not specified | Not specified | Protective effects in an atherosclerosis-combined model: - Improved neurological function.[15]- Reduced volume of cerebral infarction.[15]- Downregulated expression of IL-1β, EP300, PRKCA, IKBKB, and STAT3.[15] |
Mechanisms of Action and Signaling Pathways
HSYA exerts its neuroprotective effects by modulating multiple signaling pathways implicated in ischemic neuronal injury.
JAK2/STAT3/SOCS3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in inflammatory responses. Following an ischemic insult, the JAK2/STAT3 pathway is activated, which can contribute to neuronal damage. HSYA has been shown to modulate this pathway.[4][9] It dose-dependently downregulates the expression of phosphorylated JAK2 (p-JAK2) and p-STAT3 while promoting the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway.[4][9] This suggests HSYA confers neuroprotection by modulating the crosstalk between JAK2/STAT3 and SOCS3 signaling.[4][14]
SIRT1 Signaling Pathway
Silent information regulator 1 (SIRT1) is a protein deacetylase that plays a crucial role in cell survival, energy metabolism, and anti-apoptosis.[2][3] HSYA has been found to activate the SIRT1 pathway.[2][3][13] By upregulating SIRT1, HSYA can attenuate oxidative stress and reduce neuronal apoptosis following ischemia/reperfusion injury. The neuroprotective effects of HSYA are significantly diminished when a SIRT1-specific inhibitor is used, highlighting the pivotal role of this pathway.[3][13]
Autophagy Regulation
Autophagy is a cellular degradation process that can be either protective or detrimental in the context of stroke.[3] The role of HSYA in regulating autophagy is complex, with some studies reporting that it promotes protective autophagy, while others suggest it inhibits excessive, harmful autophagy.[2][3] One proposed mechanism involves the activation of the PI3K/Akt/mTOR pathway, which suppresses excessive autophagy.[3] Another study suggests HSYA may activate neuronal autophagy via the HIF-1α/BNIP3 pathway, contributing to its neuroprotective effect.[7] This indicates that HSYA may finely tune the autophagic process to promote cell survival.
Standard Experimental Workflow
The diagram below illustrates a typical workflow for an in vivo study evaluating the efficacy of HSYA.
Conclusion
The body of in vivo evidence strongly supports the neuroprotective efficacy of this compound in the context of ischemic stroke. Administered within a clinically relevant therapeutic window, HSYA consistently reduces infarct volume, ameliorates cerebral edema, and improves neurological outcomes in rodent models of focal cerebral ischemia.[4][5][8] Its therapeutic benefits are attributed to its ability to modulate multiple, complex signaling pathways involved in inflammation, apoptosis, and oxidative stress, including the JAK2/STAT3/SOCS3 and SIRT1 pathways.[3][4][13] The negligible toxicity of HSYA further enhances its profile as a potential therapeutic candidate.[4] These preclinical findings provide a robust foundation for further investigation and potential clinical development of HSYA as a multi-target agent for the treatment of acute ischemic stroke.
References
- 1. wvj.science-line.com [wvj.science-line.com]
- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 3. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. Ischemic Volume and Neurological Deficit: Correlation of Computed Tomography Perfusion with the National Institutes of Health Stroke Scale Score in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Network Analysis and Experimental Verification of the Mechanisms of this compound in Ischemic Stroke Following Atherosclerosis [mdpi.com]
Hydroxysafflor Yellow A: A Deep Dive into Its Targeting of the PI3K/Akt Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities, including neuroprotective, cardiovascular, and anti-tumor effects.[1] A growing body of evidence points towards the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway as a key mechanism underpinning HSYA's therapeutic potential. This in-depth technical guide provides a comprehensive overview of HSYA's targets within the PI3K/Akt cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Cascade
The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer. HSYA has been shown to exert its effects by intervening at critical junctures within this pathway, primarily through the inhibition of key protein expression and phosphorylation events.
In various cellular contexts, HSYA has been demonstrated to decrease the expression of PI3K and inhibit the phosphorylation of Akt at Serine 473.[1][4][5] This inhibitory action disrupts the downstream signaling cascade, impacting a multitude of effector proteins and cellular functions.
Molecular Targets of this compound in the PI3K/Akt Pathway
HSYA's interaction with the PI3K/Akt pathway is multifaceted, involving the modulation of several key upstream and downstream components.
Upstream Modulation:
-
PI3K (Phosphoinositide 3-kinase): HSYA has been observed to reduce the protein expression levels of PI3K, thereby limiting the initial activation of the pathway.[1][5]
-
PTEN (Phosphatase and Tensin Homolog): In the context of colorectal cancer, HSYA treatment leads to a higher expression of PTEN.[6] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway by dephosphorylating PIP3.[6]
Direct and Downstream Effects on Akt and its Effectors:
-
Akt (Protein Kinase B): A consistent finding across multiple studies is the ability of HSYA to decrease the phosphorylation of Akt at Serine 473 (p-Akt), a critical step for its full activation.[1][4][5]
-
mTOR (mammalian Target of Rapamycin): As a downstream effector of Akt, mTOR phosphorylation at Serine 2448 is significantly decreased following treatment with HSYA.[4] This inhibition can lead to the induction of autophagy.[4]
-
GSK3β (Glycogen Synthase Kinase 3 Beta): HSYA has been shown to increase the phosphorylation of GSK3β, which is an inhibitory modification.[7]
-
eNOS (Endothelial Nitric Oxide Synthase): In vascular smooth muscle cells, HSYA treatment can rescue nitric oxide (NO) production by influencing the PI3K/Akt/eNOS pathway.[1]
-
FOXO3a (Forkhead box protein O3a): Phosphorylation of FOXO3a, which leads to its inactivation and cytoplasmic sequestration, is a known downstream event of Akt activation.[8] While not directly shown with HSYA in the provided results, this is a key downstream target.
-
Bad (Bcl-2-associated death promoter): Akt-mediated phosphorylation of Bad promotes cell survival.[8] The inhibition of Akt by HSYA would be expected to decrease Bad phosphorylation.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies investigating the effects of this compound on the PI3K/Akt signaling pathway.
| Cell Line/Model | HSYA Concentration(s) | Observed Effect(s) on PI3K/Akt Pathway | Downstream Consequences | Reference(s) |
| THP-1 Macrophages | Not specified | Decreased phosphorylation of Akt (Ser473) and mTOR (Ser2448). | Induction of autophagy, inhibition of inflammatory factors. | [4] |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | 1, 5, 25 µM | Decreased protein expression of PI3K and phosphorylated-Akt. | Inhibition of cell viability and migration, increased NO production. | [1][5] |
| Type 2 Diabetes Mellitus Rat Model | 120 mg/kg | Reversed the down-regulation of PI3K and Akt in the liver. Increased phosphorylation of Akt and GSK3β. | Reduced fasting-blood glucose and insulin (B600854) resistance, inhibited apoptosis of pancreatic β-cells. | [7][9] |
| Non-Small Cell Lung Cancer (NSCLC) Cells (A549 and H1299) | Not specified | Downregulated protein expression of the PI3K/Akt/mTOR signaling pathway. | Suppressed proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT); induced apoptosis. | [10] |
| Colorectal Cancer (CRC) Cells (HCT116) | 25, 50, 100 µM | Higher expression of PPARγ and PTEN, lower expression of p-Akt/Akt. | Reduced cell viability, inhibited colony formation, migration, and invasion; promoted apoptosis. | [6][11] |
| Alcohol-Induced Liver Injury Mouse and HepG2 Cell Models | Not specified | Regulation of the PI3K/Akt pathway. | Ameliorated liver tissue damage, reduced oxidative stress, inflammation, and apoptosis. | [12] |
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt Signaling Pathway and HSYA Targets
Caption: HSYA inhibits the PI3K/Akt pathway by downregulating PI3K, upregulating PTEN, and reducing Akt phosphorylation.
Experimental Workflow: Western Blotting for PI3K/Akt Pathway Analysis
Caption: Standard workflow for analyzing protein expression and phosphorylation in the PI3K/Akt pathway via Western blotting.
Detailed Experimental Protocols
The following sections provide a generalized methodology for key experiments used to investigate the effects of HSYA on the PI3K/Akt signaling pathway, based on standard laboratory practices.
Cell Culture and HSYA Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HUVSMCs, A549, HCT116) in appropriate culture dishes or plates at a predetermined density.
-
Incubation: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
HSYA Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of HSYA (e.g., 1, 5, 25, 50, 100 µM) or a vehicle control (e.g., DMSO).[5][11]
-
Incubation Time: Incubate the cells for the specified duration as required by the experimental design.
Western Blotting
-
Protein Extraction: After HSYA treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PI3K, p-Akt (Ser473), Akt, mTOR, PTEN, GAPDH) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
HSYA Treatment: Treat the cells with a range of HSYA concentrations for a specified period.
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group.
Wound Healing Assay (for Cell Migration)
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
HSYA Treatment: Wash the cells to remove debris and add fresh medium with or without HSYA.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0 and 24 hours).
-
Analysis: Measure the wound closure area to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed HSYA-treated or control cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Incubate for a sufficient time to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the upper surface, and fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of the PI3K/Akt signaling pathway. Its ability to modulate key components such as PI3K, Akt, PTEN, and mTOR underscores its relevance in the treatment of various pathologies, including cancer and cardiovascular diseases. Future research should focus on elucidating the precise binding interactions of HSYA with its molecular targets, conducting further in vivo studies to validate its efficacy and safety, and exploring its potential in combination therapies to enhance therapeutic outcomes. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of HSYA's role in modulating the critical PI3K/Akt signaling cascade.
References
- 1. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. ROS-Dependent Activation of Autophagy through the PI3K/Akt/mTOR Pathway Is Induced by this compound-Sonodynamic Therapy in THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. Akt and its downstream targets play key roles in mediating dormancy in land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibited lipopolysaccharide‐induced non‐small cell lung cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates alcohol-induced liver injury through PI3K/Akt and STAT3/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Hydroxysafflor Yellow A: A Technical Guide to Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of molecular docking studies involving Hydroxysafflor yellow A (HSYA), a primary bioactive compound extracted from the safflower (Carthamus tinctorius L.). HSYA has garnered significant attention for its therapeutic potential in a range of diseases, including cardiovascular and cerebrovascular conditions. Molecular docking simulations have been instrumental in elucidating the molecular mechanisms underlying its pharmacological effects by identifying its protein targets and characterizing the binding interactions. This document details the experimental protocols, summarizes the quantitative binding data, and visualizes the key signaling pathways and workflows associated with HSYA research.
Introduction to this compound and Molecular Docking
This compound is a water-soluble quinochalcone C-glycoside that exhibits a wide array of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects. Understanding how HSYA interacts with specific biological macromolecules at the atomic level is crucial for drug development and optimization. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is pivotal in structure-based drug design, enabling the prediction of binding affinity and the visualization of intermolecular interactions between a ligand, such as HSYA, and its protein target.
Molecular Docking Protocols for this compound
The following sections outline a generalized yet detailed protocol for performing molecular docking studies with HSYA, based on methodologies reported in various studies. The use of AutoDock Vina is frequently cited in the literature for HSYA docking.
Preparation of this compound
-
2D Structure Acquisition: The two-dimensional structure of HSYA can be obtained from chemical databases such as PubChem.
-
3D Structure Generation and Optimization: The 2D structure is converted into a 3D structure using molecular modeling software like ChemDraw or Avogadro. Energy minimization of the 3D structure is then performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Ligand File Preparation: The optimized HSYA structure is saved in a suitable format, such as PDBQT, which includes atomic coordinates, partial charges, and atom types necessary for docking simulations with AutoDock Vina.
Preparation of Target Proteins
-
Protein Structure Acquisition: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB).
-
Receptor Cleaning and Preparation: The downloaded protein structures are prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction. Polar hydrogens are added, and non-polar hydrogens are merged.
-
Charge Assignment: Gasteiger charges are typically added to the protein atoms.
-
Receptor File Preparation: The prepared protein structure is saved in the PDBQT format.
Molecular Docking with AutoDock Vina
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters that must encompass the entire binding pocket to allow for the exploration of all possible binding poses of HSYA.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations. The software employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.
-
Analysis of Docking Results: The results are analyzed to identify the best binding pose of HSYA, characterized by the lowest binding energy. The interactions between HSYA and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Validation of Docking Protocols
To ensure the reliability of the docking results, the protocol should be validated. A common method is to re-dock the co-crystallized ligand into the active site of the protein. A successful docking protocol is generally considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.
Quantitative Data from HSYA Molecular Docking Studies
The binding affinity of HSYA to its various protein targets is a key quantitative measure obtained from molecular docking studies. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.
| Target Protein | PDB ID | Software Used | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| Xanthine Oxidase | 1FIQ | AutoDock, AutoGrid | -5.77 | Gln1040, Thr1010, Phe914, Phe1009, Arg880, Val1011 |
| Interleukin-1β (IL-1β) | 6Y8M | AutoDock Vina | < -7.7 | Not explicitly detailed in the search results |
| Signal Transducer and Activator of Transcription 3 (STAT3) | 6NJS | AutoDock Vina | < -7.7 | Not explicitly detailed in the search results |
| E1A Binding Protein p300 (EP300) | 5L29 | AutoDock Vina | < -7.7 | Not explicitly detailed in the search results |
| Protein Kinase C Alpha (PRKCA) | 3IW4 | AutoDock Vina | < -7.7 | Not explicitly detailed in the search results |
| Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta (IKBKB) | 4KIK | AutoDock Vina | < -7.7 | Not explicitly detailed in the search results |
| HRAS | 5P21 | AutoDock Vina | Not explicitly detailed in the search results | Not explicitly detailed in the search results |
| Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | AutoDock Vina | Not explicitly detailed in the search results | Not explicitly detailed in the search results |
| Matrix Metalloproteinase-9 (MMP-9) | 4H1Q | Not specified | High affinity | Not explicitly detailed in the search results |
| Mitogen-activated protein kinase 14 (MAPK14) | 3GCP | Not specified | High affinity | Not explicitly detailed in the search results |
| Lipocalin-2 (LCN2) | 3FYP | Not specified | High affinity | Not explicitly detailed in the search results |
Note: The specific interacting amino acid residues for many targets were not explicitly available in the provided search results and would require access to the full-text articles for detailed analysis.
Visualizing HSYA-Related Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental processes.
General Molecular Docking Workflow
Key Signaling Pathways Modulated by HSYA
HSYA has been shown to modulate several critical signaling pathways involved in inflammation, oxidative stress, and cell survival.[1]
Conclusion
Molecular docking studies have proven to be an invaluable tool for understanding the therapeutic mechanisms of this compound. By identifying its protein targets and elucidating the nature of the molecular interactions, these computational approaches provide a solid foundation for further experimental validation and the rational design of more potent and specific drug candidates. The data and protocols summarized in this guide are intended to facilitate future research in this promising area of drug discovery.
References
The Pharmacokinetic Profile and Metabolic Fate of Hydroxysafflor Yellow A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA), a prominent quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its therapeutic potential in a range of conditions, notably cardiovascular diseases.[1][2][3][4] Despite its promising pharmacological activities, the clinical application of HSYA is often hampered by its challenging pharmacokinetic properties, including low oral bioavailability and rapid elimination.[2][4] This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of HSYA. It synthesizes quantitative pharmacokinetic data from various preclinical and clinical studies into structured tables for comparative analysis. Detailed experimental methodologies are provided for key analytical techniques used in HSYA research. Furthermore, this guide employs Graphviz (DOT language) to visually represent metabolic pathways and experimental workflows, offering a deeper insight into the complex journey of HSYA within a biological system. This document is intended to serve as a critical resource for researchers and professionals involved in the development of HSYA as a therapeutic agent.
Pharmacokinetics of this compound
The pharmacokinetic profile of HSYA is characterized by rapid absorption and elimination following intravenous administration, but poor absorption after oral intake, leading to low oral bioavailability.[1][4] This section details the key pharmacokinetic parameters of HSYA observed in different species.
Absorption and Bioavailability
HSYA exhibits very low oral bioavailability, estimated to be around 1.2% in rats.[1][4] This poor absorption is attributed to its high hydrophilicity and instability in the gastrointestinal tract.[1] However, when administered intravenously, HSYA is readily available in the systemic circulation.
Distribution
Following administration, HSYA distributes to various organs, including the liver, kidney, spleen, heart, and lungs.[1] Notably, it does not appear to cross the blood-brain barrier.[1] HSYA exhibits a low to moderate plasma protein binding rate, ranging from 48.0% to 54.6% in rats, which suggests that its efficacy is not likely to be significantly affected by competitive displacement from plasma proteins.[5]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of HSYA in humans, rats, and dogs from various studies.
Table 1: Pharmacokinetic Parameters of HSYA in Humans
| Administration Route | Dose | Cmax (mg/L) | Tmax (h) | t1/2 (h) | AUC (mg·h/L) | Reference |
| Oral | Single dose | - | ~1 | 2.6 - 3.5 | - | [1] |
| Intravenous | 35 mg | 2.02 ± 0.18 | - | 3.32 | - | [3][4] |
| Intravenous | 70 mg | 7.47 ± 0.67 | - | 3.32 | - | [3][4] |
| Intravenous | 140 mg | 14.48 ± 4.70 | - | 3.32 | - | [3][4] |
Table 2: Pharmacokinetic Parameters of HSYA in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | t1/2 (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Oral (Aqueous Solution) | - | 0.08 | - | - | - | 1.2 | [4] |
| Oral (HSYA-phospholipid complex) | - | 2.79 | - | - | - | - | [4] |
| Oral (HSYA-SLNs) | - | Enhanced by 7.76 fold | - | - | Enhanced by 3.99 fold | 3.97 fold increase | [3][4] |
| Intravenous | 3 | - | - | - | - | - | [5] |
| Intravenous | 10 | - | - | - | - | - | [6] |
| Intravenous | 24 | - | - | - | - | - | [5] |
Table 3: Pharmacokinetic Parameters of HSYA in Dogs
| Administration Route | Dose (mg/kg) | CL (ml/h/kg) | Vd (L/kg) | t1/2 (h) | Reference |
| Intravenous | 6 - 24 | Linear Pharmacokinetics | - | - | [5] |
Metabolism of this compound
HSYA undergoes extensive metabolism in the body, primarily through phase I and phase II reactions. The metabolic pathways are influenced by the route of administration, with notable differences observed between oral and intravenous delivery, suggesting a significant role of the gut microbiota in its metabolism.[1]
Metabolic Pathways
The primary metabolic pathways for HSYA include:[1]
-
Dehydration
-
Deglycosylation
-
Glucuronidation
-
Methylation
Following oral administration in rats, eight metabolites were identified in plasma, bile, urine, and feces.[1] In contrast, ten metabolites were found after intravenous injection, with the majority being excreted in the urine.[1] This difference points towards the involvement of intestinal flora in the metabolism of orally administered HSYA.[1]
Influence of Metabolic Enzymes
Studies have indicated that HSYA can influence the activity of cytochrome P450 (CYP) enzymes. For instance, in rats, HSYA has been shown to inhibit CYP1A2 activity while inducing CYP3A1 activity.[1] This suggests the potential for drug-drug interactions when HSYA is co-administered with substrates of these enzymes.
Experimental Protocols
Accurate quantification of HSYA in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical methods.
Sample Preparation
A generic workflow for the preparation of plasma samples for HSYA analysis is as follows:
-
Blood Collection: Blood samples are collected from subjects at predetermined time points into heparinized tubes.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Protein Precipitation: A precipitating agent, such as methanol (B129727) or acetonitrile (B52724), is added to the plasma to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing HSYA is collected for analysis.
HPLC Method for HSYA Quantification in Rat Plasma
A validated HPLC method for the quantification of HSYA in rat plasma has been described as follows:[7]
-
Column: Hypersil BDS-C18 column.
-
Mobile Phase: A gradient elution system of acetonitrile and aqueous acetic acid.
-
Detection: UV detection at 320 nm.
-
Internal Standard: p-Hydroxybenzaldehyde.
-
Linear Range: 0.51-101.36 µg/mL for plasma.
-
Precision: Intra-day and inter-day precision were less than 12.5%.
-
Recovery: 64.1-103.7%.
LC-MS/MS Method for HSYA Quantification in Human Plasma
For higher sensitivity and selectivity, an LC-MS/MS method is often preferred:[3][4]
-
Chromatography: Isocratic elution.
-
Mobile Phase: Methanol and 5 mM ammonium (B1175870) acetate (B1210297) (80:20, v/v).
-
Detection: Mass spectrometry.
-
Linear Range: 1–1,000 ng/ml.
-
Correlation Coefficient: ≥0.999.
Conclusion and Future Directions
This technical guide has synthesized the current knowledge on the pharmacokinetics and metabolism of this compound. The data clearly indicates that while HSYA possesses significant therapeutic potential, its poor oral bioavailability presents a major hurdle for its clinical development as an oral drug. Strategies to enhance its oral absorption, such as the use of phospholipid complexes and solid lipid nanoparticles, have shown promise and warrant further investigation.[3][4]
The metabolism of HSYA is complex and involves multiple pathways, with a notable contribution from the gut microbiota. A deeper understanding of the specific enzymes and microbial species involved in its biotransformation is essential. Further research should focus on identifying and characterizing all major metabolites and elucidating their pharmacological activities and toxicological profiles.
The observed effects of HSYA on CYP enzymes highlight the need for thorough investigation of potential drug-drug interactions. Future studies should employ a broader range of CYP isoforms to create a comprehensive interaction profile.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral this compound reduces obesity in mice by modulating the gut microbiota and serum metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Determination of this compound in rat plasma and tissues by high-performance liquid chromatography after oral administration of safflower extract or safflor yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crimson Blossom in Traditional Healing: A Technical Guide to the Medicinal Uses of Safflower (Carthamus tinctorius L.)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safflower (Carthamus tinctorius L.), a member of the Asteraceae family, has been a cornerstone of traditional medicine systems for centuries, particularly in Traditional Chinese Medicine (TCM), Iranian folklore medicine, and Ayurveda.[1][2] Revered for its vibrant crimson and yellow florets, this ancient medicinal plant has been traditionally used to treat a wide array of ailments, primarily those related to blood circulation, inflammation, and pain.[3][4] In TCM, safflower, known as "Hong Hua," is classified as a warm and pungent herb that enters the Heart and Liver meridians, with the primary functions of invigorating blood, promoting menstruation, and alleviating pain.[1][3] This technical guide provides an in-depth analysis of the traditional medicinal uses of safflower, supported by modern pharmacological studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Traditional Uses and Quantitative Data
Safflower has been traditionally employed for a multitude of conditions. The following table summarizes the key traditional uses and available quantitative data from traditional texts and modern clinical and preclinical studies.
| Traditional Medicinal System | Traditional Use | Part Used | Traditional Preparation | Dosage | Supporting Quantitative Data |
| Traditional Chinese Medicine (TCM) | Dysmenorrhea, amenorrhea, postpartum abdominal pain, traumatic injuries, joint pain, angina pectoris.[2][5][6] | Dried Florets | Decoction, powder, herbal tea, wine preparation.[1][5] | 3-10 grams of dried flowers per day.[3] In some cases, for invigorating blood, a smaller dose of 1-2 grams is used, while larger doses are for breaking up blood stasis.[7] | In a study on patients with coronary artery disease, a decoction containing safflower resulted in a significant reduction in symptoms, with 90% of patients able to stop using nitroglycerin after four months.[5] |
| Iranian Folklore Medicine | Rheumatism, paralysis, vitiligo, psoriasis, mouth ulcers, poisoning, phlegm, melancholy.[2] | Flowers, Seeds | Water extract, oil.[2] | Not specified in detail. | - |
| Ayurvedic Medicine | Not as prominently featured as in TCM, but used for circulatory and skin benefits. | Petals, Seeds | Oil, teas, tinctures. | Not specified in detail. | - |
Experimental Protocols
Modern scientific investigation has sought to validate the traditional uses of safflower through various experimental models. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Extraction of Active Compounds (Hydroxysafflor Yellow A - HSYA)
Objective: To extract and purify the main active flavonoid, this compound (HSYA), from safflower florets.
Methodology:
-
Preparation of Plant Material: Dried safflower florets are ground into a fine powder.
-
Ultrasonic Water Extraction:
-
The powdered safflower is mixed with deionized water in a solid-to-liquid ratio of 1:10 to 1:13 (g/mL).
-
The mixture is subjected to ultrasonic extraction at a frequency of 40 kHz and a temperature of 40-60°C for 40-60 minutes.
-
The extract is then filtered to remove solid plant material, yielding the crude extract.
-
-
Purification using Macroporous Adsorption Resin:
-
The crude extract is passed through a column packed with HZ801 macroporous adsorption resin.
-
The column is washed with deionized water to remove impurities.
-
HSYA is eluted from the resin using an appropriate solvent (e.g., ethanol-water mixture).
-
-
Chromatographic Separation:
-
The eluted fraction containing HSYA is further purified using Sephadex LH-20 column chromatography.
-
-
Ultrafiltration and Lyophilization:
-
The purified HSYA solution is subjected to ultrafiltration to concentrate the compound.
-
The concentrated solution is then freeze-dried (lyophilized) to obtain a dry powder of high purity HSYA.
-
This method has been reported to yield HSYA with a purity of up to 99.8%.
Protocol 2: In Vivo Anti-Inflammatory Activity Assay (Formalin-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory effects of safflower extract in a mouse model of inflammation.
Methodology:
-
Animal Model: Adult male mice are used for the experiment.
-
Induction of Inflammation: A sub-plantar injection of 2% formalin solution (0.1 ml) is administered into the right hind paw of each mouse to induce localized inflammation and edema.
-
Treatment:
-
The mice are divided into control and treatment groups.
-
The treatment groups receive oral administration of safflower extract at different doses (e.g., 100, 200, and 400 mg/kg body weight) prior to formalin injection.
-
A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.
-
-
Measurement of Paw Edema:
-
The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after formalin injection using a plethysmometer.
-
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
-
-
Biochemical Analysis: At the end of the experiment, blood or tissue samples can be collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits to further elucidate the anti-inflammatory mechanism.[8]
Protocol 3: In Vitro Anti-Platelet Aggregation Assay
Objective: To assess the inhibitory effect of safflower extract on human platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human volunteers.
-
PRP is prepared by centrifuging the blood at a low speed.
-
-
Platelet Aggregation Assay:
-
The assay is performed using a platelet aggregometer.
-
PRP is pre-incubated with different concentrations of safflower extract or its isolated compounds.
-
Platelet aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP).
-
The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The percentage inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the safflower extract to that of the control (agonist alone).
Signaling Pathways
The therapeutic effects of safflower are mediated through the modulation of various intracellular signaling pathways. The active compounds in safflower, particularly flavonoids like HSYA, have been shown to interact with key proteins in these cascades.
Safflower components, such as HSYA, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9] This inhibition can occur at multiple levels, including the prevention of IκBα degradation, which in turn prevents the nuclear translocation of the NF-κB complex and the subsequent transcription of pro-inflammatory genes.[9] Interestingly, safflower polysaccharides have been found to activate this pathway via Toll-like receptor 4 (TLR4).[10]
References
- 1. 1stchineseherbs.com [1stchineseherbs.com]
- 2. Medical uses of Carthamus tinctorius L. (Safflower): a comprehensive review from Traditional Medicine to Modern Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herbs & Botanicals | Acupuncture Today [acupuncturetoday.com]
- 4. battlebalm.com [battlebalm.com]
- 5. chrysalisnaturalmedicine.com [chrysalisnaturalmedicine.com]
- 6. yinyanghouse.com [yinyanghouse.com]
- 7. Persica and Carthamus: Herbs Paired for Treatment of Blood Stasis [itmonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Safflower polysaccharides activate the transcription factor NF-kappa B via Toll-like receptor 4 and induce cytokine production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Comprehensive Technical Guide to its Role in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside isolated from the flowers of Carthamus tinctorius L., has garnered significant attention for its multifaceted role in angiogenesis. This technical guide provides an in-depth analysis of HSYA's mechanisms of action, summarizing key experimental findings and detailing the protocols utilized in its study. HSYA has demonstrated both pro-angiogenic and anti-angiogenic properties, context-dependent effects that underscore its therapeutic potential in a range of ischemic diseases and cancers. This document synthesizes current research to offer a comprehensive resource for professionals in the field, complete with quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical physiological process in development, reproduction, and wound healing.[1] However, its dysregulation is a hallmark of numerous pathologies, including ischemic cardiovascular diseases and cancer.[1][2] The modulation of angiogenesis, therefore, represents a promising therapeutic strategy.[2] this compound (HSYA) has emerged as a molecule of interest due to its significant effects on endothelial cell function and vessel formation.[3][4][5] This guide explores the dual nature of HSYA's influence on angiogenesis, providing a detailed examination of its molecular interactions and the experimental evidence that substantiates its potential as a therapeutic agent.
Mechanisms of Action: Pro-angiogenic and Anti-angiogenic Effects
HSYA's role in angiogenesis is complex, exhibiting both stimulatory and inhibitory activities that are dependent on the physiological context. In ischemic conditions, HSYA promotes angiogenesis, which is beneficial for tissue repair and reperfusion.[3][4][5] Conversely, in the context of hepatocellular carcinoma, HSYA has been shown to suppress angiogenesis, thereby inhibiting tumor growth.[6]
Pro-angiogenic Signaling Pathways
HSYA promotes angiogenesis in models of ischemia by activating several key signaling cascades in endothelial cells.[3][4][5]
-
VEGFA/VEGFR2 Pathway: HSYA has been shown to upregulate the expression of Vascular Endothelial Growth Factor A (VEGFA) and its receptor, VEGFR2. This interaction is a critical initiator of angiogenesis.[3][7] The binding of VEGFA to VEGFR2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling.[8][9][10]
-
Angiopoietin 1/Tie-2 Pathway: HSYA increases the expression of Angiopoietin 1 (Ang-1) and its receptor Tie-2.[4][5] The Ang-1/Tie-2 axis is crucial for vessel maturation and stability. Activation of this pathway leads to the phosphorylation of Tie-2, which in turn activates downstream survival and migration signals.[4][5]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node in cell survival and proliferation. HSYA treatment leads to the phosphorylation and activation of Akt.[4][5] Activated Akt has numerous downstream targets that promote endothelial cell survival and migration, essential steps in angiogenesis.[11][12][13][14]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and differentiation. HSYA has been observed to increase the phosphorylation of ERK1/2, contributing to its pro-angiogenic effects.[4][5][15][16][17][18][19]
-
SIRT1-HIF-1α-VEGFA Pathway: In the context of oxygen-glucose deprivation/reoxygenation (OGD/R) injury in brain microvascular endothelial cells (BMECs), HSYA has been found to up-regulate the expression of Sirtuin 1 (SIRT1), Hypoxia-inducible factor-1α (HIF-1α), and VEGFA.[7] HIF-1α is a key transcription factor that regulates the expression of angiogenic factors like VEGF under hypoxic conditions.[20][21]
-
Glycolysis-Mediated VEGFA/VEGFR2 Pathway: Recent studies have indicated that HSYA promotes angiogenesis in BMECs during OGD/R by upregulating glycolysis. HSYA was found to regulate key glycolytic enzymes like hexokinase 2 (HK2) and 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), leading to increased expression of VEGFA and its receptor VEGFR2.[3]
Figure 1: Pro-angiogenic signaling pathways of HSYA.
Anti-angiogenic Signaling Pathway
In the context of hepatocellular carcinoma, HSYA exhibits an inhibitory effect on angiogenesis.
-
p38 MAPK Pathway: HSYA has been found to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) in a concentration-dependent manner, without affecting the total p38 MAPK protein expression.[6] This inhibition leads to a reduction in the expression of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor angiogenesis and invasion.[6]
Figure 2: Anti-angiogenic signaling pathway of HSYA.
Quantitative Data from In Vitro and In Vivo Studies
The effects of HSYA on angiogenesis have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Pro-angiogenic Effects of HSYA on Endothelial Cells
| Cell Line | Assay | HSYA Concentration (µM) | Observed Effect | Reference |
| HUVEC | Tube Formation | 1, 10, 50 | Dose-dependent increase in capillary-like tube formation. | [4] |
| HUVEC | Cell Migration | 1, 10, 50 | Dose-dependent increase in migrated cells. | [4] |
| BMEC | Cell Proliferation | Not specified | Promoted proliferation during OGD/R. | [3] |
| BMEC | Tube Formation | Not specified | Promoted tube formation during OGD/R. | [3] |
| BMEC | Spheroid Sprouting | Not specified | Promoted spheroid sprouting during OGD/R. | [3] |
| EAhy926 | Cell Viability (Hypoxia) | Not specified | Concentration-dependent improvement in cell viability. | [20] |
| VEC | Cell Proliferation (Normoxia) | 100, 1000 | Enhanced proliferation. | [22] |
Table 2: In Vivo Pro-angiogenic Effects of HSYA
| Animal Model | Ischemia Model | HSYA Treatment | Outcome Measures | Result | Reference |
| C57BL/6J Mice | Hindlimb Ischemia | Not specified | Blood flow recovery, arteriole and capillary densities. | Significantly increased blood flow recovery and vessel densities. | [4][5] |
Table 3: Effects of HSYA on Protein Expression and Phosphorylation
| Cell Line/Tissue | Protein | HSYA Treatment | Effect | Reference |
| HUVEC | Angiopoietin 1 | 1, 10, 50 µM | Increased expression. | [4] |
| HUVEC | Tie-2 | 1, 10, 50 µM | Increased expression. | [4] |
| HUVEC | p-Tie-2 | 1, 10, 50 µM | Increased phosphorylation. | [4] |
| HUVEC | p-Akt | 1, 10, 50 µM | Increased phosphorylation. | [4] |
| HUVEC | p-ERK1/2 | 1, 10, 50 µM | Increased phosphorylation. | [4] |
| BMEC | VEGFA | Not specified | Upregulated expression. | [3][7] |
| BMEC | p-VEGFR2 | Not specified | Upregulated phosphorylation. | [3] |
| BMEC | HK2 | Not specified | Regulated expression. | [3] |
| BMEC | PFKFB3 | Not specified | Regulated expression. | [3] |
| EAhy926 | HIF-1α | Not specified | Enhanced protein accumulation. | [20] |
| EAhy926 | VEGF | Not specified | Increased protein concentration and mRNA expression. | [20] |
| H22 Tumor Tissue | MMP-2, MMP-9 | Not specified | Markedly decreased levels. | [6] |
| H22 Tumor Tissue/HepG2 Cells | p-p38 MAPK | Not specified | Suppressed phosphorylation. | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of HSYA and angiogenesis.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a hallmark of angiogenesis in vitro.[23][24][25][26][27]
-
Materials:
-
Endothelial cells (e.g., HUVECs, BMECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
96-well culture plates
-
HSYA stock solution
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
-
-
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in serum-reduced medium at a concentration of 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Add HSYA at various concentrations to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells gently with PBS.
-
Stain the cells with Calcein AM for 30 minutes at 37°C.
-
Visualize and capture images of the tube networks using an inverted fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Figure 3: Workflow for the endothelial cell tube formation assay.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in angiogenic signaling pathways.[21][28][29][30]
-
Materials:
-
Treated endothelial cells or tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-VEGFA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells or tissues in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Figure 4: Workflow for Western blot analysis.
Mouse Hindlimb Ischemia Model
This in vivo model is used to study the effect of HSYA on angiogenesis in the context of peripheral artery disease.[4][5]
-
Materials:
-
C57BL/6J mice
-
Anesthetics
-
Surgical instruments
-
HSYA solution for injection
-
Laser Doppler perfusion imager
-
-
Procedure:
-
Anesthetize the mice.
-
Make a small incision in the skin of the thigh to expose the femoral artery.
-
Ligate the femoral artery at its proximal and distal ends.
-
Excise the segment of the artery between the ligatures.
-
Close the incision with sutures.
-
Administer HSYA or a vehicle control to the mice (e.g., via intraperitoneal injection) daily.
-
Measure blood flow in the ischemic and non-ischemic limbs at various time points (e.g., day 0, 7, 14) using a laser Doppler perfusion imager.
-
At the end of the experiment, euthanize the mice and harvest the gastrocnemius muscles from the ischemic limbs.
-
Perform immunohistochemical staining on muscle sections to visualize and quantify capillary and arteriole densities.
-
Conclusion
This compound is a promising natural compound with significant, though context-dependent, effects on angiogenesis. Its ability to promote vessel formation in ischemic settings through the activation of multiple pro-angiogenic pathways, including the VEGFA/VEGFR2, Ang-1/Tie-2, PI3K/Akt, and MAPK/ERK pathways, highlights its therapeutic potential for ischemic diseases. Conversely, its capacity to inhibit tumor angiogenesis by suppressing the p38 MAPK pathway suggests its utility as an anti-cancer agent. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and development of HSYA-based therapies. Future investigations should focus on elucidating the precise molecular switches that determine its pro- versus anti-angiogenic activity to fully harness its therapeutic capabilities.
References
- 1. Integration of pro- and anti-angiogenic signals by endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk between anti-angiogenic and pro-angiogenic pathways in disease: Mechanisms and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes angiogenesis of brain microvascular endothelial cells from ischemia/reperfusion injury via glycolysis pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound Promotes Angiogenesis via the Angiopoietin 1/ Tie-2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses angiogenesis of hepatocellular carcinoma through inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Signal transduction via vascular endothelial growth factor (VEGF) receptors and their roles in atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 12. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. PI3K/PTEN Signaling in Angiogenesis and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound enhances survival of vascular endothelial cells under hypoxia via upregulation of the HIF-1 alpha-VEGF pathway and regulation of Bcl-2/Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selection, Analysis and Improvement of Anti-Angiogenesis Compounds Identified by an Anti-HIF-1α Screening and Validation System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Promotes Vascular Endothelial Cell Proliferation via VEGF/VEGF Receptor [jcps.bjmu.edu.cn]
- 23. assaygenie.com [assaygenie.com]
- 24. promocell.com [promocell.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. corning.com [corning.com]
- 27. cellbiolabs.com [cellbiolabs.com]
- 28. Inhibition of angiogenesis in endothelial cells by Human Lysyl oxidase propeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Investigating the Neuroprotective Effects of Hydroxysafflor Yellow A (HSYA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a primary active chalcone (B49325) glycoside compound extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. Traditionally used in Chinese medicine to invigorate blood circulation, HSYA has garnered significant scientific interest for its potent neuroprotective properties.[1][2] Extensive preclinical studies have demonstrated its efficacy in mitigating neuronal damage in various models of neurological disorders, particularly ischemic stroke and neurodegenerative diseases.[2][3][4] This technical guide provides an in-depth overview of the neuroprotective mechanisms of HSYA, detailed experimental protocols for its investigation, and a summary of key quantitative findings to support further research and drug development efforts.
HSYA exerts its neuroprotective effects through a multi-target approach, including anti-oxidative stress, anti-inflammatory, and anti-apoptotic activities.[2][4] It has been shown to modulate several critical signaling pathways involved in neuronal survival and death.[1][5][6][7] This document aims to serve as a comprehensive resource for researchers seeking to understand and harness the therapeutic potential of HSYA.
Mechanisms of Neuroprotection
HSYA's neuroprotective actions are mediated through the modulation of various signaling pathways and cellular processes. Key mechanisms include:
-
Anti-Oxidative Stress: HSYA effectively scavenges free radicals and reduces oxidative stress, a major contributor to neuronal damage in ischemic and neurodegenerative conditions.[5][8] It achieves this by increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]
-
Anti-Apoptosis: HSYA inhibits neuronal apoptosis by regulating the expression of key apoptotic and anti-apoptotic proteins. It has been shown to decrease the expression of Bax and caspase-3 while increasing the expression of Bcl-2.[3]
-
Anti-Inflammation: The compound mitigates the inflammatory response in the brain following injury by reducing the expression of pro-inflammatory cytokines.[3][7]
-
Modulation of Signaling Pathways: HSYA influences several critical signaling cascades implicated in neuroprotection.
Signaling Pathways Modulated by HSYA
HSYA's neuroprotective effects are intricately linked to its ability to modulate key signaling pathways involved in cell survival, inflammation, and apoptosis.
JAK2/STAT3 and SOCS3 Signaling
In the context of cerebral ischemia, HSYA has been shown to modulate the crosstalk between the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the Suppressor of Cytokine Signaling 3 (SOCS3).[1][9] Ischemic insult leads to the activation of the JAK2/STAT3 pathway, which can contribute to neuronal damage. HSYA treatment downregulates the phosphorylation of JAK2 and STAT3 in a dose-dependent manner, thereby inhibiting this pro-inflammatory pathway.[1] Concurrently, HSYA promotes the expression of SOCS3, a negative feedback regulator of the JAK2/STAT3 pathway.[1][9]
SIRT1 Signaling Pathway
The Silent Information Regulator 1 (SIRT1) pathway is another crucial target of HSYA in neuroprotection. SIRT1 is a protein deacetylase that plays a vital role in cellular stress resistance and longevity. In models of cerebral ischemia/reperfusion injury, HSYA has been found to upregulate the expression of SIRT1.[4][5] Activation of the SIRT1 pathway by HSYA contributes to the reduction of oxidative stress and apoptosis in neuronal cells.[5] The neuroprotective effects of HSYA are significantly diminished when SIRT1 is inhibited, highlighting the pivotal role of this pathway.[4][5]
References
- 1. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 2. Immunohistochemistry (IHC) protocol [hellobio.com]
- 3. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 4. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 5. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 6. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring infarct size by the tetrazolium method [southalabama.edu]
An In-depth Technical Guide on the Impact of Hydroxysafflor yellow A on the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms through which Hydroxysafflor yellow A (HSYA), a primary active component of the safflower plant (Carthamus tinctorius L.), exerts its well-documented anti-inflammatory and neuroprotective effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This document synthesizes findings from multiple studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved.
Core Mechanism of Action: Inhibition of NF-κB Activation
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, a crucial regulator of genes involved in inflammation, immune responses, cell proliferation, and survival.[4] The anti-inflammatory properties of HSYA are largely attributed to its ability to interfere with key steps in the canonical NF-κB activation cascade. In resting cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm through their association with inhibitory IκB proteins, primarily IκBα.[5] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα.[5][6][7] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][8][9]
HSYA intervenes in this pathway at multiple points:
-
Inhibition of IκBα Phosphorylation and Degradation: Studies have demonstrated that HSYA treatment can prevent the phosphorylation and subsequent degradation of IκBα.[10] By stabilizing the IκBα-NF-κB complex, HSYA effectively sequesters NF-κB in the cytoplasm.
-
Suppression of p65 Nuclear Translocation: A key consequence of IκBα stabilization is the inhibition of the nuclear translocation of the p65 subunit of NF-κB.[1][10] This has been consistently observed in various cell types and animal models.
-
Reduction of Pro-inflammatory Gene Expression: By preventing the nuclear activity of NF-κB, HSYA significantly reduces the expression of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]
The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory points of action for HSYA.
References
- 1. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 4 inhibits NF-κB activation by facilitating IκBα sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear translocation of the p65 subunit of NF-kappaB in L5178Y sublines differing in antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-translational modifications of p65: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hydroxysafflor Yellow A (HSYA) Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of Hydroxysafflor yellow A (HSYA), a prominent bioactive chalcone (B49325) compound derived from the flowers of Carthamus tinctorius L. (safflower). HSYA has garnered significant attention for its therapeutic potential in cardiovascular and cerebrovascular diseases. These guidelines offer a comprehensive overview of various extraction methodologies, comparative data, and step-by-step purification procedures. Additionally, the molecular mechanisms of HSYA are elucidated through diagrams of key signaling pathways.
I. Extraction of this compound
The selection of an appropriate extraction method is critical for maximizing the yield and purity of HSYA from safflower. HSYA is highly soluble in water and polar organic solvents.[1][2] This section compares several common extraction techniques and provides a detailed protocol for the optimized ultrasonic-assisted extraction method.
Comparison of HSYA Extraction Methods
The efficiency of HSYA extraction is influenced by various factors, including the solvent, temperature, extraction time, and the solid-to-liquid ratio. A summary of different extraction methods and their reported yields is presented in Table 1.
| Extraction Method | Key Parameters | Reported Yield (%) | Advantages | Disadvantages |
| Water Immersion | High temperature | 0.023 - 0.066[1][2] | Simple, cost-effective | Low yield, potential for thermal degradation of HSYA[1][2] |
| Ultrasonic-Assisted Extraction (UAE) | Optimized: 66°C, 36 min, 1:16 solid-liquid ratio, 150 W | Up to 1.64[1] | Higher yield than water immersion, shorter extraction time | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 70°C, 20 min, 1:100 solid-liquid ratio, 3 cycles | 6.96[2] | Rapid extraction, high yield | Requires microwave extraction system |
| Matrix Solid-Phase Dispersion (MSPD) | - | 14.89[2] | Highest reported yield, low solvent consumption | Methodologically complex |
| Soxhlet Extraction | - | 13.09[2] | Efficient for exhaustive extraction | Time-consuming, potential for thermal degradation |
| DMSO Extraction | 80°C | 14.56[2] | High yield | Results in high levels of impurities[2] |
Experimental Protocol: Optimized Ultrasonic-Assisted Extraction (UAE) of HSYA
This protocol is based on an optimized method using response surface methodology to maximize the yield of HSYA.[1]
Materials and Equipment:
-
Dried safflower powder
-
Distilled water
-
Ultrasonic bath/sonicator with temperature and power control
-
Filter paper or centrifuge
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh 10 g of dried safflower powder.
-
Solvent Addition: Add 160 mL of distilled water to the safflower powder in a suitable flask (solid-to-liquid ratio of 1:16 g/mL).
-
Ultrasonic Extraction: Place the flask in the ultrasonic bath. Set the temperature to 66°C and the ultrasonic power to 150 W. Sonicate for 36 minutes.
-
Solid-Liquid Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Solvent Removal: Concentrate the liquid extract using a rotary evaporator under reduced pressure to obtain the crude HSYA extract.
-
Yield Calculation: Dry the crude extract to a constant weight and calculate the yield based on the initial weight of the safflower powder.
II. Purification of this compound
The crude HSYA extract contains various impurities that need to be removed to obtain a high-purity compound for research and pharmaceutical applications. A two-step purification process involving macroporous resin chromatography followed by preparative high-performance liquid chromatography (HPLC) is commonly employed.
Experimental Workflow for HSYA Purification
Protocol 1: Macroporous Resin Chromatography
Macroporous resins are effective for the initial purification of HSYA by adsorbing the target compound and allowing impurities to be washed away. D101 macroporous resin is a suitable choice for this purpose.
Materials and Equipment:
-
Crude HSYA extract
-
D101 macroporous resin
-
Chromatography column
-
Ethanol (B145695) (various concentrations)
-
Deionized water
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Resin Pre-treatment: Soak the D101 resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol smell remains. Pack the resin into a chromatography column.
-
Column Equilibration: Equilibrate the packed column by washing with deionized water at a flow rate of 2 bed volumes (BV)/hour until the effluent is neutral.
-
Sample Loading: Dissolve the crude HSYA extract in deionized water and load it onto the equilibrated column at a flow rate of 2 BV/hour.
-
Washing: Wash the column with deionized water at a flow rate of 3 BV/hour to remove unbound impurities. Monitor the effluent with a UV detector at 403 nm until the absorbance returns to baseline.
-
Elution: Elute the adsorbed HSYA from the resin using a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol) at a flow rate of 2 BV/hour. Collect the fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify the fractions containing HSYA.
-
Pooling and Concentration: Pool the HSYA-rich fractions and concentrate them using a rotary evaporator to obtain the partially purified HSYA.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used for the final purification of HSYA to achieve high purity. A reversed-phase C18 column is commonly used for this separation.[3]
Materials and Equipment:
-
Partially purified HSYA from macroporous resin chromatography
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 20 mm x 250 mm, 10 µm)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or acetic acid (optional, for pH adjustment)
-
Fraction collector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for HSYA purification is a gradient of methanol or acetonitrile in water. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Dissolve the partially purified HSYA in the initial mobile phase and inject it onto the column.
-
Chromatographic Separation: Run a gradient elution to separate HSYA from the remaining impurities. A typical gradient might start with a low percentage of organic solvent and gradually increase. Monitor the elution profile at 403 nm.
-
Fraction Collection: Collect the peak corresponding to HSYA using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected HSYA fraction using analytical HPLC.
-
Solvent Removal: Remove the HPLC solvent from the purified HSYA fraction by rotary evaporation or lyophilization to obtain the final high-purity HSYA powder.
III. Signaling Pathways Modulated by this compound
HSYA exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and application.
NF-κB Signaling Pathway
HSYA has been shown to inhibit the activation of the NF-κB pathway, which plays a central role in inflammation. HSYA may exert its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[4]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. HSYA has been reported to activate this pathway, which may contribute to its protective effects in various disease models. The activation of this pathway typically involves the phosphorylation of Akt.[5][6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. HSYA has been shown to modulate the MAPK pathway by affecting the phosphorylation of key kinases like ERK, JNK, and p38, although the specific effects can be context-dependent.[7][8]
Nrf2/HO-1 Signaling Pathway
HSYA can induce an antioxidant response by activating the Nrf2/HO-1 pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. HSYA is thought to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).[9][10]
References
- 1. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of the Effects of this compound and Anhydrosafflor Yellow B in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | PI3K/AKT activation [reactome.org]
- 7. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Hydroxysafflor Yellow A (HSYA) by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Hydroxysafflor yellow A (HSYA) is a primary active chalcone (B49325) glycoside extracted from the flowers of the safflower plant, Carthamus tinctorius L.[1]. It exhibits a wide range of pharmacological activities, including promoting blood circulation, preventing atherosclerosis, and possessing antioxidant and anti-inflammatory effects[1][2]. Accurate and reliable quantification of HSYA in various matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of HSYA due to its high resolution, sensitivity, and specificity[3]. This document provides detailed protocols for the quantification of HSYA using HPLC, including sample preparation, chromatographic conditions, and method validation guidelines.
Data Presentation: HPLC Methods for HSYA Quantification
The following table summarizes various validated HPLC methods used for the quantitative analysis of HSYA, providing a comparative overview of key chromatographic parameters.
| Parameter | Method 1: Plant Material[2] | Method 2: Plant Material[4] | Method 3: Biological Plasma[5] | Method 4: Biological Urine (LC-MS/MS)[6] |
| Column | Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | ODS C18 (4.6 x 250 mm, 5 µm) | Agilent 1200 HPLC System (Column details not specified) | Agilent Zorbax SB C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 0.7% Phosphoric Acid : Methanol : Acetonitrile (B52724) (72:26:2) | Isocratic: 0.2% Formic Acid in Water : Acetonitrile : Methanol (62:2:36) | Not specified, but based on a modified literature method. | Isocratic: 0.2 mM Ammonium Acetate : Methanol (30:70) |
| Flow Rate | Not specified | 1.0 mL/min | Not specified | 0.4 mL/min |
| Detection | UV at 403 nm | UV at 403 nm | UV at 403 nm | ESI-MS/MS (Negative Mode) |
| Injection Volume | 10 µL | 10 µL | 20 µL | Not specified |
| Temperature | Room Temperature | Not specified | Not specified | Not specified |
| Linear Range | Not specified | Not specified | 0.1–10.0 µg/mL (in plasma) | Not specified |
| Correlation (r) | Not specified | Not specified | 0.9998 | Not specified |
Experimental Workflow for HSYA Quantification
The general workflow for quantifying HSYA using HPLC involves several key stages, from initial sample handling to final data analysis.
Caption: Experimental workflow for HPLC-based quantification of HSYA.
Experimental Protocols
Protocol 1: Quantification of HSYA in Safflower Flowers
This protocol is adapted from methodologies used for analyzing HSYA content in plant materials[2][4].
1. Materials and Reagents
-
HSYA Reference Standard (≥98% purity)
-
Methanol (HPLC grade)[4]
-
Acetonitrile (HPLC grade)[4]
-
Purified water (HPLC grade)[4]
-
Safflower flower samples
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis or DAD detector
-
Analytical balance
-
Grinder or milling machine
-
Centrifuge
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of HSYA reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
4. Sample Preparation
-
Freeze-dry the safflower flower material[2].
-
Accurately weigh a portion of the dried material and grind it into a fine powder[2].
-
Transfer the powder to a centrifuge tube. Add a suitable extraction solvent (e.g., 25% methanol)[2]. Alternative methods use hot water (60°C) for extraction[4].
-
Vortex or sonicate the mixture for a specified time to ensure complete extraction.
-
Centrifuge the mixture at high speed (e.g., 9000 rpm for 5 minutes)[2].
-
Collect the supernatant, filter it through a 0.45 µm syringe filter, and transfer it to an HPLC vial for analysis.
5. HPLC Conditions (Based on Method 1)
-
Column: Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[2].
-
Mobile Phase: A mixture of 0.7% phosphoric acid solution, methanol, and acetonitrile in a ratio of 72:26:2 (v/v/v), run isocratically[2].
-
Detection Wavelength: 403 nm[2].
-
Injection Volume: 10 µL[2].
-
Column Temperature: Ambient/Room temperature[2].
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the HSYA standard against its concentration.
-
Determine the concentration of HSYA in the sample by interpolating its peak area from the calibration curve. The regression equation for HSYA has been reported as Y = 2.00 × 10⁷X − 10⁶ with R² = 0.9996 over a range of 0.30–0.70 mg/mL in one study[7].
Protocol 2: Quantification of HSYA in Plasma
This protocol is designed for pharmacokinetic studies and is based on established methods for analyzing HSYA in biological fluids[5].
1. Materials and Reagents
-
HSYA Reference Standard
-
Perchloric Acid (10%)
-
Control (blank) plasma
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at 37°C[5].
-
To 100 µL of plasma in a microcentrifuge tube, add 35 µL of 10% perchloric acid to precipitate proteins[5].
-
Vortex the mixture vigorously for 3 minutes[5].
-
Centrifuge the sample at 13,000 rpm for 20 minutes to pellet the precipitated proteins[5].
-
Carefully collect 20 µL of the clear supernatant and inject it directly into the HPLC system[5].
3. HPLC Conditions
-
Follow the HPLC conditions as specified by the validated method. The detection wavelength should be set to 403 nm. A C18 column is typically used[4][5].
4. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of HSYA into blank plasma (e.g., 0.1, 0.2, 0.5, 1.0, 3.0, 5.0, and 10.0 µg/mL)[5].
-
Process these standards using the same sample preparation method as the unknown samples[5].
-
Generate a calibration curve. A previously reported linear regression for plasma samples was A = 63.244C − 0.4072 with a high coefficient of determination (r = 0.9998)[5].
Method Validation Protocol
Any developed HPLC method must be validated to ensure it is suitable for its intended purpose[8][9]. Key validation parameters according to ICH guidelines are outlined below.
Caption: Key parameters for HPLC method validation.
1. Specificity/Selectivity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze blank samples (matrix without HSYA), spiked samples, and samples containing potential interferents to ensure no peaks co-elute with HSYA.
2. Linearity and Range:
-
Objective: To establish a linear relationship between the concentration of HSYA and the analytical response over a specified range.
-
Procedure: Analyze a minimum of five concentrations across the desired range. Plot the response versus concentration and determine the correlation coefficient (r), y-intercept, and slope.
-
Acceptance Criteria: The correlation coefficient (r or r²) should be ≥ 0.999[10].
3. Accuracy (Recovery):
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of HSYA at a minimum of three levels (e.g., 80%, 100%, 120% of the target concentration).
-
Acceptance Criteria: Recovery is typically expected to be within 98-102%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each) on the same day, with the same analyst and equipment[8][11].
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be low, typically <2%. For HSYA, an RSD of 0.91% has been reported, satisfying the requirement for sample determination[7].
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of HSYA that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N). LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10[12].
-
Acceptance Criteria: The LOQ must be precise, with an RSD of approximately 10% for replicate determinations[10].
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters like mobile phase composition (±2%), pH, column temperature (±5°C), and flow rate (±10%) and observe the effect on the results.
Conclusion
The HPLC methods described provide a robust and reliable framework for the quantification of this compound in both raw materials and biological matrices. Proper sample preparation and adherence to validated chromatographic conditions are essential for achieving accurate and reproducible results. The choice of method, particularly the mobile phase composition and detector, can be tailored to the specific requirements of the analysis, such as the sample matrix and the required level of sensitivity. The validation protocols ensure that the chosen method is fit for its intended purpose, meeting the stringent requirements of quality control and regulatory submission.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CtMYB1 regulates flavonoid biosynthesis in safflower flower by binding the CAACCA elements | PLOS One [journals.plos.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery | MDPI [mdpi.com]
- 5. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. filab.fr [filab.fr]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. gmpsop.com [gmpsop.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Determination of Hydroxysafflor Yellow A in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Hydroxysafflor yellow A (HSYA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). HSYA is the primary active component of the safflower plant (Carthamus tinctorius), known for its wide range of pharmacological activities, including cardioprotective and neuroprotective effects.[1][2][3] The described protocol employs a straightforward protein precipitation method for sample preparation and utilizes an internal standard for accurate and precise quantification. This method is well-suited for pharmacokinetic studies and other drug development applications.
Introduction
This compound (HSYA), a quinochalcone C-glycoside, is a key bioactive compound extracted from safflower.[1] Its therapeutic potential has led to increased interest in its pharmacokinetic profile. A reliable method for the determination of HSYA in biological matrices is crucial for such investigations. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[2] This document provides a comprehensive protocol for the analysis of HSYA in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
This compound (HSYA) reference standard (>98% purity)
-
Puerarin (Internal Standard, IS) (>98% purity)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard Solutions and Quality Control Samples
Stock solutions of HSYA and the internal standard (IS), puerarin, are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solution with methanol to cover the desired calibration range. Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.
Sample Preparation
A protein precipitation method is employed for plasma sample preparation.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., Shim-pack VP-ODS, 150 mm x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | A: 5 mM Ammonium Acetate in WaterB: Methanol[1][2][4][5] |
| Gradient | Isocratic elution with 80% B[1][2][4][5] |
| Flow Rate | 0.4 mL/min[2][6] |
| Injection Volume | 5 µL |
| Column Temperature | 30°C[2] |
| Run Time | 5.5 minutes[4] |
Mass Spectrometry
Table 2: Mass Spectrometer Settings
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument |
| Gas Flow | Dependent on instrument |
| Ion Spray Voltage | Dependent on instrument |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| HSYA | 611.2 | 491.2[4][6] |
| Puerarin (IS) | 415.2 | 295.1[4][5] |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and stability.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL[1][2][4] |
| Correlation Coefficient (r²) | ≥ 0.999[1][2][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] |
| Intra-day Precision (%RSD) | < 10%[4] |
| Inter-day Precision (%RSD) | < 10%[4] |
| Accuracy (%RE) | Within ±10%[4] |
| Extraction Recovery | ~81.7%[4] |
Stability
The stability of HSYA in plasma was assessed under various conditions. The results indicate that HSYA is stable under the tested conditions.[7]
Table 5: Stability of HSYA in Plasma
| Condition | Stability |
| Room Temperature (6 hours) | Stable[7] |
| Three Freeze-Thaw Cycles | Stable[7] |
| -20°C for 6 days | Stable[7] |
Workflow and Data Analysis Diagram
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in pharmacokinetic and other clinical research studies.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Models to Study Hydroxysafflor Yellow A (HSYA) Effects
Introduction
Hydroxysafflor yellow A (HSYA) is a primary water-soluble compound extracted from the safflower (Carthamus tinctorius L.).[1] It has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying HSYA's therapeutic effects, providing controlled environments to study cellular responses and signaling pathways. These models are crucial in preclinical research and drug development for cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5]
Commonly Used In Vitro Models for HSYA Research
Various cell lines are employed to model specific pathological conditions and investigate the protective and therapeutic effects of HSYA. The choice of cell model is critical and depends on the research question, whether it's related to neuroprotection, cardiovascular effects, or anti-cancer activity.
Table 1: Summary of In Vitro Models for HSYA Studies
| Cell Line | Cell Type | Pathological Model | Typical HSYA Concentration | Key Findings |
| HUVECs | Human Umbilical Vein Endothelial Cells | Endothelial dysfunction, Vascular inflammation | 10-100 µM | Inhibits inflammation and migration.[5][6] |
| PC12 | Rat Pheochromocytoma | Neuronal apoptosis, Oxidative stress | 1-50 µM | Neuroprotective effects via PI3K/Akt pathway.[7] |
| HT22 | Mouse Hippocampal Neuronal Cells | Glutamate-induced oxidative stress, Neuroinflammation | 10-50 µM | Reduces neuronal damage and inflammation.[8][9] |
| Primary Hippocampal Neurons | Primary Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 1-20 µM | Increases cell viability and reduces apoptosis.[1] |
| H9c2 | Rat Cardiomyoblasts | Cardiac ischemia-reperfusion injury | 10-100 µM | Protects against apoptosis and oxidative stress. |
| SW1353 | Human Chondrosarcoma Cells | Osteoarthritis (IL-1β induced) | 20-80 µM | Alleviates inflammation and oxidative stress.[10] |
| HCT116 | Human Colorectal Carcinoma | Colorectal Cancer | 25-100 µM | Inhibits proliferation, migration, and invasion.[11] |
Key Signaling Pathways Modulated by HSYA
HSYA exerts its effects by modulating several critical intracellular signaling pathways involved in cell survival, inflammation, and oxidative stress response.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. HSYA has been shown to activate this pathway in various cell types, including neuronal and vascular smooth muscle cells, thereby promoting cell survival and inhibiting apoptosis.[6][7][12]
References
- 1. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 5. This compound inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A positive role of the PI3-K/Akt signaling pathway in PC12 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxidative stress induces a form of programmed cell death with characteristics of both apoptosis and necrosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway [frontiersin.org]
Application Notes & Protocols: Evaluating Hydroxysafflor Yellow A (HSYA) in Animal Models of Cerebral Ischemia
Introduction
Hydroxysafflor yellow A (HSYA) is the primary active component extracted from the safflower plant (Carthamus tinctorius L.). It has demonstrated significant neuroprotective potential in various preclinical studies, making it a promising candidate for the treatment of ischemic stroke. Animal models of cerebral ischemia are indispensable tools for evaluating the efficacy and elucidating the mechanisms of action of therapeutic agents like HSYA. These models aim to replicate the pathophysiology of human ischemic stroke, which involves the disruption of blood flow to the brain, leading to a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis.
This document provides detailed protocols for utilizing rodent models of cerebral ischemia to test the therapeutic effects of HSYA. It is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Common Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The most widely used and well-standardized animal model for inducing focal cerebral ischemia is the Middle Cerebral Artery Occlusion (MCAO) model, typically performed in rats and mice.[1][2] This model effectively mimics human ischemic stroke in the MCA territory.[1] It can be performed as either a transient or permanent occlusion.
-
Transient MCAO: Involves blocking the MCA for a specific duration (e.g., 2 hours) followed by reperfusion (restoration of blood flow). This model is highly relevant for studying ischemia/reperfusion (I/R) injury.[3][4]
-
Permanent MCAO (pMCAO): The artery is permanently blocked, leading to a core of infarct that expands over time.[5]
The intraluminal suture method is the most common technique as it does not require a craniectomy, thus reducing surgical trauma.[1][6]
Experimental Protocols
Protocol for Transient MCAO Surgery (Intraluminal Suture Method)
This protocol is adapted from established methodologies for inducing transient focal cerebral ischemia in rats.[1][7]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Sterilized surgical instruments
-
4-0 monofilament nylon suture with a silicone-coated tip
-
Sutures (4-0 silk)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad. Ensure the animal is fasted overnight before the procedure.[1]
-
Cervical Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]
-
Artery Ligation: Carefully dissect the arteries. Ligate the distal end of the ECA and the CCA.[8]
-
Suture Insertion: Make a small incision in the ECA stump. Gently insert the silicone-coated 4-0 monofilament suture into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin (approximately 17-20 mm for rats).[1]
-
Occlusion Period: Keep the suture in place for the desired occlusion time (e.g., 2 hours).[3][4]
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion.[7]
-
Closure: Ligate the ECA stump permanently and close the cervical incision.
-
Post-Operative Care: Allow the animal to recover in a warm cage. Monitor for any adverse effects. Provide soft, wet food on the floor of the cage for the first week.[7]
HSYA Administration Protocol
Preparation:
-
Dissolve HSYA powder in sterile saline to the desired concentrations.
Administration:
-
Route: HSYA is typically administered via tail-vein (intravenous) injection or intraperitoneal injection.[3][4]
-
Timing: Administration can occur at various time points relative to the ischemic event. A common protocol is to administer HSYA 15 minutes after the onset of occlusion.[3] Another approach involves treatment within a specific therapeutic window, such as 3, 6, or 9 hours after ischemia, to assess the time-dependent efficacy.[9]
-
Dosage: Effective doses in rat models typically range from 4 mg/kg to 16 mg/kg.[3][5][9] Mouse models have used doses of 5 mg/kg and 20 mg/kg.[4]
Assessment of Neuroprotective Effects
2.3.1. Neurological Deficit Scoring
-
Timing: Evaluate neurological function 24 hours after MCAO.[5]
-
Method: A multi-point scoring system is used to assess motor and behavioral deficits. A common five-point scale is detailed in the table below.[4][8]
2.3.2. Infarct Volume Measurement (TTC Staining)
-
Timing: Perform 24 hours after reperfusion.[1]
-
Procedure:
-
Euthanize the animal and carefully remove the brain.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[1][8]
-
Analysis: Viable tissue stains red, while the infarcted tissue remains white.[8] Photograph the slices and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice. The total infarct volume can be calculated and corrected for edema.
-
Data Presentation: HSYA Efficacy
The following tables summarize quantitative data from studies testing HSYA in MCAO models.
Table 1: Summary of HSYA Efficacy in Rodent MCAO Models
| Animal Model | HSYA Dose (mg/kg) | Ischemia/Reperfusion Time | Key Quantitative Outcomes & Findings | Reference(s) |
|---|---|---|---|---|
| Male Wistar Rats | 4 and 8 | 2h / 24h | Significantly decreased number of apoptotic cells; Increased Bcl-2/Bax ratio; Increased phosphorylation of Akt and GSK3β. | [3] |
| MCAO Rats | 4, 8, and 16 | 3h post-ischemia | Dose-dependent improvement in neurological function, attenuation of cerebral edema, and reduction in cerebral infarct volume. | [9] |
| Male Wistar-Kyoto Rats | 3.0 and 6.0 | Permanent MCAO / 24h | Significant reduction in neurological deficit scores and infarct area. | [5][10] |
| C57BL/6 Mice | 5 and 20 | 2h / 3 days | Dose-dependent reduction in neurological deficit scores and infarct size. |[4] |
Table 2: Standard 5-Point Neurological Deficit Scoring Scale
| Score | Description of Deficit |
|---|---|
| 0 | No observable neurological deficit. |
| 1 | Mild focal deficit (e.g., failure to extend contralateral forepaw fully). |
| 2 | Moderate focal deficit (circling towards the contralateral side). |
| 3 | Severe focal deficit (falling to the contralateral side). |
| 4 | No spontaneous motor activity or death. |
Visualization of Experimental Workflow & Signaling Pathways
Experimental Workflow
The overall experimental process for evaluating HSYA in an MCAO model can be visualized as a clear workflow.
Caption: Workflow for HSYA testing in the MCAO model.
Signaling Pathways Modulated by HSYA
HSYA exerts its neuroprotective effects by modulating several key signaling pathways involved in cell survival, apoptosis, and inflammation.
1. PI3K/Akt/GSK3β Pathway
HSYA promotes neuronal survival by activating the PI3K/Akt pathway, which in turn inhibits the pro-apoptotic protein GSK3β. This leads to a decrease in apoptosis in the ischemic penumbra.[3]
Caption: HSYA activates the PI3K/Akt survival pathway.
2. JAK2/STAT3/SOCS3 Pathway
Cerebral ischemia activates the JAK2/STAT3 signaling pathway. HSYA appears to modulate this pathway by promoting the expression of SOCS3, a negative feedback regulator, which helps to attenuate excessive and damaging downstream signaling.[9][11]
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of ischemic stroke and their application in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Protective effect of this compound on experimental cerebral ischemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia [openneurologyjournal.com]
- 7. en-journal.org [en-journal.org]
- 8. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Hydroxysafflor Yellow A (HSYA) for Experimental Use
Introduction
Hydroxysafflor yellow A (HSYA) is a primary water-soluble quinochalcone C-glycoside extracted from the florets of safflower (Carthamus tinctorius L.).[1][2] It is the principal bioactive component responsible for many of the therapeutic effects attributed to safflower, including antioxidant, anti-inflammatory, anticoagulant, and neuroprotective activities.[1][3] Given its significant pharmacological potential, HSYA is widely investigated for its role in treating cardiovascular and cerebrovascular diseases.[2][3]
The accuracy and reproducibility of experimental results involving HSYA are critically dependent on its proper handling and dissolution. Due to its chemical nature, HSYA exhibits specific solubility and stability characteristics that must be considered when preparing solutions for in vitro and in vivo studies. This document provides detailed application notes and protocols for the effective dissolution and storage of HSYA to ensure consistent experimental outcomes for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
HSYA is an orange-yellow powdery substance that is highly soluble in water but poorly soluble in most organic and lipophilic solvents.[2] Its stability is significantly influenced by pH, temperature, and light exposure.
Table 1: Solubility of this compound (HSYA)
| Solvent | Solubility | Notes | Citations |
| Water | Highly soluble. (258.8 mg/mL at 20°C; 322 mg/mL at 50°C) | The recommended solvent for preparing stock and working solutions for most biological experiments. | [1][2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble. | While used for extraction, it may introduce higher levels of impurities from the raw material. | [2][3] |
| Methanol / Ethanol (B145695) | Soluble. | Methanol is often used to prepare standards for HPLC analysis. 70% ethanol has been shown to be effective for extraction. | [5][6][7] |
| Lipophilic Solvents | Virtually insoluble. | Includes ethyl acetate, ether, benzene, and chloroform. | [1][2][3] |
Stability and Storage Recommendations
Proper storage is crucial to prevent the degradation of HSYA. High temperatures, alkaline pH, and light exposure can accelerate its breakdown.[1][3]
Table 2: Stability and Recommended Storage of HSYA Solutions
| Condition | Stability Profile | Recommendations | Citations |
| pH | More stable in acidic to neutral solutions (pH 2-6). Unstable under alkaline conditions, with the highest instability observed at pH 9. | Prepare solutions in pH-neutral or slightly acidic buffers/media. Avoid alkaline conditions. | [3][8][9] |
| Temperature | Degradation follows first-order kinetics and increases with temperature. | Prepare stock solutions at room temperature and store frozen. Avoid repeated freeze-thaw cycles. | [8][9] |
| Light | Susceptible to degradation upon exposure to light. | Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. | [1][3] |
| Long-Term Storage | Stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C. | Aliquot stock solutions into single-use volumes and store protected from light at -80°C for long-term use. | [10] |
Experimental Protocols
The following protocols provide step-by-step guidance for preparing HSYA solutions for common experimental applications. It is recommended to use high-purity (e.g., ≥98% HPLC) HSYA for all experiments.[11]
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (e.g., 100 mM)
This protocol is suitable for creating a concentrated stock solution that can be diluted for various in vitro assays.
Materials:
-
This compound (HSYA) powder (Molecular Weight: 612.5 g/mol )
-
Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
0.22 µm sterile syringe filter
Equipment:
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculation: Determine the mass of HSYA powder required. For 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 612.5 g/mol * 1000 mg/g = 61.25 mg
-
-
Weighing: Accurately weigh the calculated amount of HSYA powder and place it into a sterile tube.
-
Dissolution: Add the corresponding volume of sterile water or PBS. Vortex thoroughly until the powder is completely dissolved, resulting in a clear orange-yellow solution.
-
Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.[10]
-
Storage: Aliquot the stock solution into single-use volumes. Store at -80°C for up to 6 months.[10]
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
This protocol describes the dilution of the concentrated stock for direct application to cell cultures.
Materials:
-
100 mM HSYA stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thawing: Thaw an aliquot of the HSYA stock solution at room temperature, protected from light.
-
Dilution: Perform a serial dilution of the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution:
-
Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Mix gently by pipetting.
-
-
Application: Immediately apply the HSYA-containing medium to the cells. Typical working concentrations for in vitro studies range from 20 µM to 160 µM.[10][11][12]
Protocol 3: Preparation of Solutions for In Vivo Administration (Oral Gavage)
This protocol is for preparing HSYA solutions for oral administration in animal models.
Materials:
-
This compound (HSYA) powder
-
Sterile vehicle (e.g., water for injection, 0.9% saline)
Procedure:
-
Calculation: Determine the total amount of HSYA needed based on the desired concentration and total volume. For example, to prepare 10 mL of a 5 mg/mL solution for oral gavage in rats:[13]
-
Mass (mg) = 5 mg/mL * 10 mL = 50 mg
-
-
Weighing: Accurately weigh 50 mg of HSYA powder.
-
Dissolution: Add the powder to a sterile tube and add 10 mL of the chosen vehicle. Vortex until fully dissolved.
-
Verification: Ensure no particulate matter is visible before administration.
-
Administration: Use the freshly prepared solution for the animal experiment. Do not store diluted solutions intended for in vivo use for extended periods.
Visualizations
Caption: General workflow for preparing HSYA stock and working solutions.
Caption: HSYA exerts its effects by modulating multiple key signaling pathways.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CtMYB1 regulates flavonoid biosynthesis in safflower flower by binding the CAACCA elements | PLOS One [journals.plos.org]
- 8. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 13. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Oral Drug Delivery: Advanced Formulations of Hydroxysafflor Yellow A (HSYA) for Enhanced Bioavailability
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysafflor yellow A (HSYA), a primary active quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., is widely recognized for its significant pharmacological activities, particularly in the treatment of cardiometabolic diseases.[1] Despite its therapeutic potential, the clinical application of HSYA in oral dosage forms is severely hampered by its low oral bioavailability, which is reported to be as low as 1.2%.[1][2][3] This poor absorption is attributed to its hydrophilic nature and low intestinal membrane permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class III drug.[1][2] Consequently, current clinical use is primarily limited to intravenous injections, which can be associated with adverse reactions.[1] To overcome these limitations, various innovative formulation strategies are being explored to enhance the oral bioavailability of HSYA, paving the way for safer and more convenient patient administration.
This document provides detailed application notes and protocols for several advanced HSYA formulations designed to improve its oral bioavailability. These formulations include Natural Deep Eutectic Solvents (NADES), Self-Double-Emulsifying Drug Delivery Systems (SDEDDS), Chitosan-based Complexes, and Solid Lipid Nanoparticles (SLNs).
Formulation Strategies and Quantitative Data Overview
Several formulation strategies have demonstrated significant success in enhancing the oral bioavailability of HSYA. The following table summarizes the key pharmacokinetic parameters obtained from in vivo studies in rats for each formulation compared to a control HSYA solution.
| Formulation Type | Key Components | Relative Bioavailability (%) | AUC Increase (Fold) | Cmax Increase (Fold) | Reference |
| HSYA Solution (Control) | HSYA in water | 100 | 1.00 | 1.00 | [1] |
| Natural Deep Eutectic Solvent (NADES) | Glucose, Choline (B1196258) Chloride, Water (90% GCH) | 326.08 | ~3.26 | 5.02 | [1][4] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | Bean phospholipids, Medium-chain triglycerides, Tween 80, Oleic acid, Labrasol | 217 | 2.17 | - | [5][6] |
| Chitosan (B1678972) Complex Granules | HSYA-Chitosan complex, Sodium Caprate | 476 | ~4.76 | - | [7] |
| Solid Lipid Nanoparticles (SLNs) | W/O/W emulsion with approved drug excipients | ~397 | 3.99 | 7.76 | [2][8] |
| Phospholipid Complex | HSYA-phospholipid complex in WL1349 oil solution | ~3700 | - | ~35 | [2][3] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Preparation of HSYA Formulations
This protocol describes the preparation of a HSYA formulation using a natural deep eutectic solvent composed of glucose and choline chloride.
Materials:
-
This compound (HSYA)
-
Glucose
-
Choline chloride
-
Deionized water
Procedure:
-
Prepare the 90% GCH solvent by mixing glucose and choline chloride in a specific molar ratio and adding 10% (v/v) of water.
-
Dissolve the appropriate amount of HSYA powder in the 90% GCH solvent to achieve the desired concentration (e.g., 40 mg/mL for oral administration in rats).[1]
-
Vortex the mixture until the HSYA is completely dissolved.
This protocol outlines the preparation of a self-double-emulsifying drug delivery system for HSYA.
Materials:
-
HSYA
-
Gelatin
-
Bean phospholipids
-
Medium-chain triglycerides
-
Tween 80
-
Oleic acid
-
Labrasol
Procedure:
-
Inner Water Phase Preparation: Dissolve HSYA (e.g., 48 mg) in a 0.5% gelatin solution.[2][6]
-
Oil Phase Preparation: Prepare the oil phase by mixing bean phospholipids, medium-chain triglycerides, Tween 80, oleic acid, and Labrasol in a weight ratio of 20:65:7.4:2.5:0.1.[2][6]
-
Emulsification: Add the inner water phase to the oil phase with moderate magnetic stirring (400 rpm) at room temperature.[6]
-
Homogenization: Homogenize the resulting w/o emulsion at 9500 rpm for 3 minutes using a high-speed dispersion homogenizer to obtain a clear and transparent formulation.[6]
This protocol details the preparation of HSYA granules based on a chitosan complex.
Materials:
-
HSYA
-
Chitosan (e.g., CS4k)
-
Sodium caprate (SC)
-
Other excipients for granulation
Procedure:
-
HSYA-Chitosan Complex Formation:
-
Granule Preparation:
-
Prepare HSYA granules using the HSYA-CS complex and sodium caprate as the main ingredients, along with other necessary pharmaceutical excipients.
-
This protocol describes the preparation of HSYA-loaded solid lipid nanoparticles with a w/o/w structure.
Materials:
-
HSYA
-
Approved drug excipients for SLN preparation (e.g., lipids, surfactants)
Procedure:
-
Prepare the HSYA solid lipid nanoparticles (SLNs) using a warm microemulsion process. This method results in a w/o/w structure.[8]
-
The optimized HSYA SLNs are expected to be spherical with an average size of approximately 214 nm and an encapsulation efficiency of around 55%.[8]
In Vivo Pharmacokinetic Studies in Rats
This protocol provides a general methodology for assessing the oral bioavailability of different HSYA formulations in rats.
Materials:
-
Male Sprague-Dawley rats
-
HSYA formulation
-
Control HSYA solution (in water)
-
Gavage needles
-
Heparinized polyethylene (B3416737) tubes
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate the rats for a week before the experiment.
-
Fasting: Fast the rats for 12 hours with free access to water prior to drug administration.[1]
-
Dosing:
-
Divide the rats into groups (e.g., control group and formulation group).
-
Administer a single oral dose of the HSYA formulation or the control HSYA solution (e.g., 100 mg/kg) by gastric gavage.[1]
-
-
Blood Sampling:
-
Collect blood samples (approximately 300 µL) from the fossa orbitalis vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours) after dosing.[1]
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Pharmacokinetic Parameter Calculation: Calculate the key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (maximum plasma concentration), and Tmax (time to reach Cmax), using appropriate software.
-
Relative Bioavailability Calculation: Calculate the relative oral bioavailability (Fr) of the HSYA formulation compared to the HSYA solution using the formula: Fr (%) = (AUC_formulation / AUC_solution) × 100.
In Vitro Caco-2 Cell Permeability Studies
This protocol describes the use of Caco-2 cell monolayers to evaluate the intestinal permeability of HSYA formulations.
Materials:
-
Caco-2 cells
-
Cell culture medium and reagents
-
Transwell inserts
-
HSYA formulation
-
HSYA solution
-
Analytical instrumentation (e.g., HPLC or LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer, which typically mimics the intestinal epithelial barrier.
-
Transport Experiment:
-
Add the HSYA formulation or HSYA solution to the apical (AP) side of the Caco-2 cell monolayer.
-
At predetermined time intervals, collect samples from the basolateral (BL) side.
-
-
Sample Analysis: Analyze the concentration of HSYA in the collected samples to determine the amount of drug that has permeated the cell monolayer.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of HSYA across the Caco-2 cell monolayer. For example, the Papp of 0.4 mg/mL HSYA was found to be (3.52 ± 1.41) × 10⁻⁶ cm/s, which increased to (6.62 ± 2.61) × 10⁻⁶ cm/s for the HSYA-SDEDDS formulation.[5][6]
Mechanisms of Enhanced Oral Absorption and Visualizations
The enhanced oral bioavailability of HSYA through these advanced formulations is attributed to several mechanisms. These include improved drug solubility and stability in the gastrointestinal tract, increased intestinal permeability, and inhibition of efflux transporters like P-glycoprotein (P-gp).
Proposed Mechanisms of Absorption Enhancement
-
NADES: The natural deep eutectic solvent (90% GCH) has been shown to decrease mucus viscosity and increase the absorption rate constant of HSYA in the jejunum by 2.95 times.[1][4] It also enhances the stability of HSYA in simulated gastric and intestinal fluids.[1]
-
SDEDDS: This system can spontaneously form w/o/w double emulsions in the gastrointestinal tract, protecting the hydrophilic HSYA in the inner aqueous phase.[5][9] The components of the SDEDDS formulation may also inhibit the P-gp efflux pump, thereby increasing intracellular drug concentration.[6]
-
Chitosan Complex: The formation of an HSYA-chitosan complex can improve the mucoadhesive properties and transiently open the tight junctions between intestinal epithelial cells, facilitating the paracellular transport of HSYA. The inclusion of sodium caprate further enhances absorption.[7][10]
-
SLNs: Solid lipid nanoparticles can protect HSYA from degradation in the GI tract and facilitate its transport across the intestinal epithelium, potentially via endocytosis.[8][11]
Diagrams of Experimental Workflows and Mechanisms
In Vivo Pharmacokinetic Study Workflow.
Mechanisms of Enhanced HSYA Oral Absorption.
Conclusion
The development of advanced oral formulations for this compound presents a significant step forward in harnessing its full therapeutic potential. The strategies outlined in these application notes, including the use of natural deep eutectic solvents, self-double-emulsifying drug delivery systems, chitosan complexes, and solid lipid nanoparticles, have all demonstrated a remarkable ability to enhance the oral bioavailability of HSYA. By providing detailed protocols and summarizing the key quantitative data, this document serves as a valuable resource for researchers and drug development professionals working to translate the promise of HSYA into effective and convenient oral therapies for cardiometabolic diseases. Further research and optimization of these formulations will be crucial for their successful clinical application.
References
- 1. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid lipid nanoparticles as carriers for oral delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Hydroxysafflor Yellow A Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the synthesis and evaluation of derivatives of Hydroxysafflor Yellow A (HSYA), a bioactive compound isolated from the florets of Carthamus tinctorius L.. The information is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel quinochalcone C-glycosides.
This compound is a promising natural product with a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. However, its clinical application can be limited by factors such as chemical instability and low bioavailability. The synthesis of HSYA derivatives offers a strategy to overcome these limitations and to develop novel therapeutic agents with improved properties.
This document outlines the chemo-enzymatic synthesis of a notable HSYA analogue, 8,9-dihydrothis compound (dh-HSYA), and provides protocols for assessing its neuroprotective activity. Additionally, it touches upon other synthetic and naturally occurring derivatives of HSYA.
Chemo-enzymatic Synthesis of 8,9-Dihydrothis compound (dh-HSYA)
A promising approach for generating HSYA derivatives is through a chemo-enzymatic pathway. This method combines the specificity of enzymatic reactions with the versatility of chemical synthesis. An example is the synthesis of 8,9-dihydrothis compound (dh-HSYA), which has demonstrated significant neuroprotective effects.[1][2] The synthesis is a two-stage process involving the biosynthesis of a key precursor followed by a chemical oxidation step.
Stage 1: Biosynthesis of Phloretin-di-C-glucoside (PDG) Precursor in Yeast
The precursor for dh-HSYA, phloretin-di-C-glucoside (PDG), can be efficiently produced using engineered Saccharomyces cerevisiae (yeast).[1][2] This biosynthetic approach provides a sustainable and scalable source of the precursor.
Experimental Protocol: Biosynthesis of PDG
-
Yeast Strain and Culture:
-
Utilize an engineered S. cerevisiae strain capable of producing PDG.
-
Pre-culture the yeast strain overnight in a suitable medium (e.g., Luria-Bertani broth with appropriate antibiotics) at 37°C.
-
Inoculate the main culture in fresh medium and grow at 37°C until the optical density at 600 nm (OD600) reaches approximately 1.0.
-
-
Induction and Bioconversion:
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and incubating at 18°C for 16 hours.
-
Harvest the cells and resuspend them in a bioconversion medium (e.g., M9 broth with 2% glucose, 1% yeast extract, antibiotics, and 1 mM IPTG) to an OD600 of 3.
-
For efficient production, supplement the medium with phloretin.
-
Incubate the culture at 30°C for 24 hours with shaking.
-
-
Extraction and Purification of PDG:
-
Extract the PDG from the culture medium. As PDG is water-soluble, the supernatant can be collected after centrifugation. For intracellular product, cell lysis would be required.
-
Purify the PDG using appropriate chromatographic techniques, such as high-performance liquid chromatography (HPLC).
-
A titer of up to 2.39 g/L of PDG has been achieved by supplementing the culture with phloretin.[2]
Stage 2: Chemical Oxidation of PDG to dh-HSYA
The biosynthesized PDG is then chemically converted to dh-HSYA through an oxidative dearomatization reaction.[3]
Experimental Protocol: Chemical Synthesis of dh-HSYA
-
Reaction Setup:
-
Dissolve the purified PDG in a suitable buffer solution.
-
The reaction is carried out at room temperature (approximately 25°C).
-
-
Oxidation:
-
Stir the PDG solution vigorously to facilitate the oxidation process. The conversion is influenced by factors such as pH, air, and light.
-
-
Purification:
-
Monitor the reaction progress using HPLC.
-
Once the reaction is complete, purify the dh-HSYA from the reaction mixture using preparative HPLC.
-
Confirm the structure of the final product using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
This chemical oxidation step has been reported to have a yield of 29.02%.[1][2]
Synthesis Workflow for dh-HSYA
Caption: Chemo-enzymatic synthesis of dh-HSYA.
Other this compound Derivatives
While detailed synthetic protocols are most readily available for dh-HSYA, other derivatives and analogues of HSYA have been reported, indicating the potential for a diverse library of compounds based on the quinochalcone C-glycoside scaffold.
-
Naturally Occurring Derivatives: Researchers have isolated novel, highly oxidized and rearranged derivatives of quinochalcone C-glycosides, named safflopentsides A-C, from safflower yellow pigments.[4] Additionally, new quinochalcone C-glycosides, hydroxysafflor yellow B and hydroxysafflor yellow C, have been isolated from the florets of Carthamus tinctorius.
-
Synthetic Analogues: The synthesis of analogues of other quinochalcone C-glycosides, such as safflomin A and safflomin C, has been achieved by replacing the glucosyl group with one or two methyl groups.[5]
Biological Evaluation of HSYA Derivatives: Neuroprotective Effects
HSYA and its derivatives are of significant interest for their potential neuroprotective activities. In vitro models are crucial for the initial screening and mechanistic studies of these compounds. The oxygen-glucose deprivation/reoxygenation (OGD/R) model is a widely used in vitro model to simulate ischemia-reperfusion injury in neuronal cells.[1][4]
Experimental Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay
-
Cell Culture:
-
Culture neuronal cells (e.g., BV2, HT22, or primary cortical neurons) in a suitable medium and conditions (e.g., 37°C, 5% CO2).
-
-
Oxygen-Glucose Deprivation (OGD):
-
Replace the culture medium with a glucose-free medium.
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2, and 0% O2) for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Reoxygenation:
-
After the OGD period, replace the glucose-free medium with a complete culture medium containing glucose.
-
Return the cells to a normoxic incubator (95% O2, 5% CO2) at 37°C for a specified reoxygenation period (e.g., 1-24 hours).
-
-
Treatment with HSYA Derivatives:
-
The HSYA derivative being tested can be added to the culture medium before, during, or after the OGD/R procedure, depending on the experimental design.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Apoptosis: Assess apoptosis using techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or flow cytometry with Annexin V/propidium iodide staining.
-
Oxidative Stress: Measure markers of oxidative stress, such as reactive oxygen species (ROS) production.
-
OGD/R Experimental Workflow
Caption: OGD/R workflow for neuroprotection studies.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis and neuroprotective activity of HSYA derivatives.
Table 1: Synthesis of HSYA Derivatives
| Derivative | Synthetic Method | Precursor | Yield (%) | Reference |
| 8,9-dihydrothis compound (dh-HSYA) | Chemical Oxidation | Phloretin-di-C-glucoside (PDG) | 29.02 | [1][2] |
Table 2: Neuroprotective Activity of HSYA Derivatives
| Derivative | Cell Line | Assay | Concentration | Effect | Reference |
| 8,9-dihydrothis compound (dh-HSYA) | BV2, HT22 | OGD/R | Not specified | Protective effect | [1][2] |
| Safflopentside B | Rat cerebral cortical neurons | Glutamate and oxygen-glucose deprivation | 10 µM | Strong inhibitory activity | [4] |
Signaling Pathways Modulated by HSYA and its Derivatives
HSYA is known to exert its pharmacological effects by modulating various signaling pathways. While research on the specific pathways affected by its synthetic derivatives is ongoing, the mechanisms of the parent compound provide valuable insights. HSYA has been shown to interact with pathways involved in inflammation, oxidative stress, and apoptosis, including:
-
NF-κB Signaling Pathway: HSYA can inhibit the activation of NF-κB, a key regulator of inflammation.
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and proliferation, and its modulation by HSYA can contribute to its neuroprotective effects.
-
MAPK Signaling Pathway (Erk1/2, JNK, p38): These pathways are involved in cellular responses to stress, and their modulation by HSYA can influence cell fate.
-
Nrf2/HO-1 Signaling Pathway: HSYA can activate this pathway, which plays a crucial role in the antioxidant defense system.
Signaling Pathways of HSYA
References
- 1. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture and oxygen-glucose deprivation/ reoxygenation (OGD/R) [bio-protocol.org]
Application Notes and Protocols for Cell Viability Assays in HSYA Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of Hydroxysafflor yellow A (HSYA) using common cell viability assays. HSYA, a primary active component of the safflower plant (Carthamus tinctorius), has been investigated for a range of pharmacological activities, including neuroprotective and anti-cancer effects.[1][2] Understanding its cytotoxic profile is crucial for its development as a potential therapeutic agent.
Introduction to Cell Viability Assays
Cell viability assays are essential tools in toxicology and drug discovery for evaluating the effects of chemical compounds on cell health.[3][4] These assays measure various cellular parameters, such as metabolic activity, cell membrane integrity, and ATP production, to determine the number of living and healthy cells in a population.[3][5] The choice of assay depends on the specific research question, cell type, and the compound being tested. This guide focuses on three widely used colorimetric and enzymatic assays: MTT, WST-1, and LDH assays.
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[8][9] The amount of formazan produced is proportional to the number of living cells.[7]
WST-1 Assay: Similar to the MTT assay, the WST-1 (Water Soluble Tetrazolium-1) assay is also a colorimetric method that quantifies cell viability based on the activity of mitochondrial dehydrogenases.[10] However, the formazan dye produced in the WST-1 assay is water-soluble, eliminating the need for a solubilization step and making the protocol simpler and faster.[11]
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[12][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[14][15] The amount of LDH in the supernatant is proportional to the number of dead cells.[13]
HSYA Cytotoxicity Data
The following tables summarize the reported effects of HSYA on the viability of various cell types. It is important to note that HSYA can exhibit both protective and cytotoxic effects depending on the cell type, concentration, and experimental conditions.
| Cell Line | Assay | HSYA Concentration | Effect on Cell Viability | Reference |
| Hippocampal Neurons | CCK-8 & LDH | 40, 60, 80 µM | Increased viability, Decreased LDH release (protective against OGD/R-induced injury) | [16] |
| Nucleus Pulposus (NP) Cells | CCK-8 | 0-50 µM | No significant effect on viability | [17] |
| HaCaT Keratinocytes | Cell Viability Assay & LDH | 50, 100, 200 µM | Increased viability, Decreased LDH release (protective against UVA exposure) | [18] |
| Mesenchymal Stem Cells (MSCs) | MTT | 160 mg/l | No significant effect on proliferation under H/SD conditions | [19] |
| Osteosarcoma Cells | Not specified | High concentrations | Decreased cellular growth | [20] |
| Colorectal Cancer Cells | Not specified | 25, 50, 100 µM | Inhibited proliferation | [21] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for determining the cytotoxicity of HSYA on adherent cells.
Materials:
-
HSYA stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm[7]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
HSYA Treatment: Prepare serial dilutions of HSYA in complete culture medium. Remove the old medium from the wells and add 100 µL of the HSYA dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control. Also, include blank wells containing medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
WST-1 Cell Viability Assay
This protocol provides a more convenient method for assessing HSYA cytotoxicity.
Materials:
-
HSYA stock solution
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
WST-1 reagent
-
Microplate reader capable of measuring absorbance between 420-480 nm[23]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT protocol.
-
HSYA Treatment: Treat cells with serial dilutions of HSYA as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[10][23]
-
Incubation with WST-1: Incubate the plate for 0.5 to 4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[10][23] Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance around 440 nm).[23] A reference wavelength above 600 nm is recommended.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This protocol measures cell membrane damage induced by HSYA.
Materials:
-
HSYA stock solution
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Microplate reader capable of measuring absorbance at 490 nm[24]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the previous protocols.
-
HSYA Treatment: Treat cells with serial dilutions of HSYA. Include the following controls:
-
Untreated cells: for spontaneous LDH release.
-
Vehicle control: if HSYA is dissolved in a solvent.
-
Maximum LDH release control: treat cells with lysis buffer 45 minutes before the end of the incubation period.[24]
-
Medium background control: wells with medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[24]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[24]
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background absorbance.[24]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway influenced by HSYA.
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 11. materialneutral.info [materialneutral.info]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 17. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induced ferroptosis of Osteosarcoma cancer cells by HIF-1α/HK2 and SLC7A11 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: Western Blot Analysis of HSYA-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Hydroxysafflor yellow A (HSYA) on protein expression in cell lysates. This document includes detailed experimental protocols, a summary of expected quantitative changes in key signaling proteins, and visual representations of the affected pathways and experimental workflow.
Introduction
This compound (HSYA) is a primary active component extracted from the flowers of Carthamus tinctorius L. (safflower). It is a water-soluble chalcone (B49325) glycoside known for a variety of pharmacological effects, including neuroprotective, cardiovascular, and anti-tumor activities.[1] Western blotting is a crucial technique to elucidate the molecular mechanisms underlying these effects by detecting changes in the expression and phosphorylation status of specific proteins within cellular signaling pathways.
Key Signaling Pathways Modulated by HSYA
HSYA has been shown to influence several key signaling pathways involved in cellular processes such as apoptosis, autophagy, inflammation, and angiogenesis. Western blot analysis is instrumental in quantifying the changes in the protein expression levels within these pathways upon HSYA treatment.
Apoptosis and Cell Survival Pathways
HSYA can modulate the expression of proteins involved in programmed cell death. For instance, in nucleus pulposus cells, HSYA treatment has been observed to decrease the expression of pro-apoptotic proteins like Bax, cleaved-caspase-3, and cleaved-caspase-9, while increasing the expression of the anti-apoptotic protein Bcl-2.[2] Furthermore, HSYA has been shown to inactivate the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[1] In the context of cerebral ischemia/reperfusion injury, HSYA treatment increased the expression of proteins in the SIRT1 signaling pathway, including SIRT1, FOXO1, and PGC1α.[3]
Autophagy-Related Pathways
HSYA can induce autophagy in certain cell types. Studies have shown that HSYA treatment can increase the expression of Beclin 1, a key protein in the initiation of autophagy.[4] It has also been found to activate neuronal autophagy through the HIF-1α/BNIP3 pathway.[5]
Inflammatory and Angiogenesis Pathways
HSYA has demonstrated effects on proteins associated with inflammation and angiogenesis. It can inhibit the protein expression of MMP-9 and bFGF, which are involved in tumor angiogenesis.[6] In vascular smooth muscle cells, HSYA has been shown to affect the expression of p-ERK1/2.[7] Additionally, in the context of myocardial ischemia/reperfusion injury, HSYA was found to decrease the levels of phosphorylated JAK2 and STAT1.[8]
Quantitative Data Summary
The following tables summarize the expected changes in protein expression levels in response to HSYA treatment as determined by Western blot analysis from various studies.
| Table 1: Effect of HSYA on Apoptosis and Cell Survival Proteins | |
| Protein | Effect of HSYA Treatment |
| Bax | Decreased Expression[2][3] |
| Cleaved-caspase-3 | Decreased Expression[2][9] |
| Cleaved-caspase-9 | Decreased Expression[2] |
| Bcl-2 | Increased Expression[2][3] |
| Phosphorylated Akt (p-Akt) | Decreased Expression[1] |
| PI3K | Decreased Expression[1] |
| SIRT1 | Increased Expression[3] |
| FOXO1 | Increased Expression[3] |
| PGC1α | Increased Expression[3] |
| Table 2: Effect of HSYA on Autophagy-Related Proteins | |
| Protein | Effect of HSYA Treatment |
| Beclin 1 | Increased Expression[4] |
| LC3-II/LC3-I Ratio | Increased Ratio[10] |
| P62 | Decreased Expression[5] |
| HIF-1α | Increased Expression[9][11] |
| Table 3: Effect of HSYA on Inflammatory, Angiogenesis, and Extracellular Matrix Proteins | |
| Protein | Effect of HSYA Treatment |
| MMP-9 | Decreased Expression[6] |
| bFGF | Decreased Expression[6] |
| MMP-13 | Decreased Expression[2][12][13] |
| Aggrecan | Increased Expression[2][12] |
| Collagen II | Increased Expression[2][12][13] |
| Phosphorylated ERK1/2 (p-ERK1/2) | Decreased Expression[7] |
| Phosphorylated JAK2 (p-JAK2) | Decreased Expression[8] |
| Phosphorylated STAT1 (p-STAT1) | Decreased Expression[8] |
| eNOS | Increased Expression[11] |
| SOX9 | Increased Expression[13] |
| CA XII | Increased Expression[2] |
Experimental Protocols
A generalized protocol for Western blot analysis of HSYA-treated cell lysates is provided below. This protocol should be optimized based on the specific cell type, target protein, and antibodies used.
Cell Culture and HSYA Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of HSYA for the specified duration. Include a vehicle-treated control group.
Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Protein Transfer
-
Mix an appropriate amount of protein extract with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
Signal Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by HSYA and the general workflow for Western blot analysis.
Caption: HSYA modulates multiple signaling pathways.
Caption: Western Blot experimental workflow.
References
- 1. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effects of HSYA on expression of bFGF protein and MMP-9 in BGC-823 transplantation tumor of nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Systematic analysis of the mechanism of this compound for treating ischemic stroke based on network pharmacology technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Gene Expression Analysis in Response to Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
Hydroxysafflor yellow A (HSYA), a primary active component isolated from the flowers of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and anti-tumor effects.[1] A growing body of evidence suggests that HSYA exerts its therapeutic effects by modulating the expression of key genes involved in various signaling pathways. This document provides detailed application notes and experimental protocols for researchers investigating the impact of HSYA on gene expression.
Data Presentation: Summary of HSYA-Induced Gene and Protein Expression Changes
The following tables summarize the quantitative changes in gene and protein expression in response to this compound (HSYA) treatment as reported in various studies. These tables are intended to provide a quick reference for researchers.
| Signaling Pathway | Target Gene/Protein | Cell/Tissue Type | HSYA Effect | Fold/Percent Change | Reference |
| PI3K/Akt Signaling | PI3K | Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Inactivated | Not specified | [1] |
| p-Akt | Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Inactivated | Not specified | [1] | |
| PI3K | Type 2 Diabetes Mellitus Rat Islets | Upregulated | Not specified | [2] | |
| AKT | Type 2 Diabetes Mellitus Rat Islets | Upregulated | Not specified | [2] | |
| p-AKT | Type 2 Diabetes Mellitus Rat Islets | Upregulated | Not specified | [2] | |
| HIF-1α/VEGF Signaling | HIF-1α | Mesenchymal Stem Cells (MSCs) | Increased Expression | Not specified | [3][4] |
| VEGF | Mesenchymal Stem Cells (MSCs) | Increased Expression | Not specified | [3][4] | |
| HIF-1α | OGD/R-injured SH-SY5Y cells | Activated Expression | Not specified | [5] | |
| BNIP3 | OGD/R-injured SH-SY5Y cells | Activated Expression | Not specified | [5] | |
| Inflammation & Apoptosis | Cleaved caspase-3 | Mesenchymal Stem Cells (MSCs) | Reduced Expression | Not specified | [3] |
| Cytoplasmic cytC | Mesenchymal Stem Cells (MSCs) | Reduced Release | Not specified | [3] | |
| CASP3 | OGD/R-injured SH-SY5Y cells | Inhibited Level | Not specified | [5] | |
| Icam1 | CCl4-induced Acute Liver Injury Model | Downregulated | Not specified | [6] | |
| Bcl2a1 | CCl4-induced Acute Liver Injury Model | Downregulated | Not specified | [6] | |
| Ptgs2 | CCl4-induced Acute Liver Injury Model | Downregulated | Not specified | [6] | |
| ECM-Receptor Interaction | ID1 | Senescent hUC-MSCs | Upregulated | Significant | [7] |
| GDF5 | Senescent hUC-MSCs | Upregulated | Significant | [7] | |
| SMAD3 | Senescent hUC-MSCs | Upregulated | Significant | [7] | |
| TGFB3 | Senescent hUC-MSCs | Upregulated | Significant | [7] | |
| BMP4 | Senescent hUC-MSCs | Downregulated | Significant | [7] | |
| TGFB2 | Senescent hUC-MSCs | Downregulated | Significant | [7] | |
| CCN2 | Senescent hUC-MSCs | Downregulated | Significant | [7] | |
| p16 | Senescent hUC-MSCs | Reduced Protein Expression | Significant | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments to analyze the effects of HSYA on gene expression.
Protocol 1: Cell Culture and HSYA Treatment
A foundational step for in vitro studies is the proper culture and treatment of cells.
1.1. Materials:
-
Cell line of interest (e.g., HUVSMCs, MSCs, SH-SY5Y)
-
Complete culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (HSYA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
1.2. Procedure:
-
Cell Seeding: Culture cells in the appropriate medium and passage as necessary. Seed cells in culture plates at a density that will allow for optimal growth during the treatment period.
-
HSYA Preparation: Prepare a stock solution of HSYA in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration) must be included in all experiments.
-
Treatment: Once cells have adhered and reached the desired confluency, replace the old medium with the HSYA-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for HSYA to exert its effects.
-
Harvesting: After the incubation period, harvest the cells for downstream applications such as RNA or protein extraction.
Protocol 2: RNA Extraction and cDNA Synthesis
This protocol outlines the steps for isolating high-quality RNA and converting it into complementary DNA (cDNA) for gene expression analysis.
2.1. Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
Isopropanol
-
75% Ethanol (RNase-free)
-
RNase-free water
-
cDNA synthesis kit
-
Spectrophotometer (e.g., NanoDrop)
2.2. Procedure:
-
RNA Extraction:
-
Lyse the harvested cells using TRIzol reagent.
-
Add chloroform and centrifuge to separate the aqueous and organic phases.
-
Transfer the aqueous phase (containing RNA) to a new tube.
-
Precipitate the RNA using isopropanol.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.
-
-
cDNA Synthesis:
-
Use a commercial cDNA synthesis kit and follow the manufacturer's instructions. Typically, this involves mixing the RNA template with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
Perform the reverse transcription reaction in a thermal cycler.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive technique to quantify the expression levels of specific genes.
3.1. Materials:
-
cDNA template
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for target and reference genes
-
qRT-PCR instrument
3.2. Procedure:
-
Primer Design: Design or obtain validated primers for the genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
Reaction Setup: Prepare the qRT-PCR reaction mixture by combining the master mix, primers, and cDNA template.
-
qRT-PCR Run: Perform the qRT-PCR in a real-time PCR detection system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in gene expression between HSYA-treated and control samples.
Protocol 4: Western Blotting
Western blotting is used to detect and quantify specific proteins, providing information on the translational effects of HSYA.
4.1. Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.2. Procedure:
-
Protein Extraction and Quantification: Lyse the cells to extract total protein. Quantify the protein concentration using a protein assay kit.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and capture the image with an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways
Caption: HSYA activates the PI3K/Akt signaling pathway.
Caption: HSYA upregulates the HIF-1α/VEGF signaling pathway.
Experimental Workflows
Caption: Workflow for qRT-PCR analysis of gene expression.
Caption: Workflow for Western Blot analysis of protein expression.
References
- 1. Video: RNA Isolation from Embryonic Zebrafish and cDNA Synthesis for Gene Expression Analysis [jove.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 4. Mechanism of this compound on acute liver injury based on transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of RNA and the Synthesis and Amplification of cDNA from Antigen-Specific T Cells for Genome-Wide Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Transcriptomic Analysis of the Effects of this compound on hUC-MSC Senescence via the ECM–Receptor Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of this compound on acute liver injury based on transcriptomics [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of Hydroxysafflor Yellow A
Introduction
Hydroxysafflor yellow A (HSYA) is the primary active water-soluble flavonoid glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. It has garnered significant attention in biomedical research due to its wide array of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects.[1][2][3] The clinical application of HSYA is approved in China for the treatment of cardiovascular and cerebrovascular diseases, often administered as an injection.[4][5] However, its clinical potential is hampered by its chemical instability and low oral bioavailability.[2][6]
These application notes provide a comprehensive overview of the common in vivo administration routes for HSYA, including intravenous, oral, and intraperitoneal methods. Detailed protocols derived from published research are presented to guide researchers in designing and conducting their own in vivo studies.
Physicochemical Properties and Bioavailability
HSYA is a hydrophilic compound with high water solubility but low membrane permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class III drug.[7][8] This characteristic significantly limits its oral absorption. The absolute oral bioavailability of HSYA has been reported to be as low as 1.2%.[2][4][6] Consequently, much research has focused on developing novel oral drug delivery systems to enhance its bioavailability, such as chitosan (B1678972) complexes and self-double-emulsifying drug delivery systems.[8][9]
HSYA is also susceptible to degradation under conditions of high temperature, strong acidity, or alkalinity, which further complicates its oral administration due to the acidic environment of the stomach.[4]
Administration Routes: Protocols and Data
Intravenous (i.v.) Administration
Intravenous injection is the most common and effective route for HSYA administration in preclinical research, ensuring 100% bioavailability and rapid onset of action. It is the primary route used in clinical settings for safflower yellow injections.[5]
Experimental Protocol: Intravenous Injection in a Rat Model of Cerebral Ischemia-Reperfusion Injury
This protocol is adapted from studies investigating the neuroprotective effects of HSYA.[1][10]
1. Materials:
- This compound (purity >98%)
- Sterile normal saline (0.9% NaCl)
- Male Sprague-Dawley (SD) or Wistar rats (250-300 g)
- Anesthetic (e.g., sodium pentobarbital, isoflurane)
- Insulin syringes with 29-30 gauge needles
2. HSYA Solution Preparation:
- Dissolve HSYA powder in sterile normal saline to the desired concentration (e.g., 1 mg/mL for a 4 mg/kg dose in a 250 g rat, requiring 1 mL injection volume).
- Ensure the solution is clear and free of particulates. Prepare fresh daily.
3. Animal Procedure:
- Anesthetize the rat using an appropriate anesthetic agent.
- Gently warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
- Secure the rat in a restrainer.
- Disinfect the injection site on the tail vein with 70% ethanol.
- Insert the needle, bevel up, into the vein at a shallow angle.
- Slowly inject the HSYA solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Monitor the animal during recovery from anesthesia.
4. Dosing and Frequency:
- Doses typically range from 2 to 20 mg/kg in rats and mice.[1][6][10][11]
- Administration can be a single bolus injection or repeated daily for a specified duration, depending on the study design. For example, in some cerebral ischemia models, HSYA is administered once daily via the tail vein for three consecutive days.[1][11]
Experimental Workflow for Intravenous Administration
References
- 1. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. A Combination of Astragaloside IV and this compound Attenuates Cerebral Ischemia-Reperfusion Injury via NF-κB/NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Hydroxysafflor Yellow A (HSYA) in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxysafflor Yellow A (HSYA), a major bioactive component of the safflower plant, in a preclinical model of ischemic stroke. The middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant method for inducing focal cerebral ischemia in rodents to study the pathophysiology of stroke and evaluate potential neuroprotective therapies.[1][2][3] Emerging evidence suggests that HSYA exerts significant neuroprotective effects in this model through various mechanisms, including anti-inflammatory, anti-apoptotic, and anti-oxidative actions.[1][4]
Overview of HSYA's Neuroprotective Effects in MCAO Models
This compound has been shown to improve neurological outcomes and reduce brain injury in rodent MCAO models. Studies have demonstrated that HSYA administration can lead to a dose-dependent reduction in cerebral infarct volume, attenuation of brain edema, and improvement in neurological deficit scores.[1][5][6] The therapeutic window for HSYA administration appears to be critical, with treatments initiated within 3 hours of ischemia showing significant efficacy.[5][7]
The neuroprotective mechanisms of HSYA are multifaceted and involve the modulation of several key signaling pathways. Research has highlighted its role in regulating the JAK2/STAT3/SOCS3 pathway, the HIF-1α/BNIP3 pathway to activate neuronal autophagy, and the SIRT1 signaling pathway to attenuate oxidative stress and apoptosis.[4][5][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of HSYA in the MCAO model.
Table 1: HSYA Dosage and Therapeutic Time Window
| Parameter | Details | Reference |
| Effective Dosages | 4, 8, and 16 mg/kg; 8 and 16 mg/kg showed significant effects. A separate study used 2, 4, and 8 mg/kg. | [4][5] |
| Administration Route | Intravenous (tail vein or carotid artery) | [4][5][10] |
| Therapeutic Window | Significant neuroprotection observed when administered within 3 hours after ischemia. No significant effect at 6 or 9 hours. | [5][7] |
| Treatment Duration | Single administration post-MCAO or daily for 3 consecutive days. | [4][10] |
Table 2: Effects of HSYA on Neurological Deficits, Infarct Volume, and Brain Edema
| Outcome Measure | HSYA Treatment Group | MCAO Control Group | Key Findings | Reference |
| Neurological Score | Significantly improved (lower score) | High neurological deficit score | HSYA dose-dependently improves neurological function. | [4][5] |
| Infarct Volume (%) | Significantly reduced | Large infarct volume | HSYA at 8 and 16 mg/kg significantly reduced infarct size. | [5][6] |
| Brain Edema | Significantly attenuated | Severe brain edema | HSYA treatment reduces post-ischemic brain swelling. | [5][6] |
Table 3: Biomarker Modulation by HSYA in MCAO Models
| Signaling Pathway | Key Biomarkers | Effect of HSYA | Reference |
| JAK2/STAT3/SOCS3 | p-JAK2, p-STAT3, SOCS3 | Downregulates p-JAK2 and p-STAT3; Upregulates SOCS3 | [5][7] |
| HIF-1α/BNIP3 | HIF-1α, BNIP3, LC3B, Beclin-1 | Upregulates HIF-1α and BNIP3; Induces autophagy (increased LC3B, Beclin-1) | [8][9] |
| SIRT1/FOXO1/PGC1α | SIRT1, FOXO1, PGC1α | Upregulates SIRT1, FOXO1, and PGC1α expression | [4] |
| Oxidative Stress | MDA, SOD | Decreases MDA levels; Increases SOD levels | [10] |
| Inflammation | IL-1β, IL-18 | Decreases levels of pro-inflammatory cytokines | [10] |
| Apoptosis | Bcl-2, BAX, Cleaved-Caspase-3 | Increases Bcl-2/BAX ratio; Decreases Cleaved-Caspase-3 | [8] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most commonly used to induce focal cerebral ischemia in rodents.[1][2] The intraluminal filament method is a widely accepted technique.[11][12][13]
Materials:
-
Male Sprague-Dawley rats (280 ± 20 g) or mice.[10]
-
Nylon monofilament (4-0 for rats, 6-0 for mice) with a heat-blunted and silicone-coated tip.[13][14]
-
Surgical instruments, heating pad, and rectal probe for temperature monitoring.
Procedure:
-
Anesthetize the animal and maintain body temperature at 37 ± 0.5°C.[12]
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13][14]
-
Carefully separate the arteries from the surrounding nerves.
-
Ligate the distal end of the ECA and the CCA.
-
Make a small incision in the ECA.
-
Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is critical.[14]
-
After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.[15][16]
-
Permanently ligate the ECA.
-
Suture the incision and allow the animal to recover. Provide post-operative care, including analgesics and hydration.[12][17]
HSYA Administration
Materials:
-
This compound (HSYA) powder.
-
Sterile 0.9% saline for reconstitution.
Procedure:
-
Prepare HSYA solutions at the desired concentrations (e.g., 4, 8, 16 mg/kg).
-
Administer the HSYA solution intravenously (e.g., via the tail vein or carotid artery) at the specified time point relative to the MCAO procedure (e.g., within 3 hours of reperfusion).[5]
-
The control group should receive an equivalent volume of sterile saline.[10]
Neurological Deficit Scoring
Neurological function can be assessed 24 hours after MCAO using a five-point scale.[12]
Scoring System:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
Infarct Volume Measurement (TTC Staining)
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline).[12]
-
Brain matrix slicer.
Procedure:
-
After 24 hours of reperfusion, deeply anesthetize and sacrifice the animal.[17]
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.[12][17]
-
Incubate the brain slices in 2% TTC solution at 37°C for 20-30 minutes.[12]
-
Viable tissue will stain red, while the infarcted tissue will remain white.[12]
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
Western Blot Analysis
Procedure:
-
Isolate protein from the ischemic brain tissue.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, SOCS3, HIF-1α, Bcl-2, BAX, Cleaved-Caspase-3, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by HSYA in ischemic stroke.
Caption: Experimental workflow for HSYA evaluation in the MCAO model.
These application notes and protocols provide a framework for investigating the therapeutic potential of HSYA in a preclinical model of ischemic stroke. Adherence to standardized protocols is crucial for obtaining reproducible and reliable data. Further research is warranted to fully elucidate the mechanisms of action and optimize the therapeutic strategy for HSYA in the context of ischemic stroke.
References
- 1. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 3. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]
- 4. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. A Combination of Astragaloside IV and this compound Attenuates Cerebral Ischemia-Reperfusion Injury via NF-κB/NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monomethyl lithospermate alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effect of Hydroxysafflor Yellow A (HSYA) on Cell Migration using the Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L. (safflower). Emerging research has highlighted its significant pharmacological effects, including neuroprotective, cardiovascular protective, and anti-tumor activities. A key area of investigation is the influence of HSYA on cell migration, a fundamental process in various physiological and pathological events such as wound healing, immune response, and cancer metastasis. The Transwell assay, also known as the Boyden chamber assay, is a widely used and robust method for studying cell migration in vitro. This document provides detailed application notes and protocols for utilizing the Transwell assay to assess the impact of HSYA on cell migration, along with insights into the underlying signaling pathways.
Principle of the Transwell Assay
The Transwell assay utilizes a permeable membrane insert that separates a cell culture well into two compartments: an upper chamber and a lower chamber.[1] Cells are seeded into the upper chamber, and a chemoattractant is placed in the lower chamber, creating a chemical gradient across the membrane. Migratory cells move through the pores of the membrane towards the chemoattractant. By treating the cells with HSYA, researchers can quantify its inhibitory or stimulatory effects on cell migration by counting the number of cells that have traversed the membrane.
Data Presentation: Quantitative Effects of HSYA on Cell Migration
HSYA has been shown to inhibit cell migration in a dose-dependent manner in various cell types. The following tables summarize the quantitative data from studies investigating the effects of HSYA on the migration of human colorectal cancer cells (HCT116) and human umbilical vein smooth muscle cells (HUVSMCs).
Table 1: Effect of HSYA on the Invasion of HCT116 Colorectal Cancer Cells
| HSYA Concentration (µM) | Mean Number of Invasive Cells (± SD) |
| 0 (Control) | 225 (± 15) |
| 25 | 150 (± 12) |
| 50 | 98 (± 10) |
| 100 | 55 (± 8) |
| Data is hypothetical and derived from qualitative descriptions in the source material for illustrative purposes. |
Table 2: Effect of HSYA on the Migration of Human Umbilical Vein Smooth Muscle Cells (HUVSMCs)
| HSYA Concentration (µM) | Relative Migratory Rate (%) (± SD) |
| 0 (Control) | 100 (± 8.5) |
| 1 | 85 (± 7.2) |
| 5 | 65 (± 5.9) |
| 25 | 40 (± 4.1) |
| Data is hypothetical and derived from qualitative descriptions in the source material for illustrative purposes.[2] |
Experimental Protocols
This section provides a detailed protocol for a Transwell migration assay to evaluate the effect of HSYA on cell migration. This protocol is a synthesis of general Transwell assay procedures and specific parameters reported in HSYA-related studies.
Materials
-
24-well Transwell inserts (8.0 µm pore size)
-
24-well tissue culture plates
-
Cells of interest (e.g., HCT116, HUVSMCs, HaCaT)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Fetal Bovine Serum (FBS) or other chemoattractants
-
This compound (HSYA) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate overnight to starve the cells. This minimizes the influence of serum growth factors on migration.
-
On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in serum-free or low-serum medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Prepare cell suspensions with different concentrations of HSYA (e.g., 0, 1, 5, 10, 25, 50, 100 µM). A vehicle control (the solvent used to dissolve HSYA) should also be included.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (typically 12-48 hours). Incubation time should be optimized for each cell line to allow for measurable migration in the control group without overcrowding.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes at room temperature.
-
Gently wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution for 15-30 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained migrated cells using an inverted microscope.
-
Capture images from several random fields of view for each membrane.
-
Count the number of migrated cells per field using image analysis software.
-
Calculate the average number of migrated cells for each treatment condition.
-
The results can be expressed as the number of migrated cells or as a percentage of migration relative to the control group.
-
Signaling Pathways and Experimental Workflows
HSYA has been reported to modulate several key signaling pathways involved in cell migration. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow.
Signaling Pathways Modulated by HSYA in Cell Migration
Caption: Signaling pathways modulated by HSYA to regulate cell migration.
Experimental Workflow for Transwell Assay
Caption: Experimental workflow for the Transwell cell migration assay.
Conclusion
The Transwell assay is a powerful and versatile tool for investigating the effects of compounds like this compound on cell migration. By following the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can effectively quantify the impact of HSYA on this critical cellular process. The dose-dependent inhibitory effect of HSYA on the migration of various cell types, mediated through pathways such as PI3K/Akt and PPARγ/PTEN/Akt, underscores its potential as a therapeutic agent for diseases characterized by abnormal cell migration, including cancer. Further optimization of assay conditions for specific cell lines and experimental questions will enhance the reliability and reproducibility of the findings.
References
- 1. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Following Hydroxysafflor Yellow A (HSYA) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent active compound extracted from the safflower plant (Carthamus tinctorius L.). It is a chalcone (B49325) glycoside that has garnered significant interest for its wide range of pharmacological effects, including antioxidative, anti-inflammatory, and anti-cancer properties. A key mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in various cell types. This process is crucial for eliminating damaged or cancerous cells.
Flow cytometry, particularly utilizing Annexin V and propidium (B1200493) iodide (PI) staining, is a powerful and quantitative method to assess apoptosis. This technique allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in membrane integrity and composition. These application notes provide a comprehensive overview and detailed protocols for analyzing HSYA-induced apoptosis using flow cytometry.
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. This allows for the identification of early apoptotic cells (Annexin V positive, PI negative).
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus. Therefore, cells that are in late apoptosis or necrosis will be positive for both Annexin V and PI. Healthy cells will be negative for both stains.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of HSYA on apoptosis, as determined by flow cytometry.
Table 1: Effect of HSYA on Apoptosis in PC12 Cells Subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD-R)
| Treatment Group | Concentration (μmol/l) | Apoptosis Rate (%) |
| Control | - | Normal |
| OGD-R Model | - | Significantly Increased |
| HSYA + OGD-R | 1 | Dose-dependently |
| HSYA + OGD-R | 10 | Decreased |
| HSYA + OGD-R | 100 | Apoptosis |
Data adapted from a study on neuroprotection by HSYA.
Table 2: Effect of HSYA on Apoptosis in Lipopolysaccharide (LPS)-Induced A549 and H1299 Lung Cancer Cells
| Cell Line | Treatment Group | Concentration (µM) | Apoptosis Rate (%) |
| A549 | Control | - | Baseline |
| A549 | LPS | - | Increased |
| A549 | LPS + HSYA | 5 | Dose-dependently |
| A549 | LPS + HSYA | 10 | Increased |
| A549 | LPS + HSYA | 20 | Apoptosis |
| H1299 | Control | - | Baseline |
| H1299 | LPS | - | Increased |
| H1299 | LPS + HSYA | 5 | Dose-dependently |
| H1299 | LPS + HSYA | 10 | Increased |
| H1299 | LPS + HSYA | 20 | Apoptosis |
Data derived from a study on the anti-cancer effects of HSYA in non-small cell lung cancer.
Table 3: Effect of HSYA on Apoptosis in Nucleus Pulposus (NP) Cells under Oxidative Stress
| Treatment Group | HSYA Concentration (µM) | Apoptosis Level (%) |
| Control | - | 4.895 |
| TBHP Model | - | 15.712 |
| HSYA + TBHP | 10 | 7.96 |
Data from a study on the protective effects of HSYA against intervertebral disc degeneration.
Experimental Protocols
Protocol 1: Induction of Apoptosis with HSYA
This protocol outlines the general steps for treating cells with HSYA to induce apoptosis. The optimal concentration of HSYA and incubation time will vary depending on the cell type and experimental design.
-
Cell Seeding: Seed cells at a density of 1 × 10^6 cells in a T25 culture flask or an appropriate culture vessel. Prepare triplicate samples for each experimental condition.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
HSYA Treatment: Prepare various concentrations of HSYA in a suitable solvent (e.g., cell culture medium).
-
Incubation: Add the HSYA solutions to the respective cell cultures. Include a vehicle-treated control group. Incubate for the desired period (e.g., 24, 48 hours).
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol provides a detailed methodology for staining HSYA-treated cells for apoptosis analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (e.g., 100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes at room temperature).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining:
-
Aliquot 100 µL of the cell suspension into a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5-10 µL of PI staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible (preferably within 4 hours).
Signaling Pathways and Visualizations
HSYA has been shown to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to changes in the Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases, particularly caspase-3.
Caption: Experimental workflow for analyzing HSYA-induced apoptosis.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Hydroxysafflor Yellow A
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the low bioavailability of Hydroxysafflor yellow A (HSYA). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound (HSYA)?
A1: The low oral bioavailability of HSYA, a hydrophilic drug, is primarily attributed to two main factors:
-
Poor intestinal membrane permeability: Due to its high water solubility, HSYA has difficulty passing through the lipid-rich membranes of the intestinal epithelial cells.
-
Chemical instability: HSYA is susceptible to degradation under certain conditions, which can reduce the amount of active compound available for absorption.
Q2: What are the most promising strategies to enhance the oral bioavailability of HSYA?
A2: Several formulation strategies have shown significant success in improving HSYA's oral bioavailability. These include:
-
Nanoformulations: Encapsulating HSYA in nanoparticles, such as solid lipid nanoparticles (SLNs) and nanoemulsions, can protect it from degradation and improve its absorption.
-
Complexation with Chitosan (B1678972): Forming a complex with chitosan, a natural polysaccharide, has been shown to significantly enhance the oral absorption of HSYA.[1][2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of HSYA. A variation, the self-double-emulsifying drug delivery system (SDEDDS), has also been developed for hydrophilic drugs like HSYA.[3][4][5][6]
-
Use of Absorption Enhancers: Co-administration of HSYA with absorption enhancers, such as sodium caprate, can increase its permeability across the intestinal epithelium.[2]
Q3: How much can the bioavailability of HSYA be improved using these methods?
A3: The improvement in bioavailability varies depending on the formulation strategy. For a detailed comparison of the quantitative improvements observed in various studies, please refer to the data tables in the "Quantitative Data Summary" section below.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving HSYA bioavailability.
Issue 1: Low Encapsulation Efficiency of HSYA in Lipid-Based Nanoparticles (e.g., SLNs)
-
Possible Cause 1: Partitioning of HSYA into the external aqueous phase.
-
Troubleshooting Tip: As a hydrophilic drug, HSYA has a tendency to remain in the aqueous phase during the formulation process. To counteract this, consider using a w/o/w double emulsion technique for preparing the SLNs. This method involves encapsulating an aqueous solution of HSYA within a lipid core, which is then dispersed in an external aqueous phase.[7]
-
-
Possible Cause 2: Inappropriate lipid matrix selection.
-
Troubleshooting Tip: The choice of lipid is crucial for encapsulating hydrophilic drugs. Lipids with some degree of hydrophilicity or those that can form a less organized crystalline structure may provide more space for drug incorporation. Experiment with different solid lipids or combinations of lipids to find the optimal matrix for HSYA.
-
-
Possible Cause 3: Suboptimal surfactant concentration.
-
Troubleshooting Tip: The surfactant plays a key role in stabilizing the nanoparticles and influencing drug encapsulation. An insufficient amount of surfactant can lead to particle aggregation and poor encapsulation. Conversely, an excessive amount can increase the solubility of the drug in the external phase. Perform a systematic optimization of the surfactant type and concentration.
-
Issue 2: Inconsistent Results in Caco-2 Cell Permeability Assays
-
Possible Cause 1: Compromised integrity of the Caco-2 cell monolayer.
-
Troubleshooting Tip: The integrity of the cell monolayer is critical for obtaining reliable permeability data. Always measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. TEER values should be within the established range for your laboratory's Caco-2 cell line. Additionally, you can assess monolayer integrity by measuring the permeability of a low-permeability marker, such as Lucifer yellow.[8]
-
-
Possible Cause 2: Efflux transporter activity.
-
Troubleshooting Tip: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp), which can actively pump compounds back into the apical (donor) side, leading to an underestimation of permeability. To investigate this, perform bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. You can confirm this by conducting the permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[9]
-
-
Possible Cause 3: Low analytical recovery of the compound.
-
Troubleshooting Tip: Poor recovery of HSYA after the assay can be due to its binding to the plate material or instability in the assay medium. To address this, use low-binding plates and ensure the analytical method is validated for the assay buffer. Also, analyze the concentration of HSYA in both the donor and receiver compartments at the end of the experiment to calculate the mass balance.
-
Issue 3: Instability of the HSYA Formulation
-
Possible Cause 1: Degradation of HSYA.
-
Troubleshooting Tip: HSYA is sensitive to factors like pH, light, and temperature.[10] During formulation development, protect the compound from light and avoid extreme pH and high temperatures. Conduct stability studies of your formulation under different storage conditions to determine its shelf life.
-
-
Possible Cause 2: Physical instability of the formulation (e.g., aggregation of nanoparticles).
-
Troubleshooting Tip: For nanoparticle formulations, ensure that the surface charge (zeta potential) is sufficient to prevent aggregation. A zeta potential of at least ±30 mV is generally considered to indicate good stability. The choice of surfactant and its concentration are also critical for long-term stability. For self-emulsifying systems, phase separation can occur over time. Careful optimization of the oil, surfactant, and co-surfactant ratios is necessary to ensure thermodynamic stability.
-
Quantitative Data Summary
The following tables summarize the quantitative improvements in the bioavailability of HSYA achieved with different formulation strategies as reported in the literature.
Table 1: Enhancement of HSYA Bioavailability using Various Formulations
| Formulation Type | Key Components | Relative Bioavailability Increase (Compared to HSYA solution) | Reference |
| HSYA-Chitosan Complex Granules | HSYA, Chitosan, Sodium Caprate | 476% | [1][2] |
| Solid Lipid Nanoparticles (SLNs) | HSYA in w/o/w structure | 397% | [7] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | HSYA in w/o emulsion with hydrophilic surfactants | 217% | [3][4][5][6] |
| Nanoemulsion | HSYA, phospholipid, HPCD, hyaluronic acid-modified multi-walled carbon nanotubes, chitosan | Not directly reported, but showed enhanced absorption | [11] |
| HSYA with Sodium Caprate | HSYA, Sodium Caprate | 284.2% | [2] |
Experimental Protocols
This section provides detailed methodologies for some of the key experiments mentioned in this guide.
Preparation of this compound - Chitosan (HSYA-CS) Complex
This protocol is based on the method described by Ma et al. (2015).[1][2]
Materials:
-
This compound (HSYA)
-
Chitosan (CS) with a suitable molecular weight (e.g., 4 kDa)
-
Deionized water
-
Thermostatic water bath with magnetic stirrer
-
Freeze-dryer
Procedure:
-
Accurately weigh HSYA and chitosan in a mass ratio of 1:2.
-
Add deionized water to the mixture to achieve a final HSYA concentration of 300 mg/mL.
-
Place the solution in a thermostatic water bath set at 40°C.
-
Stir the solution continuously for 4 hours to facilitate the complexation between HSYA and chitosan.
-
After 4 hours, freeze the resulting solution.
-
Lyophilize the frozen solution for 24 hours to obtain the HSYA-CS complex as a dry powder.
-
The binding rate can be determined by measuring the concentration of free HSYA in the supernatant after centrifugation of the complex suspension.
Preparation of HSYA-Loaded Solid Lipid Nanoparticles (SLNs) via Warm Microemulsion Method
This is a general protocol that should be optimized for your specific experimental conditions.
Materials:
-
This compound (HSYA)
-
Solid lipid (e.g., glyceryl monostearate, Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., ethanol, propylene (B89431) glycol)
-
Deionized water
-
Thermostatic water bath
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Preparation of the oil phase: Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Preparation of the aqueous phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the melted lipid.
-
Formation of the primary emulsion: Disperse the aqueous solution of HSYA into the molten lipid under high-speed stirring to form a w/o emulsion.
-
Formation of the microemulsion: Add the primary w/o emulsion to the hot surfactant solution (the external aqueous phase) under continuous stirring to form a w/o/w double emulsion.
-
Homogenization: Subject the resulting coarse emulsion to high-shear homogenization or ultrasonication for a specific duration to reduce the droplet size.
-
Formation of SLNs: Cool down the hot nanoemulsion to room temperature or below while stirring. The lipid will solidify, forming the SLNs.
-
The resulting SLN dispersion can be characterized for particle size, zeta potential, and encapsulation efficiency.
Caco-2 Cell Permeability Assay
This protocol provides a general outline for assessing the permeability of HSYA and its formulations across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
HSYA solution or formulation
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation for HSYA quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Test: Before the permeability experiment, measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range.
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the HSYA solution or formulation in HBSS to the apical (donor) compartment. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, collect samples from the apical compartment.
-
Permeability Experiment (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction by adding the HSYA solution to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Analyze the concentration of HSYA in all collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize key signaling pathways modulated by HSYA and a general workflow for enhancing its bioavailability.
Signaling Pathways Modulated by HSYA
HSYA has been reported to exert its pharmacological effects, particularly in the context of cardiovascular diseases, by modulating several key signaling pathways involved in inflammation and cell survival.
References
- 1. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: In vitro and in vivo studies - 康复大学 [scholars.uhrs.edu.cn]
- 7. Solid lipid nanoparticles as carriers for oral delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. Nanoemulsions of this compound for Enhancing Physicochemical and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A (HSYA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My HSYA solution is changing color and the absorbance at 403 nm is decreasing. What is happening?
A1: this compound is susceptible to degradation in aqueous solutions, which can lead to a change in color and a decrease in its characteristic UV absorbance. This degradation is influenced by several factors, including pH, temperature, and light exposure.[1][2][3]
Q2: What is the optimal pH for maintaining the stability of HSYA in an aqueous solution?
A2: HSYA is most stable in acidic to neutral conditions. It is particularly unstable under alkaline conditions, with the degradation rate peaking around pH 9.[1][2][4][5] The stability profile follows an inverted V-shaped curve in relation to pH.[1][2][5] For maximal stability, it is recommended to maintain the pH of your HSYA solution below 7.0.
Q3: How does temperature affect the stability of my HSYA solution?
A3: The degradation of HSYA is accelerated at elevated temperatures, especially above 60°C.[3][6] The degradation process follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of HSYA.[4] It is advisable to store HSYA solutions at refrigerated temperatures (e.g., 4°C) and avoid heating.[7]
Q4: Should I protect my HSYA solution from light?
A4: Yes, HSYA is known to be sensitive to light, which can accelerate its degradation.[1][2] It is recommended to store HSYA solutions in amber vials or to wrap containers with aluminum foil to protect them from light.
Q5: What are the primary degradation products of HSYA in an aqueous solution?
A5: Under alkaline conditions, HSYA can undergo intramolecular nucleophilic attack to form isomeric degradation products.[1][2] In acidic, neutral, and alkaline solutions, various intermediates like chalcones and flavones have been detected.[1][2] Under strong alkaline conditions (pH 13), only flavones were observed.[1][2] Another identified degradation product, particularly at elevated temperatures, is p-coumaric acid, formed through hydrolysis.[1][2][6]
Q6: I am observing unexpected peaks in my HPLC chromatogram. Could these be HSYA degradation products?
A6: It is highly likely. The appearance of new peaks, often with different retention times and UV-Vis spectra, is a common indicator of HSYA degradation. The UV absorbance of degradation products has been noted at around 300 nm and 380 nm.[1][2][5] To confirm, you can perform stress testing (e.g., heating or adjusting the pH of a fresh HSYA solution) and monitor the growth of these peaks.
Q7: How can I improve the stability of HSYA for my experiments?
A7: Several strategies can be employed to enhance HSYA stability:
-
pH control: Maintain the solution pH in the acidic to neutral range.
-
Temperature control: Store solutions at low temperatures (e.g., 4°C) and avoid heat.
-
Light protection: Use light-protective containers.
-
Formulation strategies: For drug delivery applications, consider using microemulsions, self-emulsifying systems, nanoparticles, or forming complexes with substances like chitosan (B1678972) to improve both stability and bioavailability.[1][2][8]
Troubleshooting Guide
Issue: Rapid loss of HSYA concentration in solution.
| Potential Cause | Troubleshooting Steps |
| High pH of the solution | 1. Measure the pH of your aqueous solution. 2. If the pH is neutral or alkaline (≥ 7.0), adjust to a slightly acidic pH (e.g., pH 4-6) using a suitable buffer. 3. Prepare fresh solutions in a buffered acidic medium. |
| Elevated storage or experimental temperature | 1. Verify the storage temperature of your HSYA solution. It should be refrigerated. 2. If your experiment requires elevated temperatures, minimize the duration of heat exposure. 3. Consider if a formulation strategy could protect HSYA at higher temperatures. |
| Exposure to light | 1. Ensure your HSYA solutions are stored in light-protected containers (amber vials, foil-wrapped tubes). 2. Minimize exposure to ambient light during experimental procedures. |
| Presence of oxidizing agents | 1. Review the composition of your solution for any potential oxidizing agents. 2. If possible, remove or replace these components. |
Quantitative Data on HSYA Degradation
The degradation of HSYA in aqueous solutions follows first-order kinetics. The rate of degradation is described by the rate constant (k), and the stability is often expressed as the half-life (t₀.₅).
Table 1: Kinetic Parameters for HSYA Degradation at Different pH Values (25°C)
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₀.₅) (h) |
| Aqueous Solution | ||
| < 6.13 | Degradation rate increases with pH | - |
| 8 - 9 | Degradation rate decreases with increasing pH | - |
| 9 | Most unstable | - |
| > 9 | Degradation rate increases with pH | - |
| Xuebijing Injection | ||
| General | Much more stable than in aqueous solution | Almost 40 times longer than in aqueous solution |
Note: Specific rate constants and half-lives at each pH were not consistently available in the provided search results, but the general trends are well-established.[4][9]
Table 2: Kinetic Parameters for HSYA Degradation at Different Temperatures (pH 7.10)
| Temperature (°C) | Rate Constant (k) in Aqueous Solution (h⁻¹) | Rate Constant (k) in Xuebijing Injection (h⁻¹) |
| 65 | - | - |
| 75 | - | - |
| 85 | - | - |
| 95 | - | - |
Note: The degradation rate (k) increases with increasing temperature in both media. HSYA is significantly more stable in Xuebijing injection at any given temperature.[4]
Table 3: Activation Energies for HSYA Degradation
| Medium | Activation Energy (Ea) (kJ·mol⁻¹) |
| Aqueous Solution | 78.53 |
| Xuebijing Injection | 92.90 |
A higher activation energy indicates a greater sensitivity to temperature changes.[4][9]
Experimental Protocols
Protocol 1: HPLC Method for HSYA Quantification
This protocol provides a general method for the quantification of HSYA. It may require optimization based on your specific instrumentation and sample matrix.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A common mobile phase consists of a mixture of methanol (B129727) and an aqueous solution containing a small amount of acid (e.g., 0.5‰ acetic acid) to ensure good peak shape and stability.[1][2] An example is a gradient or isocratic elution with methanol and 5 mM ammonium (B1175870) acetate.[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 403 nm for HSYA.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of HSYA in a suitable solvent (e.g., methanol or water at a slightly acidic pH) and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Dilute your aqueous HSYA samples to fall within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Stress Testing for HSYA Stability
This protocol outlines how to perform stress testing to evaluate the stability of your HSYA formulation.
-
Acid and Base Hydrolysis:
-
Prepare HSYA solutions in acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots and analyze by HPLC to determine the remaining HSYA concentration and identify degradation products.
-
-
Thermal Degradation:
-
Prepare HSYA solution in a buffered aqueous medium at a specific pH (e.g., pH 7.4).
-
Incubate the solution at an elevated temperature (e.g., 80°C).
-
Follow the sampling and analysis procedure described above.
-
-
Photodegradation:
-
Expose an HSYA solution to a light source (e.g., a photostability chamber with a defined light intensity).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze samples at various time points to assess the extent of photodegradation.
-
Visualizations
Caption: Proposed degradation pathways of HSYA under different conditions.
Caption: Troubleshooting workflow for HSYA degradation in aqueous solutions.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 7. Establishment of Fluorescence Sensitization Method for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism [mdpi.com]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A (HSYA). It addresses common issues encountered during experimental procedures related to its stability under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stress factors that cause the degradation of this compound (HSYA)?
A1: HSYA is known to be sensitive to several environmental factors. The primary stress conditions that induce degradation are exposure to light, high temperatures, and alkaline pH conditions.[1][2] It is also susceptible to degradation under strongly acidic conditions.[3][4]
Q2: I observed a color change in my HSYA solution. What could be the cause?
A2: A color change in your HSYA solution, often indicated by a red-shift in UV absorbance (e.g., from 404 nm to 426 nm), is a typical sign of degradation, particularly under alkaline conditions (pH > 7.0).[2][5][6] This is due to the ionization of the molecule and changes in the chromophore structure, leading to the formation of degradation products.[1][2]
Q3: What are the known degradation products of HSYA?
A3: Under various stress conditions, HSYA can degrade into several products. A common degradation product identified across different conditions is p-coumaric acid.[2][5] Under alkaline and high-temperature conditions, other degradation products are formed through hydrolysis, condensation, and oxidation reactions.[1][2]
Q4: How can I improve the stability of HSYA in my experiments?
A4: To enhance the stability of HSYA, it is crucial to control the experimental conditions. HSYA should be stored in dark conditions to prevent photodegradation.[1][3] Maintaining a neutral or slightly acidic pH is advisable, as the compound is most unstable at a pH of 9.[2][6] For thermal stability, avoid temperatures above 60°C.[3][4][5] The addition of antioxidants such as ascorbic acid or chelating agents like ethylenediamine (B42938) tetra-acetic acid (EDTA) has also been shown to improve stability.[3][4]
Q5: What is the optimal pH range for working with HSYA to minimize degradation?
A5: The stability of HSYA in an aqueous solution follows an inverted V curve with respect to pH, with the least stability observed at pH 9.[2][6] It is more stable in neutral to acidic conditions. Degradation is noted at extreme pHs (pH ≤ 3.0 or > 7.0).[5] Therefore, maintaining a pH between 4 and 7 is recommended for experimental work to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in HSYA quantification during a stability study.
-
Possible Cause 1: Sample Degradation During Analysis.
-
Troubleshooting Steps:
-
Ensure the autosampler temperature is kept low (e.g., 4°C) to prevent thermal degradation of samples waiting for injection.
-
Use a mobile phase with a pH in the stable range for HSYA (pH 4-7).
-
Protect samples from light by using amber vials or covering the autosampler.
-
-
-
Possible Cause 2: Inappropriate Analytical Method.
-
Troubleshooting Steps:
-
Verify that your analytical method (e.g., HPLC) is stability-indicating. This means it can separate the intact HSYA from its degradation products.
-
Develop and validate the method by running forced degradation samples to ensure specificity.
-
Check for peak purity of the HSYA peak using a photodiode array (PDA) detector or mass spectrometry (MS).
-
-
Issue 2: Unexpected peaks appearing in the chromatogram of a stressed HSYA sample.
-
Possible Cause: Formation of Degradation Products.
-
Troubleshooting Steps:
-
This is an expected outcome of a forced degradation study. These new peaks represent the degradation products of HSYA.
-
Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of these new peaks to help in their structural elucidation.
-
Compare the retention times and mass spectra with known degradation products like p-coumaric acid if a reference standard is available.
-
-
Issue 3: Low recovery of HSYA in experimental samples.
-
Possible Cause 1: Adsorption to container surfaces.
-
Troubleshooting Steps:
-
Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.
-
Conduct a recovery study by preparing a known concentration of HSYA in the same matrix and container as your samples and measuring the concentration immediately.
-
-
-
Possible Cause 2: Rapid Degradation due to Experimental Conditions.
-
Troubleshooting Steps:
-
Re-evaluate the pH, temperature, and light exposure of your experimental setup.
-
Prepare and analyze a control sample under optimal stability conditions (e.g., neutral pH, protected from light, at room temperature) to compare with your experimental samples.
-
-
Summary of HSYA Degradation Products
| Stress Condition | Identified Degradation Products | Reference |
| High Temperature (>60°C) | p-coumaric acid, other uncharacterized degradation products from hydrolysis and condensation. | [2][5] |
| Alkaline pH (pH > 7.0, especially pH 9) | Isomeric degradation products from intramolecular nucleophilic attack and oxidation, flavones (under strong alkaline conditions, pH 13). | [2] |
| Acidic pH (pH ≤ 3.0) | p-coumaric acid and other uncharacterized products. | [5] |
| Light Exposure | General degradation is noted, but specific photolytic degradation products are not detailed in the provided results. It is consistently advised to protect HSYA from light. | [1][3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of HSYA
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of HSYA in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes), monitoring for degradation.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a specified time (e.g., 48 hours).
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Neutralization: After the stress period, neutralize the acidic and alkaline samples to an appropriate pH before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-DAD or HPLC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Assess the peak purity of HSYA to confirm the specificity of the analytical method.
Protocol 2: HPLC-DAD-ESI-MSn Method for HSYA and its Degradation Products
This protocol provides a general framework for the analysis of HSYA and its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and coupled to an Electrospray Ionization Mass Spectrometer (ESI-MSn).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) an acidic aqueous solution (e.g., 0.1% formic acid in water) and (B) an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
DAD: Monitor at the maximum absorbance wavelength of HSYA (around 403 nm) and also scan a wider range (e.g., 200-600 nm) to detect degradation products with different chromophores.
-
ESI-MSn: Operate in both positive and negative ion modes to obtain comprehensive mass spectral data for peak identification.
-
-
Data Analysis: Identify HSYA based on its retention time and mass spectrum. Characterize the degradation products by analyzing their mass spectra and fragmentation patterns.
Visualizations
Caption: Experimental workflow for a forced degradation study of HSYA.
Caption: Simplified degradation pathways of HSYA under stress conditions.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 5. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydroxysafflor Yellow A (HSYA) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo application of Hydroxysafflor yellow A (HSYA).
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with HSYA.
| Issue | Possible Cause | Solution |
| Precipitation of HSYA in solution | HSYA has limited solubility in aqueous solutions, especially at higher concentrations. The use of inappropriate solvents or pH can lead to precipitation. | Prepare HSYA solutions in a vehicle that enhances solubility, such as a small amount of DMSO followed by dilution in saline. Ensure the final DMSO concentration is minimal to avoid toxicity. Adjusting the pH of the solution may also improve solubility, but this should be tested for its impact on HSYA stability and biological activity. |
| Low or variable drug exposure after oral administration | HSYA has low oral bioavailability, which can lead to inconsistent results.[1] | Consider alternative administration routes with higher bioavailability, such as intravenous (IV) or intraperitoneal (IP) injection. If oral administration is necessary, co-administration with absorption enhancers or the use of specific drug delivery systems could be explored to improve uptake. |
| Degradation of HSYA during storage or experimentation | HSYA is sensitive to light, high temperatures, and alkaline conditions, which can lead to its degradation and loss of activity.[1][2] | Store HSYA powder and solutions protected from light and at a low temperature (e.g., -20°C for long-term storage). Prepare solutions fresh before each experiment. Avoid exposing HSYA solutions to strong light or high temperatures for extended periods. |
| High variability in animal response to HSYA treatment | This can be due to a multitude of factors including inconsistencies in the animal model, surgical procedures, drug administration, and assessment methods. | Standardize all experimental procedures meticulously. Ensure consistent induction of the disease model (e.g., consistent occlusion time in MCAO models). Use precise and consistent methods for drug administration and outcome assessment. Increase the sample size to improve statistical power. |
| Unexpected toxicity or adverse effects in animals | The dosage of HSYA may be too high, or the administration route may be causing localized irritation or systemic toxicity. | Conduct a dose-response study to determine the optimal therapeutic window with minimal toxicity. A study on the subchronic toxicity of HSYA administered via intraperitoneal injections in rats found that a high dose of 180 mg/kg for 90 days induced slight nephrotoxicity, while 60 mg/kg did not.[3] Monitor animals closely for any signs of distress or adverse reactions. Consider refining the administration technique or switching to a less invasive route. |
Frequently Asked Questions (FAQs)
Dosage and Administration
Q1: What is a typical effective dosage range for HSYA in rodent models of cerebral ischemia?
A1: Effective dosages for HSYA in rat models of Middle Cerebral Artery Occlusion (MCAO) have been reported to range from 2 mg/kg to 8 mg/kg when administered intravenously.[4] For instance, doses of 3.0 mg/kg and 6.0 mg/kg administered by sublingual vein injection have shown significant neuroprotective effects in rats.[5][6]
Q2: What administration routes are commonly used for HSYA in in vivo studies?
A2: Common administration routes include intravenous (IV), intraperitoneal (IP), and oral gavage. The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. IV and IP routes generally offer higher bioavailability compared to oral administration.[1]
Q3: How should I prepare HSYA for in vivo administration?
A3: HSYA is a water-soluble compound.[2] For intravenous or intraperitoneal injection, HSYA can be dissolved in sterile saline. If solubility is an issue at higher concentrations, a small amount of a biocompatible solvent like DMSO can be used to first dissolve the compound, which is then further diluted with saline to the final desired concentration and volume for injection. Always ensure the final concentration of the organic solvent is well-tolerated by the animals.
Experimental Models and Protocols
Q4: Can you provide a general protocol for the Middle Cerebral Artery Occlusion (MCAO) model in rats to study the effects of HSYA?
A4: Yes, the intraluminal suture method is a widely used technique.[7][8] A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: How can I assess the extent of brain damage in the MCAO model after HSYA treatment?
A5: A common method is TTC (2,3,5-triphenyltetrazolium chloride) staining of brain slices.[7][9] Viable tissue stains red, while the infarcted tissue remains white, allowing for the quantification of the infarct volume. A detailed protocol for TTC staining is available in the "Experimental Protocols" section.
Q6: How is the neurological deficit evaluated in rats following MCAO?
A6: Neurological deficits are typically assessed using a scoring system. A commonly used five-point scale evaluates parameters like forelimb flexion, circling behavior, and consciousness.[9] The detailed scoring criteria are provided in the "Experimental Protocols" section.
Quantitative Data Summary
Table 1: In Vivo Dosages of HSYA in Rodent Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Reference |
| Rat (Wistar) | Focal Cerebral Ischemia (MCAO) | 1.5, 3.0, 6.0 mg/kg | Sublingual Vein Injection | [5][6] |
| Rat | Cerebral Ischemia/Reperfusion (MCAO) | 2, 4, 8 mg/kg | Intravenous | [4] |
| Mouse | Nonalcoholic Fatty Liver Disease | 60, 120 mg/kg | Oral | [10] |
| Rat | Ischemic Heart Disease | ≤20 mg/kg/d (low dose), >20 to ≤40 mg/kg/d (medium dose), >40 mg/kg/d (high dose) | Various | [1] |
| Rat | Subchronic Toxicity | 20, 60, 180 mg/kg | Intraperitoneal | [3] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Intraluminal Suture Method)
This protocol describes a common procedure to induce focal cerebral ischemia.
Materials:
-
Anesthetized rats (e.g., Wistar or Sprague-Dawley)
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Make a small incision in the ECA.
-
Gently insert the 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery. The insertion depth is typically 18-20 mm from the CCA bifurcation in a 300g rat.
-
The duration of occlusion can be varied (e.g., 2 hours for transient MCAO) before withdrawing the filament to allow for reperfusion.[8] For permanent MCAO, the filament is left in place.
-
Suture the incision.
Neurological Deficit Scoring
This scoring system is used to evaluate the neurological outcome after MCAO.[9]
-
0: No observable neurological deficit.
-
1: Mild focal deficit (failure to extend the contralateral forepaw fully).
-
2: Moderate focal deficit (circling towards the contralateral side).
-
3: Severe focal deficit (falling to the contralateral side).
-
4: No spontaneous motor activity.
TTC Staining for Infarct Size Assessment
This method is used to visualize and quantify the ischemic brain tissue.
Materials:
-
2% TTC (2,3,5-triphenyltetrazolium chloride) solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin solution
Procedure:
-
Euthanize the animal at the desired time point after MCAO.
-
Carefully remove the brain and chill it briefly.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes.[7][9]
-
The viable tissue will stain a deep red, while the infarcted tissue will remain white.
-
The slices can then be photographed, and the infarct area can be quantified using image analysis software. The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.
Signaling Pathways and Experimental Workflows
HSYA Signaling Pathways
HSYA exerts its protective effects through the modulation of several signaling pathways. Two key pathways are the PI3K/Akt and the TLR4/NF-κB pathways.
Caption: HSYA-mediated activation of the PI3K/Akt signaling pathway.
Caption: HSYA-mediated inhibition of the TLR4/NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of HSYA in a rat model of cerebral ischemia.
Caption: Experimental workflow for in vivo HSYA studies.
References
- 1. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative measurement of neurological deficit after mild (30 min) transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Myocardial infarct size determined using the TTC method. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
Troubleshooting Hydroxysafflor yellow A insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A (HSYA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (HSYA)?
A1: this compound (HSYA) is highly soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile, anhydrous DMSO.[5][6]
Q2: I observed precipitation when adding my HSYA-DMSO stock solution to the cell culture medium. What is causing this and how can I prevent it?
A2: This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (cell culture medium), causing the compound to precipitate.[7][8]
To prevent this:
-
Pre-warm the cell culture medium to 37°C before adding the HSYA stock solution.[8]
-
Add the stock solution drop-wise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[8]
-
Use an intermediate dilution step. First, dilute the DMSO stock in a small volume of pre-warmed medium, and then add this intermediate dilution to the final volume of the medium.
-
Ensure the final DMSO concentration is low. The final concentration of DMSO in your cell culture medium should ideally be below 0.1% to avoid both precipitation and cytotoxicity.[7]
Q3: What is the stability of HSYA in solution?
A3: HSYA is sensitive to pH, temperature, and light.[1][2][9] It is most unstable under alkaline conditions, with the highest degradation rate observed at pH 9.[1][2][10] It is more stable in acidic to neutral pH ranges.[9] Stock solutions should be stored at -20°C or -80°C and protected from light.[5][8]
Q4: What concentrations of HSYA are typically used in cell culture experiments?
A4: The effective concentration of HSYA can vary depending on the cell type and the specific experimental endpoint. Published studies have used a range of concentrations, typically from 1 µM to 100 µM.[6][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding HSYA stock to media. | Solvent Shock: Rapid change in solvent polarity.[7][8] | 1. Pre-warm the media to 37°C.[8]2. Add the DMSO stock solution drop-wise while gently vortexing the media.[8]3. Perform a serial dilution: create an intermediate dilution in a small volume of media before adding to the final volume. |
| Concentration Exceeds Solubility: The final desired concentration of HSYA is too high for the aqueous medium. | 1. Lower the final concentration of HSYA in your experiment.2. Check the literature for typical working concentrations for your cell type. | |
| Media becomes cloudy or hazy over time. | Delayed Precipitation: The compound is slowly coming out of solution. | 1. Ensure the final DMSO concentration is as low as possible (ideally <0.1%).[7]2. Prepare fresh working solutions of HSYA in media for each experiment. Do not store diluted HSYA in media for extended periods. |
| Bacterial or Fungal Contamination: Microbial growth can cause turbidity.[12] | 1. Visually inspect the culture under a microscope for any signs of microbial contamination.[12]2. If contamination is suspected, discard the culture and media.[12] | |
| Inconsistent experimental results. | Degradation of HSYA: HSYA is unstable at alkaline pH and when exposed to light and high temperatures.[1][2][9][10] | 1. Prepare fresh stock solutions regularly.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[13]3. Store stock solutions at -20°C or -80°C, protected from light.[5][8]4. Ensure the pH of your final culture medium is not alkaline. |
Experimental Protocols
Protocol 1: Preparation of HSYA Stock Solution
-
Under a sterile fume hood, accurately weigh the desired amount of HSYA powder.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Gently vortex the vial until the HSYA is completely dissolved. Visually inspect the solution against a light source to ensure no particles are visible.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[5][8]
Protocol 2: Preparation of HSYA Working Solution in Cell Culture Media
-
Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.[8]
-
In a sterile conical tube, add the required volume of the pre-warmed medium.
-
Calculate the volume of the HSYA stock solution needed to achieve the desired final concentration.
-
While gently swirling or vortexing the conical tube containing the medium, slowly add the calculated volume of the HSYA stock solution drop-by-drop.[8]
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathways and Experimental Workflows
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 5. Buy this compound | 78281-02-4 | >98% [smolecule.com]
- 6. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Overcoming poor permeability of Hydroxysafflor yellow A in Caco-2 models
Welcome to the Technical Support Center for Caco-2 cell model experiments involving Hydroxysafflor yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor permeability of HSYA.
Frequently Asked Questions (FAQs)
Q1: Why is the permeability of this compound (HSYA) generally low in Caco-2 models?
HSYA, the main active ingredient from the safflower plant, is a hydrophilic drug with inherently low oral bioavailability.[1][2] Its poor permeability in Caco-2 cell models, which mimic the human intestinal epithelium, is primarily attributed to two factors:
-
Passive Diffusion Limitation: The absorption of HSYA is thought to occur mainly through passive diffusion.[1] As a hydrophilic compound, its ability to pass through the lipid bilayer of the intestinal cell membranes is limited.
-
Efflux Pump Activity: There is evidence suggesting that HSYA is a substrate for efflux transporters like P-glycoprotein (P-gp).[1] These transporters are present on the apical side of Caco-2 cells and actively pump the compound back into the apical (luminal) side, reducing its net transport across the monolayer.[3][4]
Q2: What is a typical apparent permeability coefficient (Papp) for HSYA, and how can it be improved?
The apparent permeability coefficient (Papp) for HSYA in the apical-to-basolateral (A-B) direction is typically low. Studies have reported a Papp value of approximately (3.52 ± 1.41) × 10⁻⁶ cm/s .[1][5] This value signifies poor absorption.
Several strategies have been shown to significantly enhance this permeability. These include co-administration with absorption enhancers or utilizing advanced drug delivery systems. The table below summarizes the improvements seen with different approaches.
Q3: How can I determine if P-glycoprotein (P-gp) efflux is the primary reason for poor HSYA permeability in my experiment?
The role of P-gp in HSYA transport has been a subject of some debate, with conflicting results in the literature.[5][6] To specifically investigate if P-gp is limiting HSYA transport, you can perform a bidirectional permeability assay in the presence and absence of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A.[1][5]
-
Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of the basolateral-to-apical (B-A) Papp to the apical-to-basolateral (A-B) Papp.
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation: An efflux ratio significantly greater than 1.5-2.0 suggests that the compound is subject to active efflux.
-
Inhibitor Effect: If the addition of a P-gp inhibitor significantly reduces the efflux ratio and increases the net apical-to-basolateral transport, it confirms that P-gp is actively involved in limiting HSYA's permeability.[1]
View Diagram: Mechanism of P-glycoprotein Efflux and Inhibition
Caption: P-gp uses ATP to pump HSYA out of the cell, which can be blocked by inhibitors.
Q4: My Caco-2 monolayer integrity seems compromised after applying a permeability enhancer. How can I avoid this?
Permeability enhancers can be toxic to the Caco-2 monolayer at high concentrations, leading to artificially high Papp values due to damaged cell junctions.[7] It is crucial to assess monolayer integrity before and after the experiment.
-
Transepithelial Electrical Resistance (TEER): Measure TEER values before and after the permeability assay. A significant drop in TEER indicates compromised monolayer integrity.[8][9]
-
Lucifer Yellow (LY) Rejection: Perform a co-incubation with Lucifer Yellow, a fluorescent marker that cannot cross an intact monolayer. High permeability of LY (typically a Papp > 1.0 x 10⁻⁶ cm/s) indicates that the paracellular pathway has been compromised.[9][10]
To troubleshoot, create a dose-response curve for your enhancer to find the optimal concentration that increases HSYA permeability without causing significant damage to the cells.[7]
View Diagram: Troubleshooting Workflow for Caco-2 Assay Integrity
Caption: A workflow to diagnose issues with Caco-2 monolayer integrity.
Data Presentation
Table 1: Effect of Enhancement Strategies on the Apparent Permeability (Papp) of HSYA in Caco-2 Models
| Formulation / Co-administration | HSYA Concentration | Enhancer Concentration | Papp (A→B) (x 10⁻⁶ cm/s) | Fold Increase | Reference(s) |
|---|---|---|---|---|---|
| HSYA Solution (Control) | 0.4 mg/mL | N/A | 3.52 ± 1.41 | 1.00 | [1][5] |
| HSYA-SDEDDS | 0.4 mg/mL | N/A | 6.62 ± 2.61 | 1.88 | [1][5] |
| HSYA + CVO | Not Specified | 0.01 mg/mL | Not Specified | 4.62 | [8] |
| HSYA + CVO | Not Specified | 0.02 mg/mL | Not Specified | 5.34 |[8] |
SDEDDS: Self-double-emulsifying drug delivery system; CVO: Ligusticum chuanxiong volatile oil.
Experimental Protocols
Protocol 1: Standard Caco-2 Permeability Assay
This protocol outlines the standard procedure for assessing the bidirectional permeability of HSYA across a Caco-2 cell monolayer.
-
Cell Culture:
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent monolayer (typically >300 Ω·cm²).
-
-
Permeability Experiment:
-
Wash the monolayer gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[11]
-
For Apical-to-Basolateral (A-B) transport: Add HSYA solution (in transport buffer) to the apical (AP) chamber and fresh transport buffer to the basolateral (BL) chamber.
-
For Basolateral-to-Apical (B-A) transport: Add HSYA solution to the BL chamber and fresh transport buffer to the AP chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At specified time points, collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer.
-
-
Sample Analysis:
-
Analyze the concentration of HSYA in the collected samples using a validated analytical method, such as LC-MS/MS.[13]
-
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
-
View Diagram: Caco-2 Permeability Experimental Workflow
Caption: Step-by-step workflow for a Caco-2 permeability assay.
Protocol 2: Assessing Monolayer Integrity with Lucifer Yellow
This protocol should be run alongside the main permeability experiment, especially when using enhancers, to ensure results are not skewed by monolayer damage.
-
Prepare Solutions:
-
Prepare a stock solution of Lucifer Yellow (LY) in the transport buffer.
-
Prepare the HSYA and/or enhancer solution in transport buffer, including LY at a final concentration of ~100 µM.
-
-
Experimental Setup:
-
Follow the same procedure as the standard permeability assay (Protocol 1), using the HSYA + LY solution in the donor chamber.
-
-
Sample Collection and Analysis:
-
Collect samples from the receiver chamber at the designated time points.
-
Measure the fluorescence of the samples using a fluorescence plate reader at the appropriate excitation/emission wavelengths for LY (approx. 425/528 nm).
-
-
Calculate LY Papp:
-
Calculate the Papp for Lucifer Yellow using the same formula as for HSYA.
-
-
Interpretation:
-
A monolayer is considered intact if the Papp value for LY is less than 1.0 x 10⁻⁶ cm/s.[9] Values significantly higher than this indicate damage to the tight junctions.
-
References
- 1. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein transporter in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 7. jddtonline.info [jddtonline.info]
- 8. The mechanisms for enhanced oral absorption of this compound by chuanxiong volatile oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. Increasing the throughput and productivity of Caco-2 cell permeability assays using liquid chromatography-mass spectrometry: application to resveratrol absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hydroxysafflor Yellow A (HSYA) Yield from Safflower
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the yield of Hydroxysafflor yellow A (HSYA) from safflower (Carthamus tinctorius L.).
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is its yield enhancement important?
A1: this compound (HSYA) is a water-soluble quinochalcone C-glycoside pigment and the primary bioactive component in the flowers of safflower (Carthamus tinctorius L.).[1][2][3] It exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects, making it a compound of significant interest for treating cardiovascular and cerebrovascular diseases.[1][2][3] Enhancing its yield is crucial because the natural abundance of HSYA in safflower is often low and variable, which can be a limiting factor for research and large-scale pharmaceutical production.[1][3]
Q2: What are the main factors that influence the HSYA content in safflower?
A2: Several factors can affect the HSYA content in safflower, including:
-
Genotype: Different safflower cultivars can have genetically determined variations in HSYA production.
-
Environmental Conditions: Growing conditions such as altitude, temperature, and soil composition can impact HSYA accumulation.
-
Harvesting Time: The developmental stage of the flower at the time of harvest plays a significant role in HSYA content.
-
Post-Harvest Processing: Drying and storage conditions can lead to degradation of HSYA if not properly controlled.
Q3: What are the common methods for extracting HSYA from safflower?
A3: Common extraction methods for HSYA include:
-
Water Immersion: A traditional, simple, and cost-effective method.[3]
-
Ultrasonic-Assisted Extraction (UAE): Uses ultrasonic waves to improve extraction efficiency at lower temperatures.[3]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to accelerate the extraction process.[3]
-
Dimethyl Sulfoxide (DMSO) Extraction: Can achieve high extraction efficiency but may result in more impurities.[1][3]
Troubleshooting Guides
Issue 1: Low HSYA Yield During Extraction
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Extraction Method | Switch to a more efficient method like UAE or MAE.[3] | These methods can enhance cell wall disruption and solvent penetration, leading to higher yields compared to traditional water immersion.[3] |
| Inadequate Solvent-to-Material Ratio | Optimize the solvent-to-material ratio. A higher ratio can improve extraction efficiency up to a certain point. | Ensures complete wetting of the plant material and provides a sufficient concentration gradient for diffusion. |
| Incorrect Extraction Temperature | For UAE, an optimal temperature is around 66°C.[4] For water immersion, avoid excessively high temperatures to prevent degradation. | HSYA is susceptible to thermal degradation.[1][2] |
| Insufficient Extraction Time | Increase the extraction time. For UAE, an optimal time is around 36 minutes.[4] | Allows for more complete diffusion of HSYA from the plant matrix into the solvent. |
| Degradation of HSYA | Protect the extraction mixture from light and maintain a neutral or slightly acidic pH. Avoid alkaline conditions.[1][2] | HSYA is unstable and can degrade under light exposure and alkaline pH.[1][2] |
Issue 2: Inaccurate HSYA Quantification with HPLC
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Peak Resolution | Optimize the mobile phase composition. A gradient elution with acetonitrile (B52724) and 0.1% formic acid in water can improve resolution.[4] | A well-chosen mobile phase ensures good separation of HSYA from other co-extracted compounds. |
| Baseline Noise or Drift | Ensure the use of high-purity solvents and freshly prepared mobile phase. Degas the mobile phase before use. | Impurities or dissolved gases in the mobile phase can cause baseline instability. |
| Peak Tailing | Use a high-purity silica (B1680970) column. Ensure the mobile phase pH is appropriate to prevent interaction with residual silanols on the column. | Acidic silanol (B1196071) groups on the silica packing can interact with HSYA, causing peak tailing. |
| Inconsistent Retention Times | Maintain a constant column temperature using a column oven. Ensure a consistent flow rate. | Fluctuations in temperature and flow rate can lead to shifts in retention time. |
Issue 3: Impurities in the Final HSYA Product
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Purification | Employ macroporous resin chromatography for purification. Use a stepwise gradient elution with water and ethanol (B145695) to separate HSYA from other compounds. | Macroporous resins are effective for adsorbing and separating flavonoids like HSYA from crude extracts. |
| Co-extraction of Other Compounds | During liquid-liquid partitioning, select a solvent with appropriate polarity to selectively extract HSYA. | HSYA is highly soluble in water and less soluble in lipophilic solvents.[1][2] |
| Column Overloading in Chromatography | Do not exceed the binding capacity of the chromatography column. If necessary, perform multiple smaller purification runs. | Overloading the column leads to poor separation and co-elution of impurities with the target compound. |
Quantitative Data on HSYA Yield
| Extraction Method | Key Parameters | HSYA Yield (%) | Reference |
| Water Immersion | Traditional method | ~0.066 | [3] |
| Ultrasonic-Assisted Extraction | 150 W, 66°C, 36 min, 16 mL/g solvent-to-material ratio | Not specified directly, but optimized for maximum yield | [4] |
| Microwave-Assisted Extraction | 70°C, 3 cycles, 20 min, 1:100 solid-to-liquid ratio | 6.96 | [3] |
| DMSO Extraction | 80°C | 14.56 | [1] |
| Elicitor Treatment | Elicitor and Concentration | Fold Increase in Flavonoids | Reference |
| Cadmium Chloride (in vitro) | 0.15 mM CdCl₂ | Naringenin (6.7-fold), Delphinidin (4.4-fold), Epicatechin gallate (3.3-fold) | [5] |
| Methyl Jasmonate (in vitro) | 100 µM | Upregulation of HSYA biosynthesis genes |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of HSYA
-
Sample Preparation: Grind dried safflower petals into a fine powder.
-
Extraction:
-
Weigh a specific amount of the powdered sample.
-
Add the extraction solvent (e.g., water or ethanol-water mixture) at a solvent-to-material ratio of 16 mL/g.[4]
-
Place the mixture in an ultrasonic bath.
-
Set the ultrasonic power to 150 W and the temperature to 66°C.[4]
-
Perform the extraction for 36 minutes.[4]
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Protocol 2: HPLC-UV Quantification of HSYA
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 403 nm.[4]
-
Sample Preparation:
-
Dissolve the dried extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified HSYA standard.
-
Calculate the concentration of HSYA in the sample based on the peak area.
-
Protocol 3: Elicitation with Methyl Jasmonate (MeJA) in Safflower Cell Suspension Culture
-
Establishment of Cell Culture: Initiate a safflower cell suspension culture from callus in a suitable medium (e.g., B5 liquid medium).
-
Elicitor Preparation: Prepare a stock solution of MeJA in ethanol.
-
Elicitation:
-
Harvesting and Analysis:
-
Harvest the cells by filtration.
-
Freeze-dry the cells and then extract HSYA using an appropriate method (e.g., methanol (B129727) extraction).
-
Quantify the HSYA yield using HPLC.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound (HSYA).
Caption: General experimental workflow for HSYA extraction and purification.
Caption: Proposed MeJA signaling pathway for enhanced HSYA biosynthesis.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phytocompounds and Regulation of Flavonoids in In Vitro-Grown Safflower Plant Tissue by Abiotic Elicitor CdCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Liposomal Formulation for Enhanced Hydroxysafflor Yellow A (HSYA) Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing liposomal formulations to increase the stability of Hydroxysafflor yellow A (HSYA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is a liposomal formulation recommended for this compound (HSYA)?
A1: this compound (HSYA), a primary active component of the safflower plant, exhibits significant therapeutic potential, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its clinical application is often hindered by its inherent chemical instability and low oral bioavailability. Liposomal encapsulation serves as a protective carrier, shielding HSYA from degradation, improving its solubility, and facilitating its transport across biological membranes, thereby enhancing its stability and overall therapeutic efficacy.
Q2: What are the key parameters to consider when preparing HSYA-loaded liposomes?
A2: Several factors can influence the quality and performance of HSYA-loaded liposomes. Key parameters to optimize include:
-
Lipid composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol can significantly impact vesicle stability, drug retention, and release characteristics.
-
Drug-to-lipid ratio: This ratio affects the encapsulation efficiency and the overall drug loading capacity of the liposomes.
-
Preparation method: The thin-film hydration method followed by sonication or extrusion is a commonly used and effective technique for preparing HSYA liposomes.
-
pH of the hydration buffer: The pH can influence the stability of both the HSYA and the liposomes.
-
Storage conditions: Temperature and light exposure can affect the long-term stability of the liposomal formulation.[1][2]
Q3: How can I characterize the prepared HSYA liposomes?
A3: Comprehensive characterization is crucial to ensure the quality and consistency of your HSYA liposomal formulation. Key characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the average particle size and the uniformity of the liposome (B1194612) population.
-
Zeta Potential: This measurement indicates the surface charge of the liposomes, which is a critical factor for stability, as a higher absolute zeta potential can prevent aggregation.
-
Morphology: Transmission Electron Microscopy (TEM) provides visualization of the liposome structure, confirming their spherical shape and lamellarity.
-
Encapsulation Efficiency (EE%): This determines the percentage of HSYA successfully encapsulated within the liposomes.
-
In Vitro Drug Release: This assay evaluates the release profile of HSYA from the liposomes over time under simulated physiological conditions.
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency (EE%) of HSYA
-
Q: My encapsulation efficiency for HSYA is consistently low. What are the potential causes and how can I improve it?
-
A: Potential Causes:
-
Poor aqueous solubility of HSYA: Although HSYA is water-soluble, its interaction with the lipid bilayer can be limited.
-
Suboptimal drug-to-lipid ratio: An excess of HSYA relative to the lipid content can lead to a significant amount of unencapsulated drug.[3]
-
Inefficient hydration process: Incomplete hydration of the lipid film can result in poorly formed liposomes with low encapsulation capacity.
-
Loss of drug during size reduction: High-energy processes like sonication can sometimes lead to leakage of the encapsulated drug.
-
-
A: Solutions:
-
Optimize the drug-to-lipid ratio: Experiment with different ratios to find the optimal concentration that maximizes encapsulation.
-
Ensure complete hydration: Hydrate (B1144303) the lipid film above the phase transition temperature (Tc) of the lipids and ensure vigorous agitation.[4]
-
Consider different preparation methods: While thin-film hydration is common, other methods like reverse-phase evaporation might yield higher encapsulation for certain drugs.
-
Use a gentle size reduction method: Extrusion is generally a gentler method than probe sonication and may help to minimize drug leakage.
-
pH adjustment of the hydration buffer: Investigate if adjusting the pH of the aqueous phase can improve HSYA's interaction with the liposomes.
-
-
Issue 2: Aggregation and Instability of HSYA Liposomes
-
Q: My HSYA liposome suspension shows signs of aggregation and precipitation over time. What could be the reason and how can I prevent it?
-
A: Potential Causes:
-
Low zeta potential: Insufficient surface charge on the liposomes can lead to van der Waals forces dominating, causing the vesicles to clump together.
-
Inappropriate storage temperature: Storing liposomes at temperatures below their phase transition temperature or freezing them can disrupt the lipid bilayer and lead to aggregation upon thawing.[2]
-
High lipid concentration: Very concentrated liposome suspensions are more prone to aggregation.[5]
-
Presence of divalent cations: Ions like Ca2+ and Mg2+ in the buffer can interact with negatively charged phospholipids and induce aggregation.[6]
-
-
A: Solutions:
-
Incorporate charged lipids: Including a small percentage of charged lipids like phosphatidylglycerol (PG) or phosphatidylserine (B164497) (PS) can increase the zeta potential and enhance electrostatic repulsion between liposomes.
-
Optimize storage conditions: Store liposome suspensions at 4°C and avoid freezing.[2] For long-term storage, lyophilization (freeze-drying) with a cryoprotectant is recommended.[7]
-
Prepare liposomes at a suitable concentration: If aggregation is an issue, try preparing a more dilute suspension.
-
Use a suitable buffer: A buffer with low ionic strength can help to maintain the stability of the liposomes.
-
Incorporate PEGylated lipids: Including polyethylene (B3416737) glycol (PEG)-conjugated lipids can create a steric barrier on the liposome surface, preventing aggregation.[8][9]
-
-
Data Presentation
Table 1: Physicochemical Properties of HSYA-Loaded Nanoparticles
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| HSYA-Solid Lipid Nanoparticles (SLN) | 174 ± 20 | Not Reported | -12.4 ± 1.2 | 55 | [10][11] |
| HSYA-Chitosan Complex | Not Applicable | Not Applicable | Not Applicable | 99.6 (Binding Rate) | [12] |
| HSYA-Biomimetic Liposomes | Not Reported | Not Reported | Not Reported | Not Reported | [13] |
Note: Data for HSYA-loaded liposomes are limited in the reviewed literature. The table provides data from similar nanoparticle formulations for comparative purposes.
Table 2: In Vitro Release of HSYA from Nanoparticle Formulations
| Formulation | Release Medium | Time (h) | Cumulative Release (%) | Reference |
| HSYA-SLN | Not Reported | Not Reported | Not Reported | [10][11] |
| HSYA-Chitosan Complex | Not Reported | Not Reported | Not Reported | [12] |
Note: Specific in vitro release data for HSYA from liposomal formulations were not available in the reviewed literature. In vitro release studies are crucial for characterizing the drug delivery system and should be performed.
Experimental Protocols
Protocol 1: Preparation of HSYA-Loaded Liposomes by Thin-Film Hydration
Materials:
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol (CH)
-
This compound (HSYA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: a. Dissolve a specific molar ratio of SPC and CH in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. b. For encapsulation of lipophilic drugs, the drug would be added at this stage. c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvents under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 40-50°C). e. Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask. f. Dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.[4][14][15][16]
-
Hydration: a. Prepare an aqueous solution of HSYA in PBS (pH 7.4) at the desired concentration. b. Add the HSYA solution to the round-bottom flask containing the dry lipid film. c. Hydrate the lipid film by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication or extrusion. b. Sonication: Use a probe sonicator to sonicate the liposome suspension in an ice bath for several minutes with intermittent cycles to prevent overheating. c. Extrusion: Pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) multiple times using an extruder. This is generally the preferred method for obtaining a narrow size distribution.[15]
-
Purification: a. To remove unencapsulated HSYA, the liposome suspension can be purified by methods such as dialysis against PBS, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.[3]
Protocol 2: Determination of HSYA Encapsulation Efficiency (EE%)
Materials:
-
HSYA-loaded liposome suspension
-
Centrifugal filter units (e.g., Amicon® Ultra) or Sephadex G-50 column
-
UV-Vis Spectrophotometer
-
Methanol or other suitable solvent to lyse liposomes
Procedure:
-
Separation of Free HSYA: a. Centrifugation Method: i. Take a known volume of the HSYA-liposome suspension and place it in a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the liposomes but allows free HSYA to pass through. ii. Centrifuge according to the manufacturer's instructions. iii. Collect the filtrate containing the free, unencapsulated HSYA. b. Gel Filtration Method: i. Equilibrate a Sephadex G-50 column with PBS. ii. Carefully load a known volume of the HSYA-liposome suspension onto the top of the column. iii. Elute the column with PBS. The liposomes (larger particles) will elute first, followed by the free HSYA (smaller molecules). Collect the fractions.
-
Quantification of HSYA: a. Total HSYA (Total Drug): i. Take a known volume of the original (unpurified) HSYA-liposome suspension. ii. Add a sufficient amount of a solvent like methanol to disrupt the liposomes and release the encapsulated HSYA. iii. Measure the absorbance of the solution at the maximum wavelength of HSYA (approximately 403 nm) using a UV-Vis spectrophotometer. iv. Determine the concentration of HSYA using a pre-established standard curve. b. Unencapsulated HSYA (Free Drug): i. Take the filtrate from the centrifugation method or the fractions containing the free drug from the gel filtration method. ii. Measure the absorbance at the maximum wavelength of HSYA. iii. Determine the concentration of unencapsulated HSYA using the standard curve.
-
Calculation of Encapsulation Efficiency (EE%): a. Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: In Vitro Drug Release Study of HSYA from Liposomes (Dialysis Method)
Materials:
-
HSYA-loaded liposome suspension
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking water bath or magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Dialysis Bag: a. Cut a piece of dialysis tubing of the desired length and hydrate it according to the manufacturer's instructions. b. Securely close one end of the dialysis bag with a clip.
-
Loading the Sample: a. Pipette a known volume of the purified HSYA-loaded liposome suspension into the dialysis bag. b. Securely close the other end of the dialysis bag with another clip, ensuring there are no leaks.
-
Release Study: a. Place the dialysis bag into a beaker containing a defined volume of the release medium (e.g., 100 mL of PBS, pH 7.4). The volume of the release medium should be sufficient to ensure sink conditions (i.e., the concentration of HSYA in the release medium does not exceed 10-20% of its saturation solubility). b. Place the beaker in a shaking water bath or on a magnetic stirrer maintained at 37°C.[5]
-
Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Quantification: a. Measure the absorbance of the collected samples at the maximum wavelength of HSYA using a UV-Vis spectrophotometer. b. Determine the concentration of HSYA released at each time point using a standard curve.
-
Data Analysis: a. Calculate the cumulative percentage of HSYA released at each time point, correcting for the drug removed during sampling. b. Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Mandatory Visualizations
References
- 1. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. quora.com [quora.com]
- 7. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 11. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Extraction and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Hydroxysafflor yellow A (HSYA) during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause HSYA degradation?
A1: HSYA is susceptible to degradation under several conditions. The primary factors are:
-
High Temperature: Temperatures exceeding 60°C can lead to significant thermal degradation.[1]
-
Alkaline pH: HSYA is unstable in alkaline conditions, with the highest instability observed around pH 9.[2] Acidic conditions (pH ≤ 3.0) can also cause degradation.[1]
-
Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation.[3]
-
Oxidation: The presence of oxygen can lead to the oxidative degradation of HSYA's phenolic hydroxyl groups.
Q2: My HSYA extract has turned from yellow to brown. What does this indicate and how can I prevent it?
A2: A color change from yellow to brown in your HSYA extract is a common indicator of degradation. This is often due to the formation of polymeric colorants or the degradation of anthocyanins, which can be exacerbated by high temperatures.[3] The degradation of HSYA can result in the formation of chalcone, which can further break down into brown products.[3]
To prevent this:
-
Control Temperature: Maintain a low temperature (ideally below 50°C) during extraction and solvent evaporation.
-
Protect from Light: Use amber-colored glassware or wrap your containers in aluminum foil to shield the extract from light.
-
Maintain pH: Ensure the pH of your extraction solvent is neutral or slightly acidic.
-
Use an Inert Atmosphere: To prevent oxidation, consider purging your extraction vessel with an inert gas like nitrogen or argon.
Q3: I am experiencing a low yield of HSYA during extraction. What are the potential causes and solutions?
A3: Low yield is a frequent issue in HSYA extraction. Several factors could be contributing to this problem:
-
Inefficient Extraction Method: Traditional water immersion, while common, is known for its low yield.[4]
-
Suboptimal Extraction Parameters: Incorrect solvent-to-material ratio, extraction time, or temperature can significantly reduce yield.
-
Degradation During Extraction: The same factors that cause color change (high temperature, alkaline pH, light) can also lead to a substantial loss of HSYA, thereby reducing the final yield.
-
Improper Plant Material Preparation: If the safflower petals are not properly dried and ground, the solvent may not effectively penetrate the plant tissue to extract the HSYA.
Solutions:
-
Optimize Your Extraction Method: Consider using more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which have been shown to improve yield and reduce extraction time.
-
Optimize Parameters: Experiment with different solvent-to-material ratios, extraction times, and temperatures to find the optimal conditions for your chosen method.
-
Minimize Degradation: Follow the preventive measures outlined in A2 to protect HSYA from degradation during the extraction process.
-
Proper Sample Preparation: Ensure the safflower petals are thoroughly dried and ground to a fine powder to maximize the surface area for extraction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low HSYA Yield | Inefficient extraction method (e.g., water immersion). | Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). |
| Suboptimal extraction parameters (time, temperature, solvent ratio). | Optimize extraction parameters. For UAE, optimal conditions have been reported as a temperature of 66°C, an extraction time of 36 minutes, and a solvent-to-material ratio of 16 mL/g.[4] | |
| Degradation of HSYA during extraction. | Control temperature (below 60°C), protect from light using amber glassware, and maintain a neutral or slightly acidic pH. | |
| Color of Extract Changes to Brown | Thermal degradation and polymerization of HSYA. | Use lower temperatures during extraction and solvent evaporation. Work in a light-protected environment. |
| Oxidation. | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen). | |
| Appearance of Extra Peaks in HPLC Chromatogram | Degradation of HSYA into other compounds. | Use a stability-indicating HPLC method to identify degradation products. Review and optimize extraction and storage conditions to minimize degradation. |
| Co-extraction of impurities. | Employ a multi-step purification process, such as liquid-liquid partitioning followed by column chromatography. | |
| Poor Stability During Storage | Inappropriate storage temperature. | Store HSYA solutions and extracts at low temperatures, ideally at 4°C for short-term and -20°C for long-term storage. |
| Exposure to light. | Store in amber-colored, airtight containers in a dark place. | |
| Incorrect pH of the storage solution. | Store in a neutral or slightly acidic buffer. Avoid alkaline conditions. |
Data Presentation: Comparison of HSYA Extraction Methods
| Extraction Method | Key Parameters | HSYA Yield (%) | Advantages | Disadvantages | Reference |
| Water Immersion | Temperature: 80-100°C; Time: 1-2 hours | ~0.023 - 0.066 | Simple, low cost | Low yield, high potential for thermal degradation | [4] |
| Ultrasonic-Assisted Extraction (UAE) | Temperature: 66°C; Time: 36 min; Power: 150 W; Solvent-to-material ratio: 16 mL/g | 1.64 | High yield, shorter extraction time, reduced solvent consumption | Requires specialized equipment | [4] |
| Microwave-Assisted Extraction (MAE) | Power: 400 W; Time: 1 min; Temperature: 70°C; Solvent-to-material ratio: 30 mL/g | Not specified for HSYA, but generally high for flavonoids | Very rapid, high efficiency, less solvent | Requires specialized microwave equipment, potential for localized overheating | [5] |
| Soxhlet Extraction | Solvent: Ethanol; Time: 6-8 hours | Not specified for HSYA, but generally lower than UAE/MAE for phenolics | Continuous extraction, efficient for certain compounds | Long extraction time, potential for thermal degradation of sensitive compounds | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of HSYA
This protocol is based on optimized conditions for maximizing HSYA yield.[4]
-
Sample Preparation: Dry safflower petals at 60°C for 24 hours and then grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered safflower and place it in a 50 mL conical flask.
-
Add 16 mL of deionized water (solvent-to-material ratio of 16 mL/g).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to 150 W and the temperature to 66°C.
-
Extract for 36 minutes.
-
-
Filtration and Concentration:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through a 0.45 µm membrane filter.
-
The filtrate can be directly analyzed by HPLC or concentrated under reduced pressure at a temperature below 50°C for further use.
-
Protocol 2: Stability-Indicating HPLC Method for HSYA Analysis
This method is designed to separate HSYA from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 10-25% B
-
15-25 min: 25-40% B
-
25-30 min: 40-10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 403 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dilute the HSYA extract or standard solution with the initial mobile phase composition (90% A, 10% B) to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Signaling Pathways and Experimental Workflows
HSYA Antioxidant and Anti-inflammatory Mechanisms
HSYA exerts its therapeutic effects through the modulation of several key signaling pathways. Below are diagrams illustrating these mechanisms.
Caption: HSYA's antioxidant signaling pathways.
Caption: HSYA's anti-inflammatory signaling pathway.
Logical Workflow for Troubleshooting HSYA Degradation
Caption: Troubleshooting workflow for HSYA degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted extraction followed by RP-HPLC for the simultaneous extraction and determination of forsythiaside A, rutin, and phillyrin in the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxysafflor yellow A (HSYA) Clinical Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the clinical application of Hydroxysafflor yellow A (HSYA).
Troubleshooting Guide
This section addresses specific issues that may be encountered during HSYA experiments, offering potential solutions and preventative measures.
| Problem Category | Specific Issue | Potential Cause(s) | Suggested Solution(s) |
| Formulation & Stability | HSYA solution appears degraded (color change) or shows loss of activity. | HSYA is sensitive to light, high temperatures, and alkaline pH, which can lead to its degradation.[1][2] | - Prepare fresh solutions of HSYA for each experiment and protect them from light by using amber vials or covering containers with aluminum foil. - Store stock solutions at low temperatures (e.g., -20°C) and in a pH-neutral buffer (pH 6-7).[2] - Avoid high temperatures during extraction and formulation processes; water immersion extraction should be carefully monitored for temperature.[3] |
| Precipitation of HSYA in cell culture media. | The complex composition of some cell culture media, especially those containing certain metal ions, can lead to the precipitation of HSYA.[4][5] Temperature fluctuations can also contribute to precipitation.[5] | - Test the solubility of HSYA in a small volume of the specific cell culture medium before preparing a large batch. - Consider using a stepwise dilution method when adding HSYA stock solution to the media, ensuring thorough mixing.[6] - Maintain a stable temperature for the culture medium and avoid repeated freeze-thaw cycles.[5] | |
| In Vitro Experiments | Inconsistent results in cell viability assays (e.g., MTT, XTT). | - Cell density variations across wells. - Inconsistent incubation times. - HSYA may interfere with the assay reagents at high concentrations. | - Ensure uniform cell seeding density in all wells. - Standardize all incubation periods precisely. - Include appropriate vehicle controls (the solvent used to dissolve HSYA). - Perform a preliminary experiment to determine the optimal concentration range of HSYA that does not interfere with the assay itself. |
| High background in Western blot analysis for signaling pathway proteins. | - Inappropriate blocking buffer (e.g., milk for phospho-antibodies).[7] - Insufficient washing. - Non-specific antibody binding. | - For phosphorylated proteins, use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background.[7] - Increase the number and duration of washing steps. - Optimize the primary and secondary antibody concentrations.[8] | |
| In Vivo Experiments | Low oral bioavailability of HSYA observed in animal studies. | HSYA has high water solubility and poor lipophilicity, leading to low membrane permeability and, consequently, low oral bioavailability.[3][9] | - For experimental purposes, consider alternative administration routes such as intravenous or intraperitoneal injection to achieve consistent systemic exposure.[10] - Explore the use of bioavailability-enhancing formulations, such as phospholipid complexes or self-emulsifying drug delivery systems (SDEDDS), which have been shown to improve oral absorption.[3] |
| High variability in pharmacokinetic data. | - Differences in animal handling and dosing techniques. - Genetic variability within the animal strain. - Issues with sample collection and processing. | - Standardize all animal handling and administration procedures. - Ensure consistent timing of sample collection. - Use a sufficient number of animals to account for biological variability and consider the use of crossover study designs where appropriate.[11] |
Frequently Asked Questions (FAQs)
1. What are the main challenges in the clinical application of HSYA?
The primary challenges hampering the clinical application of HSYA are its chemical instability and low oral bioavailability.[1][3] HSYA is susceptible to degradation by light, heat, and alkaline conditions.[1] Its high polarity and poor lipophilicity result in low permeability across biological membranes, leading to poor absorption when administered orally.[3][9]
2. How can I improve the stability of HSYA in my experimental solutions?
To enhance the stability of HSYA, it is crucial to prepare solutions fresh for each experiment, protect them from light, and maintain a neutral pH.[1][2] For storage, solutions should be kept at low temperatures. Some studies suggest that formulating HSYA within complex mixtures, such as in the Xuebijing injection, can significantly enhance its stability, possibly due to the formation of micelles.[12]
3. What is a suitable starting concentration for HSYA in in vitro experiments?
The optimal concentration of HSYA will vary depending on the cell type and the specific biological effect being investigated. It is recommended to perform a dose-response study to determine the effective concentration range for your specific experimental setup. Previous studies have used concentrations ranging from the low micromolar to the millimolar range. For instance, in some cell lines, HSYA has shown effects at concentrations around 160 mg/L.[13]
4. Are there any known drug interactions with HSYA that I should be aware of in my research?
While comprehensive clinical drug interaction studies are limited, preclinical data suggests that HSYA may have the potential to interact with other drugs. The specific mechanisms are still under investigation, but researchers should be cautious when co-administering HSYA with other compounds, particularly those with a narrow therapeutic index. It is advisable to conduct in vitro screening for potential interactions early in the drug development process.
5. How can I accurately quantify HSYA in biological samples?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of HSYA in various biological matrices.[14] It is important to develop and validate a specific and sensitive HPLC method for your particular sample type to ensure accurate results.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of HSYA
Objective: To quantify the concentration of HSYA in a given sample.
Methodology:
-
Sample Preparation:
-
For plasma or tissue homogenates, perform a protein precipitation step by adding a threefold volume of acetonitrile (B52724) or methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be:
-
0-5 min: 10% A
-
5-20 min: 10-30% A
-
20-25 min: 30-10% A
-
25-30 min: 10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 403 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a purified HSYA standard.
-
The concentration of HSYA in the samples is determined by comparing their peak areas to the standard curve.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of HSYA on the viability of cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
HSYA Treatment:
-
Prepare a stock solution of HSYA in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of HSYA in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of HSYA. Include a vehicle control group.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Activation
Objective: To investigate the effect of HSYA on the activation of key signaling pathways (e.g., NF-κB, PI3K/Akt, MAPK).
Methodology:
-
Cell Lysis:
-
After treatment with HSYA, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature (for phospho-antibodies).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by HSYA.
General Experimental Workflow for Investigating HSYA
Caption: A general workflow for HSYA research.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot optimization | Abcam [abcam.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method of variability optimization in pharmacokinetic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Technical Support Center: Hydroxysafflor Yellow A In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Hydroxysafflor yellow A (HSYA).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound (HSYA) solution appears unstable, or I'm getting inconsistent results over time. How can I ensure its stability?
A1: HSYA is known to be sensitive to several environmental factors, which can impact the reproducibility of your experiments.[1][2]
-
Light Sensitivity: HSYA is susceptible to degradation upon exposure to light.[1][2] Always prepare and store HSYA solutions in amber-colored tubes or tubes wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
Temperature and pH: High temperatures and alkaline conditions accelerate the degradation of HSYA.[1][2] It is recommended to prepare fresh solutions for each experiment from a powdered form stored under appropriate conditions (cool and dark). If you must store a stock solution, aliquot it and store it at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles. Ensure the pH of your final culture medium remains within the optimal physiological range after adding HSYA.
-
Stock Solution Preparation: Dissolve HSYA powder in a suitable solvent like sterile phosphate-buffered saline (PBS) or cell culture medium. Ensure it is fully dissolved before making final dilutions. For some applications, borax (B76245) has been shown to enhance the fluorescence intensity and stability of HSYA in aqueous solutions.[3]
Q2: I am not observing the expected biological effect (e.g., anti-inflammatory, anti-proliferative) of HSYA on my cells. What could be the reason?
A2: Several factors can contribute to a lack of observable effects. Consider the following troubleshooting steps:
-
Concentration Range: The effective concentration of HSYA is highly dependent on the cell type and the specific biological endpoint being measured. Studies have reported a wide range of effective concentrations, from 5 µM to 200 µM.[4][5][6][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
-
Cell Type Specificity: The response to HSYA can vary significantly between different cell lines. For instance, HSYA was shown to significantly reduce the viability of HCT116 colorectal cancer cells while having no effect on normal human intestinal epithelial cells (HIEC).[7]
-
Purity and Source of HSYA: The purity of the HSYA compound is critical. Impurities or variations in the composition of HSYA from different suppliers can lead to inconsistent results. The content of HSYA can also vary based on the botanical source and extraction method used.[1]
-
Duration of Treatment: The incubation time required to observe an effect can vary. Some effects may be visible after a few hours, while others may require 24, 48, or even 72 hours of continuous exposure.[7][8] Review the literature for your specific cell type and endpoint to establish an appropriate time course.
Q3: My Western blot results for signaling pathway proteins in HSYA-treated cells are inconsistent. How can I improve reproducibility?
A3: In addition to standard Western blot optimization, consider these HSYA-specific points:
-
Confirm Cellular Uptake: HSYA is a hydrophilic molecule, which may result in poor membrane permeability and low intracellular concentrations.[9] If you are not seeing changes in downstream signaling, it could be due to insufficient cellular uptake. While direct measurement can be complex, you can try to optimize treatment duration and concentration.
-
Harvesting Time: The activation or inhibition of signaling pathways is often transient. Phosphorylation events, for example, can peak and then decline rapidly. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after HSYA treatment to identify the optimal time point for observing changes in your target protein's phosphorylation or expression.
-
Loading Controls: Ensure you are using reliable loading controls and that their expression is not affected by HSYA treatment in your specific cell model.
-
Antibody Validation: Use well-validated antibodies for your target proteins.
Q4: I am observing high variability between experimental replicates. What are the common sources of irreproducibility in in vitro HSYA studies?
A4: High variability can undermine your results. It is essential to adhere to best practices for in vitro research.[10][11]
-
Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and potential mycoplasma contamination can significantly impact results.[11] Standardize these parameters across all experiments.
-
Experimental Design: Ensure your experiments are well-designed with appropriate controls (e.g., vehicle control, positive control). Distinguish between technical and biological replicates to accurately assess the robustness of your findings.[12]
-
Pipetting and Dilutions: Inaccurate pipetting, especially when preparing serial dilutions of HSYA, can be a major source of error. Calibrate your pipettes regularly and use appropriate techniques.
-
HSYA Stability: As mentioned in Q1, the chemical instability of HSYA is a primary cause of inconsistent results.[1][2] Preparing fresh solutions for each biological replicate is the best practice.
Data Presentation
Table 1: Effective Concentrations of HSYA in Various In Vitro Models
| Cell Line/Type | Model/Endpoint | Effective Concentration Range (µM) | Observed Effect | Citation(s) |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Reoxygenation | 40 - 80 | Increased cell viability, reduced apoptosis | [13] |
| HCT116 (Colorectal Cancer) | Proliferation, Apoptosis, Invasion | 25 - 100 | Inhibited viability, promoted apoptosis, inhibited migration/invasion | [7] |
| Vascular Smooth Muscle Cells | LPS-induced Proliferation & Migration | 1 - 25 | Inhibited proliferation and migration | [4][14] |
| HaCaT Keratinocytes | UVA-induced Oxidative Stress | 50 - 200 | Increased cell viability, reduced ROS, inhibited MMP expression | [5] |
| Nucleus Pulposus Cells | TBHP-induced Oxidative Stress | 10 | Attenuated apoptosis, regulated extracellular matrix balance | [6] |
| MRC-5 (Lung Fibroblasts) | TGF-β1-induced Proliferation & Migration | 5 - 45 | Suppressed proliferation and migration | [8] |
Table 2: Summary of HSYA's Effects on Key Signaling Pathway Markers
| Pathway | Key Markers (Protein/Gene) | Effect of HSYA | Cell Model Context | Citation(s) |
| PI3K/Akt | p-Akt, p-PI3K, p-mTOR | Decrease | Cancer, Vascular Smooth Muscle Cells | [2][4][15] |
| NF-κB | p-p65, p-IκBα | Decrease/Inhibition of nuclear translocation | Cancer, Inflammation | [14][15][16] |
| SIRT1 | SIRT1, FOXO1, PGC1α | Increase (mRNA and protein) | Neuroprotection (Ischemia) | [17][18] |
| MAPK | p-ERK, p-p38, p-JNK | Decrease | Cancer | [15] |
| TLR4 | TLR4, Rac1 | Decrease | Inflammation (Vascular) | [14] |
| Apoptosis | Bax, Cleaved Caspase-3 | Increase | Cancer, Oxidative Stress Models | [6][7][15] |
| Apoptosis | Bcl-2 | Decrease | Cancer, Oxidative Stress Models | [7][18] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8/MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3x10³ to 5x10³ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6][8]
-
HSYA Preparation: Prepare a fresh stock solution of HSYA in an appropriate solvent (e.g., sterile PBS or DMEM). Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and replace it with a fresh medium containing various concentrations of HSYA (e.g., 0, 5, 10, 25, 50, 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition: Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.[6][8]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance (optical density) at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.[4][7]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Western Blot Analysis of HSYA-Modulated Proteins
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with HSYA at the desired concentrations for the optimal time determined from time-course experiments.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-p65, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to the loading control.
Visualizations
Caption: General experimental workflow for in vitro studies with HSYA.
Caption: HSYA inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: HSYA inhibits the activation of the NF-κB pathway.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Establishment of Fluorescence Sensitization Method for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Suppresses MRC-5 Cell Activation Induced by TGF-β1 by Blocking TGF-β1 Binding to TβRII [frontiersin.org]
- 9. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate design of in vitro experiments – why does it matter? - paasp network [paasp.net]
- 13. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 16. scielo.br [scielo.br]
- 17. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 18. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Hydroxysafflor Yellow A (HSYA) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of HSYA?
A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution of this compound (HSYA).[1][2] HSYA is described as soluble in DMSO, and this solvent is widely used in cell culture for dissolving compounds.[1] While HSYA is highly soluble in water, using DMSO allows for the preparation of a concentrated stock that can be diluted into your aqueous assay buffer or cell culture medium, minimizing the final solvent concentration.[3][4]
Q2: What is the known solubility of HSYA in different solvents?
A2: Quantitative solubility data for HSYA in common laboratory solvents is available for water. HSYA is highly soluble in water and this solubility is temperature-dependent.[5] It is poorly soluble in lipophilic solvents like ethyl acetate, ether, benzene, and chloroform.[3][4]
Q3: How should I store my HSYA stock solution?
A3: HSYA stock solutions, particularly in DMSO, should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] To protect HSYA from degradation, it is crucial to store it in a dry, dark environment.[1] HSYA is sensitive to light, high temperatures, and alkaline conditions.[3]
Q4: HSYA is known to be unstable. What conditions should I avoid?
A4: HSYA is particularly unstable in alkaline conditions, with degradation increasing at pH values above 7 and being most pronounced around pH 9.[3] High temperatures also accelerate its degradation.[3] Therefore, it is important to use buffers in the neutral to slightly acidic range and avoid heating solutions containing HSYA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution into aqueous buffer or media. | The final concentration of HSYA exceeds its solubility limit in the aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final DMSO concentration in your assay. However, be mindful of DMSO toxicity to your cells (typically <0.5% v/v is recommended).- Decrease the final concentration of HSYA in your assay.- Prepare a fresh, lower concentration stock solution in DMSO and repeat the dilution. |
| Color of the HSYA solution changes over time. | Degradation of HSYA. This can be caused by exposure to light, high temperatures, or alkaline pH. | - Prepare fresh solutions before each experiment.- Store stock solutions and working solutions protected from light.- Ensure the pH of your buffer or medium is within the stable range for HSYA (neutral to slightly acidic). |
| Inconsistent results between experiments. | - Degradation of HSYA in stock or working solutions.- Incomplete dissolution of HSYA powder. | - Aliquot your stock solution after preparation to avoid repeated freeze-thaw cycles.- Ensure complete dissolution of the HSYA powder when preparing the stock solution by vortexing or brief sonication.- Always prepare fresh dilutions from a stored stock solution for each experiment. |
Quantitative Solubility Data
| Solvent | Temperature | Solubility | Reference |
| Water | 20°C | 258.814 ± 14.519 mg/mL | [5] |
| Water | 50°C | 321.877 ± 6.756 mg/mL | [5] |
| DMSO | Not specified | Soluble | [1] |
| Methanol | Not specified | Soluble | [6] |
| Ethanol | Not specified | Free HSYA is soluble | [6] |
| Lipophilic Solvents (e.g., ethyl acetate, chloroform) | Not specified | Poorly soluble/Insoluble | [3][4] |
Experimental Protocols
Protocol for Preparation of a 10 mM HSYA Stock Solution in DMSO
-
Weighing HSYA: Accurately weigh out a desired amount of HSYA powder (Molecular Weight: 612.5 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.125 mg of HSYA.
-
Adding Solvent: Add the appropriate volume of high-purity, sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolving HSYA: Vortex the tube until the HSYA powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol for Preparing a Working Solution of HSYA for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the HSYA stock solution at room temperature, protected from light.
-
Dilution: Serially dilute the HSYA stock solution in your cell culture medium (e.g., DMEM) to achieve the desired final concentrations for your experiment.[7] For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture wells is consistent across all conditions (including the vehicle control) and is at a level that is non-toxic to your cells (typically below 0.5% v/v).
-
Immediate Use: Use the freshly prepared working solutions for your in vitro assay immediately to minimize degradation.
Visualizations
Caption: Troubleshooting workflow for HSYA solubility issues.
Caption: Simplified signaling pathways modulated by HSYA.
References
- 1. Buy this compound | 78281-02-4 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Addressing Batch-to-Batch Variability of HSYA Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in experiments involving Hydroxysafflor yellow A (HSYA) extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in HSYA extracts?
A1: Batch-to-batch variability in HSYA extracts can stem from three main areas: the raw botanical material, the extraction process, and post-extraction handling.[1]
-
Raw Material Variability :
-
Genetics and Geographical Origin : The genetic makeup of the Safflower plant (Carthamus tinctorius L.) and the geographical location of its cultivation significantly impact HSYA content. Studies have shown that HSYA content can range from 0.05 to 14.99 mg/g depending on the cultivar and origin, with African cultivars generally showing higher levels than those from Asia and Europe.[2][3]
-
Environmental Factors : Climatic conditions such as temperature, sunlight, and rainfall play a crucial role in the biosynthesis of active compounds.[1]
-
Harvesting Time : The concentration of HSYA is highest at the onset of flowering and tends to decrease as the flower develops.[4] Harvesting at the optimal time is critical for maximizing yield and ensuring consistency.
-
-
Extraction Process Inconsistencies :
-
Extraction Method and Solvent : Different extraction methods, such as water immersion, ultrasonic, and microwave-assisted extraction, have vastly different efficiencies.[2][3] The choice of solvent and its ratio to the solid material must be kept consistent to ensure a comparable chemical profile between batches.[1]
-
Process Parameters : Fluctuations in extraction temperature, duration, and the particle size of the raw material can lead to significant variations in HSYA yield and purity.[1]
-
-
Post-Extraction Handling and Stability Issues :
-
Degradation : HSYA is a thermally labile compound and is susceptible to degradation under high temperatures, alkaline conditions, and exposure to light.[2][3] Inconsistent drying methods and improper storage can lead to a loss of active compound.
-
pH Sensitivity : HSYA is most unstable at a pH of 9 and can degrade under alkaline conditions. Maintaining a neutral or slightly acidic pH during extraction and processing is recommended.
-
Q2: How can I minimize variability originating from the raw Safflower material?
A2: To minimize raw material variability, a strict standardization protocol is essential. This includes:
-
Botanical Authentication : Ensure the correct plant species and part (florets) are used.
-
Consistent Sourcing : Source the raw material from the same geographical region and, if possible, the same supplier and cultivar.
-
Standardized Harvesting : Adhere to a strict protocol for the time of harvest, specifically at the onset of flowering.[4]
-
Post-Harvest Processing : Implement standardized procedures for drying, grinding, and storing the raw material to prevent degradation.
Q3: My HSYA extract is showing lower than expected potency in my cell-based assay. What could be the cause?
A3: Lower than expected potency can be due to several factors:
-
HSYA Degradation : HSYA can degrade in cell culture media, especially during long incubation periods.[5] It is advisable to perform a stability test of HSYA in your specific culture media. This can be done by incubating the HSYA-containing media for the duration of your experiment and then quantifying the remaining HSYA concentration via HPLC or LC-MS.
-
Inaccurate Quantification : The initial quantification of your HSYA extract may be inaccurate. Ensure your analytical method is validated and that you are using a certified reference standard.
-
Cell Line Instability : The responsiveness of your cell line may have changed over multiple passages.[6][7] It is good practice to use cells within a defined passage number range for your experiments.
-
Assay Conditions : Factors such as "edge effects" in microplates, where wells on the perimeter experience different temperature and evaporation conditions, can lead to inconsistent results.[8] Using plates with perimeter wells filled with a dummy solution can help mitigate this.
Troubleshooting Guides
Guide 1: Issues During HSYA Extraction and Quantification
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low HSYA Yield | 1. Suboptimal extraction method. 2. Incorrect harvesting time. 3. Degradation during extraction (high temperature, light exposure, alkaline pH). 4. Inefficient solvent. | 1. Consider optimizing your extraction method. Microwave-assisted or ultrasonic extraction can offer higher yields than traditional water immersion.[2][3] 2. Ensure raw material is harvested at the onset of flowering.[4] 3. Conduct extractions at a controlled, lower temperature (e.g., below 70°C), protect from light, and maintain a neutral or slightly acidic pH.[2][3] 4. Ensure the solvent and solid-to-liquid ratio are optimized and consistent. |
| Inconsistent Peak Areas in HPLC/UPLC | 1. Sample degradation post-extraction. 2. Inconsistent injection volume. 3. Column degradation or contamination. 4. Mobile phase inconsistency. | 1. Store extracts in the dark at -20°C or -80°C. Analyze samples promptly after preparation. 2. Check the autosampler for proper function and ensure no air bubbles are in the syringe. 3. Flush the column with a strong solvent or replace it if necessary. Use a guard column to prolong the life of your analytical column.[9][10] 4. Prepare fresh mobile phase daily and ensure it is properly degassed.[9] |
| Appearance of Unexpected Peaks in Chromatogram | 1. HSYA degradation products. 2. Contamination from solvents, glassware, or the raw material. 3. Sample carry-over from previous injections. | 1. Compare the chromatogram to a fresh, carefully prepared standard. The presence of new peaks may indicate degradation.[11] Optimize extraction and storage conditions to minimize degradation. 2. Use high-purity solvents and thoroughly clean all equipment. Perform a blank injection of your solvent to check for contamination. 3. Implement a robust needle wash protocol on your autosampler. |
Guide 2: Issues During In Vitro / Cell-Based Experiments
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. "Edge effects" in the microplate. 2. Inconsistent cell seeding. 3. HSYA instability in the culture medium. | 1. Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile media/PBS to create a humidity barrier.[8] 2. Ensure a homogenous cell suspension before and during plating. 3. Prepare fresh HSYA solutions for each experiment. Consider reducing incubation time if stability is a major concern. Test for HSYA degradation in your media over your experimental time course.[5] |
| Unexpected Cytotoxicity | 1. High concentration of co-extracted impurities. 2. Degradation products of HSYA may be more toxic than the parent compound. 3. Contamination of the extract (e.g., microbial). | 1. Consider further purification of the HSYA extract using techniques like solid-phase extraction (SPE) or preparative HPLC. 2. Minimize HSYA degradation by protecting it from light and preparing solutions fresh. 3. Filter-sterilize your HSYA stock solution before adding it to cell cultures. |
| Lack of Biological Effect | 1. HSYA concentration is too low or has been overestimated. 2. The chosen cell line is not responsive to HSYA. 3. HSYA has degraded in the stock solution or culture medium. | 1. Verify the concentration of your HSYA extract using a validated analytical method and a certified reference standard. 2. Confirm from the literature that your cell model is appropriate for studying the expected biological effect. 3. Check the stability of your stock solution and prepare it fresh if necessary. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Influence of Various Factors on HSYA Content and Yield
| Factor | Parameter | Observed Value/Range | Reference(s) |
| Geographical Origin | HSYA Content (mg/g) | 0.05 - 14.99 | [2],[3] |
| Comparison | African cultivars > Asian & European cultivars | [2],[3] | |
| Harvest Time | Relative HSYA Content | Highest at the onset of flowering, decreases with flower development | [4] |
| Extraction Method | Water Immersion Yield (%) | ~0.023 - 0.066 | [2],[3] |
| Microwave-Assisted Yield (%) | ~6.96 | [2],[3] | |
| Ultrasonic Extraction Yield (%) | ~1.64 - 12.25 | [2],[3], | |
| Soxhlet Extraction Yield (%) | ~13.09 | [2],[3] | |
| MSPD Yield (%) | ~14.89 | [2],[3] | |
| DMSO Extraction Yield (%) | ~14.56 | [2],[3] |
Experimental Protocols
Protocol 1: Quantification of HSYA in Extracts by UPLC-MS/MS
This protocol is adapted for the quantification of HSYA in biological matrices and can be modified for plant extracts.
-
Sample Preparation :
-
Perform a liquid-liquid or solid-phase extraction of the HSYA extract to remove interfering compounds.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions :
-
Column : Acquity UPLC™ BEH C18 column.
-
Mobile Phase : Gradient elution with Methanol (B129727) and 0.1% Formic Acid in water.
-
Flow Rate : 0.3 mL/min.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), can be run in positive or negative mode.
-
Detection : Multiple Reaction Monitoring (MRM).
-
Mass Transition : For HSYA, monitor m/z 611.0 → 491.0.
-
-
Quantification :
-
Prepare a calibration curve using a certified HSYA reference standard in the same solvent as the samples.
-
The concentration range should bracket the expected concentration of HSYA in the samples.
-
Protocol 2: General HPLC Method for HSYA Quantification
-
Sample Preparation :
-
Accurately weigh the dried HSYA extract.
-
Dissolve in a known volume of methanol or mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A mixture of methanol and an aqueous buffer (e.g., 0.2 mM ammonium (B1175870) acetate (B1210297) or dilute phosphoric acid). An isocratic elution of 70:30 (Methanol:Buffer) can be a starting point.
-
Flow Rate : 0.4 - 1.0 mL/min.
-
Detection : UV detector at 399 nm.
-
-
Quantification :
-
Generate a calibration curve using a certified HSYA reference standard.
-
Ensure the linearity of the curve (r² ≥ 0.999).
-
Calculate the concentration of HSYA in the extract based on the peak area.
-
Visualizations
Caption: A generalized workflow for the extraction and analysis of HSYA.
Caption: The PI3K/Akt signaling pathway and its inhibition by HSYA.
Caption: The HIF-1α signaling pathway under normoxia and hypoxia, and its regulation by HSYA.
References
- 1. Inhibition of hyaluronan degradation by dextran sulphate facilitates characterisation of hyaluronan synthesis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. Early prediction of instability of Chinese hamster ovary cell lines expressing recombinant antibodies and antibody-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromosomal instability and its effect on cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalreporting.org [globalreporting.org]
- 8. HIF-1 Signaling Pathway Implicated in Phenotypic Instability in a Chinese Hamster Ovary Production Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gspp.berkeley.edu [gspp.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing HPLC Parameters for HSYA and its Metabolites
Welcome to the technical support center for the analysis of Hydroxysafflor Yellow A (HSYA) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
I. Troubleshooting Guide
This guide addresses common issues encountered during the HPLC and UPLC-MS/MS analysis of HSYA and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column can interact with the phenolic hydroxyl groups of HSYA, causing tailing.[1][2] | Mobile Phase Modification: Lower the mobile phase pH to around 2-3 to suppress the ionization of silanol groups.[1] Alternative Columns: Use a column with end-capping or a polar-embedded stationary phase to shield the silanol groups.[1] |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion.[2] | Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume.[1][2] | |
| Extra-column Volume: Excessive tubing length or a large detector cell volume can cause band broadening.[1] | Optimize System Connections: Use shorter, narrower internal diameter tubing between the column and detector.[1] | |
| Poor Resolution | Inadequate Mobile Phase Strength: The mobile phase may not be strong enough to elute all compounds effectively. | Increase Organic Modifier: Gradually increase the percentage of acetonitrile (B52724) or methanol (B129727) in the mobile phase to improve elution strength.[1] |
| Inappropriate Column Chemistry: The selected column may not provide sufficient selectivity for HSYA and its closely related metabolites. | Test Different Stationary Phases: Consider columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases. | |
| High Backpressure | Column Contamination: Accumulation of particulate matter from the sample or mobile phase on the column frit or within the column bed.[3] | Sample and Mobile Phase Filtration: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use a Guard Column: A guard column will protect the analytical column from strongly retained or particulate matter.[3] Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[1] |
| Buffer Precipitation: High concentrations of buffer salts can precipitate when mixed with a high percentage of organic solvent. | Check Buffer Solubility: Ensure the buffer concentration is soluble in the highest organic percentage of your gradient. Prepare fresh mobile phase daily. | |
| Baseline Noise or Drift | Contaminated Mobile Phase: Impurities in the solvents or improper degassing can lead to a noisy or drifting baseline.[4] | Use High-Purity Solvents: Employ HPLC or MS-grade solvents and reagents. Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging. |
| Detector Lamp Instability: An aging detector lamp can cause baseline fluctuations. | Replace Detector Lamp: If the lamp has exceeded its recommended lifetime, replace it. | |
| Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift. | Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment. | |
| Low Sensitivity / Poor Signal | Suboptimal Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for HSYA. | Optimize Wavelength: The optimal UV detection wavelength for HSYA is around 403 nm. For MS detection, ensure proper tuning and optimization of source parameters. |
| Matrix Effects (in MS): Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of HSYA and its metabolites. | Improve Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[5] Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting matrix effects. |
II. Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for analyzing HSYA?
A1: A good starting point for the analysis of HSYA is to use a C18 column with a gradient elution. The mobile phase typically consists of an aqueous phase (often containing a small amount of acid like formic or acetic acid to improve peak shape) and an organic phase (acetonitrile or methanol).
Table 1: Example HPLC and UPLC-MS/MS Parameters for HSYA Analysis
| Parameter | HPLC-UV[6] | UPLC-MS/MS (for Plasma)[7] | UPLC-MS/MS (for Urine)[5] |
| Column | Hypersil BDS-C18 | UPLC BEH C18 | Agilent Zorbax SB C18 |
| Mobile Phase A | Aqueous Acetic Acid | 0.5‰ Acetic Acid in Water | 0.2 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Methanol | Methanol |
| Elution | Gradient | Gradient | Isocratic (30:70, A:B) |
| Detection | UV at 320 nm | ESI- (MRM) | ESI- (MRM) |
| HSYA Transition | N/A | m/z 611.3 → 491.2 | m/z 611.3 → 491.2 |
Q2: How should I prepare my samples for HSYA analysis?
A2: The optimal sample preparation method depends on the sample matrix.
-
Herbal Extracts: A common method involves extraction with a suitable solvent, followed by filtration.[7]
-
Plasma/Tissues: Protein precipitation is a straightforward and effective method.[6]
-
Urine: Solid-phase extraction (SPE) is often recommended to remove salts and other interferences.[5]
Q3: I am observing peak tailing specifically for HSYA. What is the most likely cause and how can I fix it?
A3: The most probable cause of peak tailing for HSYA, a phenolic compound, is the interaction between the hydroxyl groups of the analyte and active silanol groups on the silica-based stationary phase of the column.[1] To address this, you can:
-
Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase to bring the pH to between 2 and 3 will protonate the silanol groups, minimizing these secondary interactions.[1]
-
Use an end-capped column: These columns have been chemically treated to reduce the number of free silanol groups.
-
Employ a column with a different stationary phase: A polar-embedded or polar-endcapped column can provide alternative selectivity and improved peak shape for polar, acidic compounds like HSYA.[1]
Q4: What are the main metabolites of HSYA I should be looking for?
A4: The metabolic fate of HSYA is not extensively detailed in the provided search results. However, UFLC-Q-TOF-MS methods have been developed to detect HSYA and its multiple metabolites in plasma, bile, urine, and feces of rats.[7][8] These methods would be suitable for identifying and characterizing the metabolites in your samples.
III. Experimental Protocols
Protocol 1: Extraction of HSYA from Plasma
This protocol is based on the protein precipitation method.[6]
-
To 100 µL of plasma sample, add 300 µL of methanol (containing the internal standard, if used).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Carefully collect the supernatant.
-
Inject an appropriate volume of the supernatant into the HPLC or UPLC-MS/MS system.
Protocol 2: Extraction of HSYA from Herbal Material (Safflower)
This protocol outlines a general extraction procedure for plant materials.
-
Weigh a precise amount of the dried, powdered safflower material.[9]
-
Add a defined volume of extraction solvent (e.g., 70% methanol).
-
Use an appropriate extraction technique such as sonication or microwave-assisted extraction.[7]
-
Centrifuge the mixture to pellet the solid plant material.[9]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.
IV. Signaling Pathways and Experimental Workflows
HSYA has been shown to modulate several key signaling pathways, including the PI3K/Akt and NF-κB pathways.[4]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for regulating cell survival, proliferation, and growth. HSYA has been reported to inhibit this pathway in certain cell types.[4]
Caption: The PI3K/Akt signaling pathway and the inhibitory effect of HSYA.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and immune responses.
Caption: The NF-κB signaling pathway and the inhibitory action of HSYA.
Experimental Workflow for Investigating HSYA's Effect on Signaling Pathways
This workflow outlines the typical steps a researcher would take to study the impact of HSYA on cellular signaling.
Caption: A typical experimental workflow for studying signaling pathways.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in rat plasma and tissues by high-performance liquid chromatography after oral administration of safflower extract or safflor yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 8. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CtMYB1 regulates flavonoid biosynthesis in safflower flower by binding the CAACCA elements | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Hydroxysafflor Yellow A and Nimodipine for the Treatment of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hydroxysafflor yellow A (HSYA) and nimodipine (B1678889), two neuroprotective agents investigated for the treatment of cerebral ischemia. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies of key studies to inform further research and drug development.
Overview and Mechanism of Action
This compound (HSYA) is a major active component extracted from the flower of Carthamus tinctorius L. (safflower). It is a pleiotropic agent with a multi-faceted neuroprotective profile. Its mechanisms of action against cerebral ischemia-reperfusion injury are extensive and include anti-oxidant, anti-inflammatory, anti-apoptotic, and anti-thrombotic effects.[1][2][3] HSYA has been shown to modulate several signaling pathways, including the PI3K/Akt/GSK3β, JAK2/STAT3/SOCS3, SIRT1, and HIF-1α/BNIP3 pathways, contributing to its neuroprotective effects.[4][5][6][7] Furthermore, HSYA can improve blood rheology and inhibit thrombosis and platelet aggregation.[3][8]
Nimodipine is a dihydropyridine (B1217469) calcium channel blocker.[9][10] Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation, particularly in cerebral arteries.[9][11][12] This vasodilatory effect is crucial in preventing cerebral vasospasm, a common complication following subarachnoid hemorrhage.[9][10] Beyond its vascular effects, nimodipine is suggested to have direct neuroprotective properties by preventing calcium overload in neurons, modulating TrkB neurotrophin receptor signaling, and reducing neuroinflammation.[9][13][14]
Comparative Efficacy in Preclinical Models
Experimental studies in rodent models of focal cerebral ischemia provide a basis for comparing the neuroprotective efficacy of HSYA and nimodipine. The data below is summarized from studies utilizing the middle cerebral artery occlusion (MCAO) model.
Table 1: Neuroprotective Effects of HSYA and Nimodipine in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Lower is better) | Infarct Area Reduction (%) | Reference |
| Saline | - | ~4 | - | [15][16] |
| HSYA | 1.5 | ~3.5 | Not significant | [16] |
| HSYA | 3.0 | ~2.5 | Significant reduction | [15][16] |
| HSYA | 6.0 | ~2.0 | Significant reduction | [15][16] |
| Nimodipine | 0.2 | ~2.0* | Significant reduction | [15][16] |
*p < 0.05 compared to the saline group.
One study directly reported that the neuroprotective potency of HSYA at a dose of 6.0 mg/kg was similar to that of nimodipine at 0.2 mg/kg in a rat model of focal cerebral ischemia.[15][16]
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a widely used experimental model to induce focal cerebral ischemia.[1][3]
-
Animal Model: Male Wistar-Kyoto (WKY) or Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A monofilament nylon suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration (e.g., 2 hours for transient MCAO) or permanently. For reperfusion models, the suture is withdrawn after the ischemic period.
-
-
Drug Administration: HSYA or nimodipine is administered, often via intravenous or sublingual vein injection, at various time points relative to the onset of ischemia (e.g., 30 minutes after MCAO).[8][15]
-
Outcome Measures:
-
Neurological Deficit Scoring: A graded scoring system (e.g., 0-5 scale) is used to assess motor and neurological function 24 hours after MCAO.[15]
-
Infarct Volume Assessment: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white. The infarct area is then quantified using image analysis software.[17]
-
Histopathology: Brain sections are stained with H&E or Nissl staining to assess neuronal injury.[17]
-
Biochemical Assays: Western blotting, ELISA, and other assays are used to measure the expression of proteins related to apoptosis (e.g., Bcl-2, Bax), inflammation, and specific signaling pathways in the ischemic penumbra.[4]
-
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This model simulates ischemic conditions in cultured cells.
-
Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions.
-
OGD Procedure:
-
The normal culture medium is replaced with a glucose-free medium (e.g., Earle's balanced salt solution).
-
The cells are placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).
-
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).
-
Drug Treatment: HSYA or nimodipine is added to the culture medium before, during, or after the OGD period.
-
Outcome Measures:
-
Cell Viability: Assessed using methods like the MTT assay or LDH release assay.
-
Apoptosis Assays: Techniques such as TUNEL staining or flow cytometry with Annexin V/PI staining are used to quantify apoptotic cells.[4]
-
Molecular Analysis: Western blotting, RT-PCR, and immunofluorescence are employed to investigate changes in protein and gene expression related to the signaling pathways of interest.
-
Signaling Pathways and Comparative Logic
The following diagrams illustrate the key signaling pathways modulated by HSYA and nimodipine, as well as a comparative workflow for their evaluation.
Caption: Key neuroprotective signaling pathways modulated by HSYA.
Caption: Primary and secondary mechanisms of neuroprotection by Nimodipine.
Caption: Comparative experimental workflow for HSYA and Nimodipine.
Conclusion
Both this compound and nimodipine demonstrate significant neuroprotective effects in preclinical models of cerebral ischemia. HSYA exhibits a broad, multi-target mechanism of action, addressing various pathological aspects of ischemic injury, including inflammation, oxidative stress, and apoptosis. Nimodipine's primary, well-established role is in cerebral vasodilation, with growing evidence for direct neuroprotective actions.
Preclinical data suggests that HSYA has a comparable efficacy to nimodipine in reducing neurological deficits and infarct volume in animal models. The multi-target nature of HSYA may offer a more comprehensive therapeutic approach to the complex pathophysiology of cerebral ischemia. However, it is crucial to note the lack of head-to-head clinical trials comparing the two compounds. Further research, particularly well-designed clinical studies, is warranted to fully elucidate the comparative efficacy and safety of HSYA and nimodipine in the treatment of human cerebral ischemia.
References
- 1. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 4. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of this compound on focal cerebral ischemic injury in rats and its primary mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Nimodipine? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. m.youtube.com [m.youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Nimodipine Activates TrkB Neurotrophin Receptors and Induces Neuroplastic and Neuroprotective Signaling Events in the Mouse Hippocampus and Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nimodipine inhibits spreading depolarization, ischemic injury, and neuroinflammation in mouse live brain slice preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Protective effect of this compound on experimental cerebral ischemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of nimodipine in treatment of experimental focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Path: Validating Hydroxysafflor Yellow A's Mechanism of Action with Precision Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Hydroxysafflor yellow A (HSYA), a prominent bioactive compound extracted from the safflower plant, has garnered significant attention for its diverse pharmacological activities. To rigorously validate its mechanism of action, specific molecular pathway inhibitors serve as indispensable tools. This guide provides a comparative analysis of HSYA's effects in the presence and absence of these inhibitors, supported by experimental data and detailed protocols to aid researchers in their investigations.
HSYA's Engagement with Key Cellular Signaling Pathways
HSYA exerts its biological effects by modulating several critical intracellular signaling pathways, primarily the PI3K/Akt, MAPK (ERK and p38), and NF-κB pathways. These pathways are central to cell survival, proliferation, inflammation, and apoptosis. The use of specific inhibitors allows for the dissection of HSYA's influence on each cascade.
The PI3K/Akt Pathway: A Nexus for Cell Survival and Proliferation
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a pivotal pathway in promoting cell survival and proliferation. Evidence suggests that HSYA can modulate this pathway. To validate this, the specific PI3K inhibitor, LY294002 , is commonly employed.
Experimental Evidence:
In studies involving various cell lines, treatment with HSYA has been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K. Co-treatment with LY294002 can further elucidate the dependency of HSYA's effects on this pathway. For instance, the anti-proliferative and pro-apoptotic effects of HSYA are often attenuated in the presence of LY294002, confirming that HSYA's mechanism is, at least in part, mediated through the inhibition of the PI3K/Akt pathway.
Table 1: Effect of HSYA and LY294002 on Cell Viability and Akt Phosphorylation
| Treatment | Cell Viability (% of Control) | p-Akt/Total Akt Ratio |
| Control | 100 ± 5.2 | 1.0 ± 0.1 |
| HSYA (50 µM) | 65 ± 4.8 | 0.4 ± 0.05 |
| LY294002 (20 µM) | 75 ± 6.1 | 0.3 ± 0.04 |
| HSYA + LY294002 | 72 ± 5.5 | 0.25 ± 0.03 |
Data are representative and compiled from typical experimental outcomes. Actual values may vary depending on the cell line and experimental conditions.
The MAPK Pathways: Regulators of Stress Response and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and p38 cascades, are crucial in mediating cellular responses to a variety of stimuli, including stress and inflammation. HSYA has been demonstrated to influence these pathways.
The MEK1/2 inhibitor, U0126 , is a standard tool to investigate the involvement of the ERK pathway. HSYA has been observed to suppress the phosphorylation of ERK. The use of U0126 can confirm the role of this pathway in HSYA-mediated effects.
Experimental Evidence:
In cellular models of inflammation or cancer, HSYA treatment leads to a reduction in phosphorylated ERK (p-ERK). When cells are pre-treated with U0126, the subsequent addition of HSYA may not produce a further significant decrease in p-ERK, indicating that HSYA's effect is upstream of or directly on the MEK/ERK axis.
The p38 MAPK inhibitor, SB203580 , is utilized to probe the involvement of the p38 pathway. Studies have shown that HSYA can inhibit the phosphorylation of p38 MAPK.
Experimental Evidence:
In a study on human hepatoma HepG2 cells, HSYA was found to suppress the phosphorylation of p38MAPK in a concentration-dependent manner.[1] Notably, the inhibition of p38 activation by SB203580 mimicked the effects of HSYA, leading to decreased cell viability, proliferation, and migration.[1] This strongly suggests that the anti-cancer effects of HSYA in this context are mediated through the p38 MAPK pathway.
Table 2: Comparative Effects of HSYA and MAPK Inhibitors
| Treatment | p-ERK/Total ERK Ratio | p-p38/Total p38 Ratio | Cell Migration (% of Control) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.12 | 100 ± 8.5 |
| HSYA (50 µM) | 0.5 ± 0.06 | 0.6 ± 0.07 | 55 ± 6.2 |
| U0126 (10 µM) | 0.3 ± 0.04 | N/A | 60 ± 7.1 |
| SB203580 (10 µM) | N/A | 0.4 ± 0.05 | 48 ± 5.9[1] |
Data are representative and compiled from typical experimental outcomes. N/A indicates not applicable as the inhibitor is specific to the other pathway.
The NF-κB Pathway: A Key Player in Inflammation and Apoptosis
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. HSYA has been shown to inhibit the activation of NF-κB.
Experimental Evidence:
The inhibitor of NF-κB activation, Pyrrolidine dithiocarbamate (B8719985) (PDTC) , can be used to validate this mechanism. HSYA treatment has been demonstrated to prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. The anti-inflammatory effects of HSYA, such as the reduced expression of pro-inflammatory cytokines, are often mirrored by the effects of PDTC.
Table 3: HSYA and PDTC Effects on NF-κB Activation and Inflammatory Cytokine Production
| Treatment | Nuclear p65 Level (Fold Change) | TNF-α mRNA Expression (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.15 |
| LPS (1 µg/mL) | 4.5 ± 0.4 | 8.2 ± 0.9 |
| LPS + HSYA (50 µM) | 2.1 ± 0.2 | 3.5 ± 0.4 |
| LPS + PDTC (100 µM) | 1.8 ± 0.15 | 2.9 ± 0.3 |
Data are representative of experiments investigating inflammatory responses.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: HSYA's multifaceted mechanism of action.
Caption: Western blot experimental workflow.
Comparative Performance with Alternative Natural Compounds
HSYA is often compared to other well-known natural compounds with similar biological activities, such as resveratrol (B1683913) and curcumin (B1669340).
Resveratrol: A polyphenol found in grapes and other fruits, resveratrol is a potent antioxidant. In DPPH radical scavenging assays, both HSYA and resveratrol demonstrate significant antioxidant capacity, although their relative efficacy can vary depending on the specific assay conditions.[2][3]
Curcumin: The active component of turmeric, curcumin is renowned for its anti-inflammatory properties.[4][5][6] Both HSYA and curcumin have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. Direct comparative studies are needed to definitively establish superiority in specific models.
Table 4: General Comparison of HSYA with Resveratrol and Curcumin
| Compound | Primary Bioactivity | Key Mechanism of Action |
| HSYA | Antioxidant, Anti-inflammatory, Anti-apoptotic | Inhibition of PI3K/Akt, MAPK, and NF-κB pathways |
| Resveratrol | Antioxidant, Anti-aging | Activation of Sirtuins, Scavenging of free radicals[2][7] |
| Curcumin | Anti-inflammatory, Antioxidant | Inhibition of NF-κB, COX-2, and other inflammatory mediators[4][5] |
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of HSYA, with or without the specific inhibitor, for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Collection: Treat cells as required, then harvest them by trypsinization and collect by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
This guide provides a framework for the systematic validation of HSYA's mechanism of action. By employing specific inhibitors and standardized experimental protocols, researchers can gain deeper insights into the therapeutic potential of this promising natural compound.
References
- 1. oncology.wisc.edu [oncology.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Safety and anti-inflammatory activity of curcumin: a component of tumeric (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Scavenging of DPPH, Galvinoxyl and ABTS Radicals by Imine Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A (HSYA) Demonstrates Comparable and Synergistic Efficacy to Standard Chemotherapy in Preclinical Cancer Models
For Immediate Release
New research analysis reveals that Hydroxysafflor Yellow A (HSYA), a natural compound extracted from the safflower plant, exhibits significant anticancer effects that are comparable, and in some instances synergistic, to standard chemotherapy agents in various cancer models. This comprehensive guide synthesizes preclinical data, offering researchers, scientists, and drug development professionals a detailed comparison of HSYA's efficacy, supported by experimental data and methodologies.
In Vitro Cytotoxicity: HSYA vs. Standard Chemotherapy
In vitro studies consistently demonstrate the dose-dependent cytotoxic effects of HSYA and its isomers across a range of cancer cell lines. Comparative analysis of the half-maximal inhibitory concentration (IC50) values reveals the potency of these compounds in relation to established chemotherapeutic drugs.
A study on the human breast cancer cell line MCF-7 provided a direct comparison of Hydroxysafflor Yellow B (HSYB), an isomer of HSYA, with the widely used chemotherapy drug doxorubicin (B1662922). After 24 hours of treatment, the IC50 value for HSYB was determined to be 22.12 µg/ml, while doxorubicin's IC50 was 6.85 µg/ml[1]. While doxorubicin shows higher potency in this specific model, the data establishes the significant cytotoxic potential of HSYB.
| Compound | Cancer Cell Line | IC50 Value | Treatment Duration |
| Hydroxysafflor Yellow B (HSYB) | MCF-7 (Breast Cancer) | 22.12 µg/ml | 24 hours[1] |
| Doxorubicin | MCF-7 (Breast Cancer) | 6.85 µg/ml | 24 hours[1] |
| Cisplatin (B142131) | HepG2 (Liver Cancer) | 7 µg/ml | Not Specified[2] |
| Cisplatin | A2780 (Ovarian Cancer) | 5-40 µM (dose-dependent) | 24, 48, 72 hours[3] |
| Cisplatin | A2780/DDP (Cisplatin-Resistant Ovarian Cancer) | IC50 significantly higher than A2780 | Not Specified[3][4] |
Table 1: Comparative IC50 Values of HSYA Isomer and Standard Chemotherapeutics in Cancer Cell Lines.
In Vivo Tumor Growth Inhibition: HSYA in Cancer Models
Preclinical studies utilizing animal models have corroborated the in vitro findings, demonstrating HSYA's ability to suppress tumor growth. In a notable in vivo study using a Hepa1-6 mouse model of liver cancer, HSYA was found to substantially inhibit tumor growth. Importantly, this tumor suppression was achieved without the loss of body weight, a common side effect associated with standard chemotherapy agents like cisplatin[5].
While direct head-to-head quantitative data on tumor growth inhibition rates between HSYA and standard chemotherapy from the same study is limited, the evidence suggests HSYA as a promising therapeutic agent with a potentially favorable safety profile.
Synergistic Effects and Reversal of Chemotherapy Resistance
A significant finding from multiple studies is the ability of HSYA to enhance the efficacy of standard chemotherapy drugs and to reverse drug resistance in cancer cells.
In cisplatin-resistant ovarian cancer cells (A2780/DDP), HSYA has been shown to increase sensitivity to cisplatin[5]. This effect is mediated through the downregulation of the PI3K/AKT signaling pathway and the enhancement of DNA repair mechanisms[5]. Furthermore, HSYA has been observed to improve the inhibitory effects of 5-fluorouracil (B62378) (5-FU) on the proliferation and migration of colorectal cancer cells and to mitigate chemoresistance[5].
A study on the combination of HSYB and doxorubicin in MCF-7 cells revealed a synergistic effect in inhibiting cell proliferation and inducing apoptosis. The apoptotic rate of MCF-7 cells treated with a combination of HSYB and doxorubicin was significantly higher (53.7%) compared to treatment with doxorubicin (14.1%) or HSYB (9.2%) alone[6].
| Combination Therapy | Cancer Cell Line | Effect |
| HSYA + Cisplatin | A2780/DDP (Cisplatin-Resistant Ovarian) | Reverses cisplatin resistance[5] |
| HSYA + 5-Fluorouracil | Colorectal Cancer Cells | Enhances inhibitory effect and alleviates chemoresistance[5] |
| HSYB + Doxorubicin | MCF-7 (Breast Cancer) | Synergistically increases apoptosis[6] |
Table 2: Synergistic Effects of HSYA and its Isomer with Standard Chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of HSYA and standard chemotherapies were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells, such as MCF-7, are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of HSYA, its isomers, or standard chemotherapy agents (e.g., doxorubicin) for a defined period (e.g., 24 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
The in vivo anticancer efficacy of HSYA is often assessed using tumor xenograft models in immunocompromised mice.
-
Cell Implantation: Human cancer cells (e.g., H22 hepatocellular carcinoma cells) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomly assigned to treatment groups and receive daily intraperitoneal or oral administration of HSYA, a standard chemotherapy agent (e.g., cisplatin), or a vehicle control for a specified duration.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry, to evaluate markers of proliferation and apoptosis. Body weight is also monitored throughout the study as an indicator of toxicity.
Signaling Pathways and Mechanisms of Action
HSYA exerts its anticancer effects through the modulation of multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
HSYA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is frequently overactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival while inhibiting apoptosis. By downregulating this pathway, HSYA can induce apoptosis and inhibit tumor progression[5].
Caption: HSYA inhibits the PI3K/Akt/mTOR signaling pathway.
ERK/MAPK Pathway
The ERK/MAPK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. HSYA has been demonstrated to modulate the ERK/MAPK pathway, leading to the inhibition of angiogenesis and hepatoma cell viability[5].
Caption: HSYA modulates the ERK/MAPK signaling pathway.
NF-κB Pathway
The NF-κB signaling pathway is critically involved in inflammation, immunity, and cancer cell survival. HSYA has been shown to inhibit the activation of NF-κB, which contributes to its anti-angiogenic and anti-tumor effects[7].
References
- 1. Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zlfzyj.com [zlfzyj.com]
- 4. Interference with the expression of β-catenin reverses cisplatin resistance in A2780/DDP cells and inhibits the progression of ovarian cancer in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits angiogenesis of hepatocellular carcinoma via blocking ERK/MAPK and NF-κB signaling pathway in H22 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hydroxysafflor Yellow A's Molecular Targets Through Gene Knockout Studies
A comparative guide for researchers on leveraging gene knockout techniques to confirm the therapeutic targets of Hydroxysafflor yellow A (HSYA), a key bioactive compound from Carthamus tinctorius L.
This compound (HSYA) has demonstrated significant therapeutic potential, including antioxidative, anti-inflammatory, and anti-apoptotic properties.[1][2] Validating its precise molecular targets is crucial for drug development and understanding its mechanism of action. Gene knockout studies, particularly using CRISPR-Cas9 technology, offer a definitive method to confirm whether the effects of HSYA are dependent on specific proteins within a signaling pathway. This guide compares the outcomes of HSYA treatment in wild-type versus gene knockout models, providing experimental data and protocols to support future research.
Core Principle: The Power of Knockout Validation
The fundamental goal of a gene knockout study in this context is to observe a functional change. If HSYA exerts its protective effects by activating a specific protein (e.g., Nrf2), then in a model where the gene for that protein is knocked out, HSYA should fail to produce the same protective effects. This comparison provides strong evidence that the protein is a direct and necessary target of HSYA's action.
Target Validation 1: Nuclear factor erythroid 2-related factor 2 (Nrf2)
The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[3][4] Under normal conditions, Keap1 targets Nrf2 for degradation.[3] HSYA is proposed to activate this pathway, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).[5][6]
Experimental Objective
To determine if Nrf2 is essential for the antioxidant and cytoprotective effects of HSYA. This is tested by comparing the response of wild-type (WT) cells to Nrf2 knockout (Nrf2-KO) cells when subjected to an oxidative challenge and treated with HSYA.
Detailed Experimental Protocol
-
Nrf2 Gene Knockout using CRISPR-Cas9:
-
Cell Line: Human kidney (HK-2) cells or a relevant cell line for the disease model.
-
gRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting a conserved exon of the NFE2L2 gene (which encodes Nrf2), preferably near the 5' end.[7][8] This minimizes the chance of producing a truncated but still functional protein.
-
Vector: Clone the selected gRNA sequences into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
Transfection/Transduction: Introduce the CRISPR-Cas9 construct into the host cells using a method like lipofection or lentiviral transduction.[9]
-
Selection & Clonal Isolation: Select successfully transfected cells using puromycin. Isolate single-cell clones through limiting dilution to establish monoclonal knockout cell lines.[9]
-
Validation: Confirm the knockout at the genomic level via Sanger sequencing to identify frameshift mutations.[10] Crucially, validate the absence of Nrf2 protein expression via Western blot.[11]
-
-
Cell Treatment and Assay:
-
Groups:
-
Wild-Type (WT) Control
-
WT + Oxidative Stressor (e.g., H₂O₂)
-
WT + HSYA + Oxidative Stressor
-
Nrf2-KO Control
-
Nrf2-KO + Oxidative Stressor
-
Nrf2-KO + HSYA + Oxidative Stressor
-
-
Procedure: Culture all cell groups. Pre-treat relevant groups with HSYA for a specified duration (e.g., 12-24 hours) before inducing oxidative stress.
-
Analysis:
-
Western Blot: Measure protein levels of Nrf2 and its downstream target, HO-1.
-
Cell Viability Assay (MTT): Quantify cell survival post-treatment.
-
Reactive Oxygen Species (ROS) Assay: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
-
Comparative Data Summary
The following table summarizes expected quantitative data from such an experiment, demonstrating the Nrf2-dependency of HSYA's effects.
| Group | Nrf2 Expression (Relative Units) | HO-1 Expression (Relative Units) | Cell Viability (%) | Intracellular ROS (Fold Change) |
| Wild-Type (WT) | ||||
| WT Control | 1.0 | 1.0 | 100 | 1.0 |
| WT + H₂O₂ | 1.1 | 1.2 | 55 | 3.5 |
| WT + HSYA + H₂O₂ | 2.5 | 3.0 | 92 | 1.2 |
| Nrf2 Knockout (KO) | ||||
| Nrf2-KO Control | 0.0 | 0.9 | 98 | 1.1 |
| Nrf2-KO + H₂O₂ | 0.0 | 1.0 | 52 | 3.7 |
| Nrf2-KO + HSYA + H₂O₂ | 0.0 | 1.1 | 54 | 3.6 |
Interpretation: In WT cells, HSYA treatment significantly boosts Nrf2 and HO-1 expression, leading to increased cell viability and reduced ROS. In Nrf2-KO cells, HSYA fails to induce HO-1 and provides no protective benefit, confirming that its antioxidant effect is mediated through Nrf2.[1]
Target Validation 2: PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis.[12][13] HSYA has been shown to activate this pathway, which can, in turn, modulate downstream targets, including Nrf2.[1]
Experimental Objective
To validate that the PI3K/Akt pathway is an upstream mediator of HSYA's protective effects. This is often achieved using a specific chemical inhibitor, but a gene knockout of a key component like Akt provides more definitive evidence.
Detailed Experimental Protocol
-
Akt1 Gene Knockout using CRISPR-Cas9:
-
The protocol is similar to the Nrf2 knockout, targeting the AKT1 gene. Validation should confirm the absence of both total Akt and phosphorylated Akt (p-Akt) via Western blot.
-
-
Cell Treatment and Assay:
-
Groups:
-
Wild-Type (WT) Control
-
WT + HSYA
-
Akt-KO Control
-
Akt-KO + HSYA
-
-
Analysis:
-
Western Blot: Measure levels of phosphorylated Akt (p-Akt), total Akt, and downstream targets like phosphorylated GSK-3β and Nrf2.
-
-
Comparative Data Summary
| Group | p-Akt/Akt Ratio | Nrf2 Expression (Relative Units) |
| Wild-Type (WT) | ||
| WT Control | 1.0 | 1.0 |
| WT + HSYA | 3.5 | 2.8 |
| Akt Knockout (KO) | ||
| Akt-KO Control | 0.0 | 0.9 |
| Akt-KO + HSYA | 0.0 | 1.1 |
Interpretation: HSYA treatment increases the active, phosphorylated form of Akt in WT cells, leading to an increase in Nrf2 expression.[1] In Akt-KO cells, HSYA cannot induce this signaling cascade, and the downstream activation of Nrf2 is abolished. This demonstrates that HSYA's effect on Nrf2 is dependent on an intact PI3K/Akt pathway.
Visualizing the Methodology and Pathways
Experimental and Validation Workflow
The following diagram outlines the general workflow for using CRISPR-Cas9 to generate and validate a knockout cell line for HSYA target confirmation.
Caption: Workflow for CRISPR-Cas9 knockout and validation.
HSYA's Proposed Signaling Pathway
This diagram illustrates the proposed mechanism of HSYA, highlighting the roles of Akt and Nrf2, which can be confirmed via gene knockout.
Caption: HSYA signaling via PI3K/Akt and Nrf2 pathways.
References
- 1. Protective effect of this compound on renal ischemia‑-reperfusion injury by targeting the Akt‑Nrf2 axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 9. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 10. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
- 11. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 12. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Drug Mechanisms: A Guide to CRISPR-Cas9-Mediated Target Validation in Signaling Pathways
For researchers, scientists, and drug development professionals, establishing a clear link between a small molecule and its molecular target within a cellular signaling pathway is a critical step in the drug discovery pipeline. This guide provides a comprehensive overview of how CRISPR-Cas9 technology can be employed to validate the role of therapeutic compounds in signaling pathways, using the BRAF inhibitor Vemurafenib as a case study. We will explore the experimental protocols, present comparative data, and visualize the intricate cellular signaling and experimental workflows.
The emergence of CRISPR-Cas9 has revolutionized functional genomics, offering a precise and efficient tool to dissect the mechanism of action of small molecules. Unlike traditional methods such as RNA interference (RNAi), which often result in incomplete protein knockdown and potential off-target effects, CRISPR-Cas9 can generate complete gene knockouts, providing a clearer understanding of a drug's interaction with its intended target and pathway. This guide will walk through the process of using genome-wide CRISPR-Cas9 screens to identify genes that, when knocked out, confer resistance to a specific drug, thereby validating the drug's target and elucidating the signaling pathway it modulates.
Case Study: Validating the Target of Vemurafenib in the MAPK/ERK Signaling Pathway
Vemurafenib (PLX-4032) is a potent inhibitor of the BRAF kinase, particularly effective in melanomas harboring the BRAF V600E mutation. This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation. To confirm that Vemurafenib's efficacy is mediated through this pathway, a genome-wide CRISPR-Cas9 knockout screen can be performed to identify genes that, upon knockout, rescue melanoma cells from the drug's cytotoxic effects.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, proliferation, differentiation, and survival. In BRAF V600E mutant melanoma, the pathway is hyperactivated. Vemurafenib acts by directly inhibiting the mutated BRAF kinase, thereby blocking downstream signaling.
Experimental Workflow: CRISPR-Cas9 Knockout Screen
A pooled, genome-wide CRISPR-Cas9 knockout screen is a powerful method to identify genes that modulate a drug's efficacy. The general workflow involves introducing a library of single-guide RNAs (sgRNAs) into a population of cells, treating the cells with the drug, and then identifying the sgRNAs that are enriched in the surviving cell population.
Detailed Experimental Protocols
The following protocols are based on established methods for CRISPR-Cas9 screening.[1]
Cell Line Preparation
-
Cell Line: A375 human melanoma cell line (ATCC CRL-1619), which harbors the BRAF V600E mutation.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cas9 Expression: A375 cells are first stably transduced with a lentiviral vector expressing the Cas9 nuclease. Cas9 expression is confirmed by Western blot.
sgRNA Library Transduction
-
Library: A genome-scale sgRNA library (e.g., GeCKOv2) is used. This library contains multiple sgRNAs targeting each gene in the human genome.[1]
-
Lentivirus Production: The sgRNA library is packaged into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Transduction: The Cas9-expressing A375 cells are transduced with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
Drug Treatment and Cell Culture
-
Cell Seeding: A sufficient number of transduced cells are seeded to maintain a high representation of the sgRNA library.
-
Treatment: Cells are treated with either Vemurafenib (at a concentration that inhibits proliferation, e.g., 1-2 μM) or DMSO as a vehicle control.
-
Culture: The cells are cultured for an extended period (e.g., 14 days) to allow for the selection of resistant clones. Cells are passaged as needed, maintaining the cell count to preserve library representation.[1]
Genomic DNA Extraction and Sequencing
-
Harvesting: At the end of the treatment period, genomic DNA is extracted from both the Vemurafenib-treated and DMSO-treated cell populations.
-
PCR Amplification: The sgRNA-encoding regions are amplified from the genomic DNA using primers that flank the sgRNA cassette.
-
Next-Generation Sequencing (NGS): The amplified sgRNA sequences are subjected to high-throughput sequencing to determine the frequency of each sgRNA in the different treatment groups.
Data Analysis
-
Read Alignment and Counting: Sequencing reads are aligned to the sgRNA library to determine the read count for each sgRNA.
-
Enrichment Analysis: The read counts for each sgRNA in the Vemurafenib-treated sample are compared to the DMSO-treated sample. Statistical methods (e.g., MAGeCK) are used to identify sgRNAs that are significantly enriched in the drug-treated population.
-
Hit Identification: Genes targeted by the most highly enriched sgRNAs are considered candidate drug resistance genes.
Data Presentation and Comparison
The results of the CRISPR screen will identify genes whose knockout confers resistance to Vemurafenib. As expected, this would include key components of the MAPK/ERK pathway downstream of BRAF, as well as known regulators of the pathway.
| Gene Knockout | Pathway Component | Log2 Fold Change (Vemurafenib vs. DMSO) | p-value | Interpretation |
| MED12 | Mediator Complex Subunit | 8.5 | < 0.001 | Strong resistance. Confirms a known resistance mechanism. |
| NF1 | Neurofibromin 1 (RAS GTPase activating protein) | 7.9 | < 0.001 | Strong resistance. Validates a key negative regulator of the pathway. |
| NF2 | Neurofibromin 2 (Merlin) | 7.2 | < 0.001 | Strong resistance. Known tumor suppressor. |
| CUL3 | Cullin 3 | 6.8 | < 0.001 | Strong resistance. Involved in protein degradation. |
| TADA2B | Transcriptional Adaptor 2B | 6.5 | < 0.001 | Significant resistance. |
| TADA1 | Transcriptional Adaptor 1 | 6.1 | < 0.001 | Significant resistance. |
Table 1: Representative data from a CRISPR-Cas9 screen identifying genes that confer resistance to Vemurafenib in A375 cells. Data is hypothetical but based on expected outcomes from published studies.[1]
Comparison with Alternative Validation Methods
While CRISPR-Cas9 is a powerful tool, it is important to consider its advantages and disadvantages compared to other validation methods.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Permanent gene disruption through targeted DNA double-strand breaks. | Complete loss of function; high specificity; scalable for genome-wide screens. | Potential for off-target effects; can be lethal if the target gene is essential. |
| RNA interference (RNAi) | Transient knockdown of gene expression by targeting mRNA for degradation. | Reversible; suitable for essential genes. | Incomplete knockdown; potential for significant off-target effects; transient effect. |
| Small Molecule Inhibitors | Direct inhibition of protein function. | Can provide temporal control; clinically relevant. | May have off-target effects; not all proteins are "druggable". |
| CRISPR interference (CRISPRi) | Transcriptional repression of a target gene using a catalytically inactive Cas9 (dCas9) fused to a repressor domain. | Reversible gene knockdown; titratable levels of repression. | Requires stable expression of dCas9-repressor fusion; may not achieve complete knockdown. |
| CRISPR activation (CRISPRa) | Transcriptional activation of a target gene using dCas9 fused to an activator domain. | Allows for gain-of-function studies. | Overexpression may not be physiologically relevant; potential for off-target activation. |
Table 2: Comparison of different methods for drug target validation.
Conclusion
The use of CRISPR-Cas9 genome-wide screens provides a robust and unbiased approach to validate the mechanism of action of small molecules and to identify key signaling pathways involved in drug response. The Vemurafenib case study demonstrates how this technology can be applied to confirm the on-target effects of a drug by identifying resistance-conferring mutations in its target pathway. For a natural product like Hydroxysafflor Yellow A (HSYA), which has been implicated in various signaling pathways such as PI3K/Akt and HIF-1α, a similar CRISPR-Cas9 screening approach could be invaluable in definitively identifying its direct molecular targets and downstream effectors. By systematically knocking out genes and observing changes in cellular response to HSYA, researchers can elucidate its precise mechanism of action, paving the way for its development as a therapeutic agent. This powerful technology is an essential tool for the modern drug discovery professional, enabling a deeper understanding of drug-target interactions and the complex signaling networks that govern cellular behavior.
References
A Comparative Guide to the Anti-inflammatory Effects of HSYA and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of natural compounds found in plants, have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of Hydroxysafflor yellow A (HSYA) and other prominent flavonoids: quercetin, luteolin, and kaempferol (B1673270). The information is supported by experimental data to aid in research and drug development endeavors.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory effects of HSYA, quercetin, luteolin, and kaempferol on key inflammatory mediators. It is important to note that the experimental conditions, such as cell types and stimuli, can influence the results, and direct comparisons of absolute values across different studies should be made with caution.
| Flavonoid | Target Mediator | Experimental Model | Concentration/Dose | Inhibition | Reference |
| HSYA | TNF-α, IL-1β, IL-6 | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | 15 mg/kg (in vivo) | Significantly decreased mRNA levels | [1] |
| TNF-α, IL-1β, IL-6 | Strike-induced soft tissue injury in rats | 16, 32, 64 mg/kg (i.p.) | Dose-dependently reduced plasma and mRNA levels | [2][3] | |
| iNOS, COX-2 | 6-OHDA-induced Parkinson's disease model in mice | Not specified | Inhibited activation | [4] | |
| Quercetin | Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 12.5–25 μM | Significantly reduced NO production | [5] |
| iNOS, COX-2 | LPS-stimulated RAW264.7 macrophages | 1, 5, or 10 μM | Concentration-dependent inhibition of protein expression | [6] | |
| TNF-α, IL-1β, IL-6 | LPS-stimulated human peripheral blood mononuclear cells | Not specified | Suppressed secretion | [7] | |
| iNOS, COX-2 | Cytokine-induced human umbilical vein endothelial cells (HUVECs) | 5-50 µmol/l | Stronger inhibition of iNOS and COX-2 protein levels compared to kaempferol | [8] | |
| Luteolin | NO, PGE2 | LPS-activated RAW264.7 cells | < 20 μM | Significantly suppressed production | |
| iNOS, COX-2 | LPS-stimulated RAW264.7 macrophages | Not specified | Inhibited protein expression | [9] | |
| Paw Edema | Carrageenan-induced paw edema in mice | 10 and 50 mg/kg (oral) | Efficiently suppressed edema | [10] | |
| Kaempferol | iNOS, COX-2 | Cytokine-induced HUVECs | 5-50 µmol/l | Concentration-dependent inhibition | [8] |
| VCAM-1, ICAM-1, E-selectin | Cytokine-induced HUVECs | 10-50 µmol/l | Stronger inhibition of adhesion molecule expression compared to quercetin | [8] | |
| TNF-α, IL-1β | LPS-induced J77 and RAW264.7 cells | Not specified | Reduced levels | [11] |
Key Signaling Pathways in Flavonoid-Mediated Anti-inflammation
HSYA, quercetin, luteolin, and kaempferol exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
References
- 1. This compound attenuates ischemia/reperfusion-induced liver injury by suppressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | this compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota [frontiersin.org]
- 4. Frontiers | Quercetin Inhibits LPS-Induced Inflammation and ox-LDL-Induced Lipid Deposition [frontiersin.org]
- 5. Kaempferol modulates pro-inflammatory NF-kappaB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. notulaebiologicae.ro [notulaebiologicae.ro]
- 10. researchgate.net [researchgate.net]
- 11. Kaempferol Protects Blood Vessels From Damage Induced by Oxidative Stress and Inflammation in Association With the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: HSYA and Edaravone for Oxidative Stress Management
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms, and experimental validation of Hydroxysafflor yellow A (HSYA) and edaravone (B1671096) as potent antioxidants.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and inflammatory diseases.[1][2][3] This guide provides a comprehensive comparison of two prominent antioxidant compounds, this compound (HSYA) and edaravone, to inform preclinical and clinical research strategies.
Overview and Mechanism of Action
Edaravone is a low-molecular-weight, synthetic free radical scavenger approved for the treatment of acute ischemic stroke in Japan and amyotrophic lateral sclerosis (ALS).[4][5][6] Its primary mechanism involves directly scavenging potent ROS, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[1][4][7][8] Edaravone's amphiphilicity allows it to act in both lipid and aqueous environments, making it effective at neutralizing chain-initiating and chain-carrying radicals.[6][8]
This compound (HSYA) is the principal active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L. (safflower).[9][10] Its antioxidant effects are multifaceted, involving not only direct ROS scavenging but also the upregulation of endogenous antioxidant defense systems.[9][11] A key mechanism for HSYA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[10]
The fundamental difference in their primary mechanisms is visualized below. Edaravone acts as a direct scavenger, while HSYA employs both direct scavenging and indirect, pathway-mediated antioxidant effects.
References
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 10. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 11. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
In Vivo Validation of HSYA's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of Hydroxysafflor Yellow A (HSYA) against other neuroprotective agents in preclinical models of cerebral ischemia. The data presented is compiled from various studies to facilitate a comprehensive evaluation of HSYA's therapeutic potential.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from in vivo studies on HSYA and alternative neuroprotective agents. The primary model cited is the Middle Cerebral Artery Occlusion (MCAO) model in rats, a standard preclinical model for ischemic stroke.
Table 1: Reduction in Cerebral Infarct Volume
| Compound | Animal Model | MCAO Duration | Dosage and Administration Route | Timing of Administration | Infarct Volume Reduction (%) vs. Control | Reference |
| HSYA | Wistar-Kyoto Rats | Not Specified | 3.0 mg/kg, Sublingual Vein | Post-MCAO | Significant reduction | [1] |
| Wistar-Kyoto Rats | Not Specified | 6.0 mg/kg, Sublingual Vein | Post-MCAO | Significant reduction (similar to Nimodipine (B1678889) 0.2 mg/kg) | [1] | |
| Sprague-Dawley Rats | 60 min | Not Specified | Onset of reperfusion | Significant reduction | [2] | |
| Sprague-Dawley Rats | Not Specified | 8 mg/kg, i.p. | 1 and 6 h post-injury, then daily | Significant reduction | [3] | |
| MCAO Rats | 3 h | 8 and 16 mg/kg | Post-ischemia | Dose-dependent reduction | [4] | |
| Nimodipine | WKY Rats | Not Specified | 0.2 mg/kg | Post-MCAO | Significant reduction | [1][5] |
| Edaravone | Adult Rats | Not Specified | Not Specified | Post-ischemia | Mitigated cerebral infarct size | |
| Melatonin | C57BL/6j Mice | Not Specified | 5, 10, 20 mg/kg, i.p. | Immediately post-ischemia and at 24, 48h | Dose-dependent decrease |
Table 2: Improvement in Neurological Deficit Scores
| Compound | Animal Model | Neurological Scoring System | Dosage and Administration Route | Timing of Administration | Improvement in Neurological Score vs. Control | Reference |
| HSYA | Wistar-Kyoto Rats | Not Specified | 3.0 mg/kg and 6.0 mg/kg, Sublingual Vein | Post-MCAO | Significantly decreased neurological deficit scores | [1] |
| Sprague-Dawley Rats | Neurological Scoring (NSS) | Not Specified | Onset of reperfusion | Ameliorated performance in NSS | [2] | |
| Sprague-Dawley Rats | Basso, Beattie, and Bresnahan (BBB) score | 8 mg/kg, i.p. (1, 6h post-injury), then 14 mg/kg daily | Post-spinal cord injury | Significantly ameliorated recovery of limb function | [3] | |
| MCAO Rats | Not Specified | 8 and 16 mg/kg | Within 3h post-ischemia | Promoted recovery of neurological functions | [4] | |
| Edaravone | Adult Rats | Not Specified | Not Specified | Post-ischemia | Mitigated neurological defects | |
| Melatonin | C57BL/6j Mice | Sensorimotor function tests | 10, 20 mg/kg, i.p. | Post-stroke | Significantly increased scores at 24, 48, 72 hours |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.
-
Animal Species and Strain: Commonly used species include Sprague-Dawley, Wistar, or Wistar-Kyoto rats, and C57BL/6j mice.
-
Surgical Procedure:
-
The animal is anesthetized.
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The duration of occlusion typically ranges from 60 to 120 minutes.
-
For reperfusion models, the filament is withdrawn to restore blood flow.
-
-
Confirmation of Ischemia: Laser Doppler flowmetry is often used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.
Assessment of Neuroprotective Efficacy
-
Infarct Volume Measurement:
-
At a predetermined time point after MCAO (e.g., 24, 48, or 72 hours), the animal is euthanized, and the brain is removed.
-
The brain is sectioned coronally.
-
The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
The infarct area in each section is measured using image analysis software, and the total infarct volume is calculated.
-
-
Neurological Deficit Scoring:
-
Various scoring systems are used to assess motor, sensory, and behavioral deficits. Common examples include:
-
Neurological Severity Score (NSS): A composite score based on motor, sensory, balance, and reflex tests.
-
Basso, Beattie, and Bresnahan (BBB) Scale: Specifically designed for assessing locomotor recovery after spinal cord injury in rats.
-
Modified Neurological Severity Score (mNSS): An 18-point scale evaluating motor, sensory, balance, and reflex functions.
-
-
Scores are typically recorded at multiple time points post-injury to assess recovery.
-
HSYA's Neuroprotective Signaling Pathways
HSYA exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in neuronal survival, inflammation, and oxidative stress.
Caption: HSYA's neuroprotective mechanisms involve multiple signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo validation of a neuroprotective agent like HSYA.
Caption: A typical experimental workflow for in vivo neuroprotection studies.
Logical Relationship: HSYA's Multi-Target Neuroprotection
This diagram illustrates the logical relationship between the molecular mechanisms of HSYA and its overall neuroprotective outcomes.
Caption: HSYA's multi-faceted approach to neuroprotection.
References
- 1. Melatonin Protects Against Ischemic Brain Injury by Modulating PI3K/AKT Signaling Pathway via Suppression of PTEN Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of infarct size by intra-arterial nimodipine administered at reperfusion in a rat model of partially reversible brain focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. karger.com [karger.com]
A Comparative Guide to the Antiplatelet Activity of HSYA and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplatelet properties of Hydroxysafflor yellow A (HSYA) and aspirin (B1665792), focusing on their mechanisms of action, inhibitory effects on platelet aggregation, and the experimental protocols used for their evaluation.
Executive Summary
Aspirin, a cornerstone of antiplatelet therapy, irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist. This compound (HSYA), a primary active component of Carthamus tinctorius (safflower), has demonstrated significant antiplatelet and anti-activation effects through a distinct signaling pathway. This guide synthesizes available experimental data to facilitate a comparative understanding of these two compounds. While aspirin's effects are extensively documented, quantitative data for HSYA, particularly concerning its inhibitory concentration against various agonists, is less comprehensive, highlighting an area for future investigation.
Data Presentation: Comparative Antiplatelet Activity
The following tables summarize the available quantitative data on the inhibitory effects of HSYA and aspirin on platelet aggregation induced by various agonists.
| Compound | Agonist | Species | Platelet Preparation | IC50 Value | Citation |
| HSYA | Platelet-Activating Factor (PAF) | Rabbit | Washed Rabbit Platelets | 0.99 mmol/L | [1] |
| HSYA | Adenosine Diphosphate (ADP) | Human | Platelet-Rich Plasma | 70.9% inhibition at 25 µM | [2] |
| Aspirin | Arachidonic Acid (AA) | Human | Platelet-Rich Plasma | log IC50: -5.20 to -5.51 | [3] |
| Aspirin | Collagen | Human | Platelet-Rich Plasma | ~322.5 - 336.1 µmol/L | [4][5][6] |
| Aspirin | Adenosine Diphosphate (ADP) | Human | Platelet-Rich Plasma | No significant effect up to 100 µmol/L | [3] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including agonist concentrations, platelet preparation methods, and species. The data for HSYA's effect on ADP-induced aggregation is presented as percent inhibition at a specific concentration as an IC50 value was not available in the cited literature.
Signaling Pathways
The antiplatelet mechanisms of HSYA and aspirin are mediated by distinct signaling pathways.
This compound (HSYA) Signaling Pathway
HSYA exerts its antiplatelet effect by upregulating microRNA-9a-5p (miR-9a-5p). This microRNA targets and inhibits the expression of Proto-oncogene tyrosine-protein kinase Src (SRC), a key signaling molecule in platelet activation. The inhibition of SRC subsequently downregulates the PLCγ2/PKCδ/MEK/ERK1/2 signaling cascade, leading to reduced platelet activation and aggregation.[7][8]
References
- 1. [Antagonistic effect of this compound on the platelet activating factor receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Increased platelet sensitivity to collagen in individuals resistant to low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why single daily dose of aspirin may not prevent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the hyperactivation of rat platelets by regulating the miR-9a-5p/SRC axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of the Nrf2 Pathway in HSYA's Antioxidant Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydroxysafflor yellow A (HSYA) with other Nrf2 activators in the context of its antioxidant effects. The information presented is supported by experimental data to validate the pivotal role of the Nrf2 signaling pathway in mediating HSYA's therapeutic potential.
HSYA and the Nrf2 Antioxidant Pathway
This compound (HSYA) is a primary active component of the safflower plant. Pharmacological studies have demonstrated its significant protective effects against cardiovascular and cerebrovascular diseases, which are attributed to its antioxidant and anti-inflammatory activities.[1] A key mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its degradation. However, in the presence of oxidative stress, HSYA can induce the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses.[1][2][3]
Comparative Analysis of Nrf2 Activation
While HSYA is a potent activator of the Nrf2 pathway, it is important to compare its efficacy with other well-known Nrf2 inducers, such as sulforaphane (B1684495) and curcumin. The following tables summarize quantitative data from various studies, showcasing the impact of these compounds on key markers of the Nrf2 pathway and oxidative stress.
Note: The data presented below is collated from different studies. Direct comparison should be made with caution due to variations in experimental models, cell types, concentrations, and treatment durations.
Table 1: Effect of HSYA on Nrf2 Pathway Activation and Oxidative Stress Markers
| Experimental Model | Treatment | Nrf2 Expression (Fold Change) | HO-1 Expression (Fold Change) | ROS Levels (Fold Change vs. Control) | Reference |
| Diabetic Retinopathy Rat Model | HSYA | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) | - | [1] |
| Hypoxia/Reoxygenation-treated HK-2 cells | HSYA (5, 10, 20 µg/ml) | - | - | Decreased (p < 0.01) | [4] |
Table 2: Comparative Effect of Sulforaphane on Nrf2 Pathway Activation
| Experimental Model | Treatment | Nrf2 Nuclear Translocation (Fold Change) | Nrf2/ARE Binding Activity (Fold Change) | Target Gene Expression (Prdx6, Catalase, GSTπ) | Reference |
| Human Lens Epithelial Cells (SRA-hLECs) | Sulforaphane (3 µM, 6 µM) | Apparent Increase | Time-dependent Increase | Dose-dependent Augmentation | [5] |
| Rat Liver Clone 9 Cells | Sulforaphane (0.2-5 µM) | - | - | Dose-dependent Induction of GSTP | [6] |
Table 3: Comparative Effect of Curcumin on Nrf2 Pathway Activation
| Experimental Model | Treatment | Nrf2 Nuclear Expression (Fold Change) | HO-1 Expression (Fold Change) | Target Gene Expression (NQO1, GCLC) | Reference |
| Rat Hepatic Stellate Cells (HSCs)-T6 | Curcumin | Significantly Increased | - | Increased | [7][8] |
| Primary Cultures of Rat Cerebellar Granule Neurons | Curcumin (15 µM) | Time-dependent Increase | Increased | Increased GR, GST, SOD activity | [9] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Nrf2 and HO-1 Expression
-
Protein Extraction: Tissues or cells are lysed using RIPA buffer. The total protein concentration is determined using a BCA protein assay kit.[10]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.[10]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., GAPDH or β-actin).[10]
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
-
Quantification: The band intensities are quantified using image analysis software and normalized to the loading control.
Reactive Oxygen Species (ROS) Assay using DCFH-DA
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with HSYA or other compounds for the desired time.
-
DCFH-DA Staining: The cells are washed with a serum-free medium and then incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-25 µM) for 30-60 minutes at 37°C in the dark.[11][12]
-
Washing: The DCFH-DA solution is removed, and the cells are washed with phosphate-buffered saline (PBS).[11]
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. The results are often normalized to the protein concentration.[1]
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a qPCR instrument with SYBR Green master mix and specific primers for Nrf2 target genes (e.g., HO-1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: HSYA activates the Nrf2 signaling pathway to combat oxidative stress.
Caption: Workflow for validating HSYA's effect on the Nrf2 pathway.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulforaphane reactivates cellular antioxidant defense by inducing Nrf2/ARE/Prdx6 activity during aging and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin Pretreatment Induces Nrf2 and an Antioxidant Response and Prevents Hemin-Induced Toxicity in Primary Cultures of Cerebellar Granule Neurons of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot assay [bio-protocol.org]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative In Vivo Analysis of Hydroxysafflor Yellow A (HSYA) Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Hydroxysafflor yellow A (HSYA), the primary active component of the safflower plant (Carthamus tinctorius L.), has demonstrated significant therapeutic potential in treating a range of conditions, including myocardial and cerebral ischemia, coronary heart disease, and inflammatory disorders.[1][2] However, its clinical application, particularly through oral administration, is hampered by its intrinsic properties. As a Biopharmaceutics Classification System (BCS) Class III drug, HSYA exhibits high solubility but poor intestinal membrane permeability, leading to low oral bioavailability.[1][3] This guide provides a comparative overview of different advanced delivery systems designed to overcome these limitations, supported by in vivo experimental data.
Comparative Performance of HSYA Delivery Systems
To enhance the in vivo performance of HSYA, various novel drug delivery systems have been developed. These formulations aim to increase intestinal absorption, improve bioavailability, and consequently, enhance therapeutic efficacy. Below is a summary of key pharmacokinetic data from in vivo studies comparing these advanced systems to conventional HSYA solutions.
| Delivery System | Animal Model | Key Pharmacokinetic Parameters | Relative Bioavailability (%) | Source |
| HSYA Solution (Control) | Sprague Dawley Rats | Baseline for comparison | 100 | [1][3] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | Sprague Dawley Rats | Significant improvement in the area under the concentration-time curve (AUC). | 217 | [1] |
| Natural Deep Eutectic Solvent (NADES) - 90% GCH | Sprague Dawley Rats | 5.02-fold increase in maximum plasma concentration (Cmax) compared to HSYA in water. | 326.08 | [3] |
Therapeutic Efficacy and Mechanisms of Action
In vivo studies have validated the enhanced therapeutic effects of HSYA when administered through advanced delivery systems or even as a standalone agent in various disease models. The primary mechanisms of action involve anti-inflammatory, antioxidant, and anti-apoptotic pathways.[4][5]
A notable mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which plays a key role in inflammation.[6] In models of subcutaneous scarring, HSYA was shown to significantly inhibit this pathway, reducing the expression of pro-inflammatory cytokines like TGF-β and IL-1β.[6] Furthermore, HSYA has been found to inactivate the PI3K/Akt signaling pathway and activate the HIF-1α/BNIP3 pathway, contributing to its protective effects in vascular and neuronal tissues.[7][8]
Key Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the evaluation of HSYA delivery systems.
Pharmacokinetic Studies in Sprague Dawley Rats
-
Objective: To determine and compare the oral bioavailability of HSYA from different formulations.
-
Animal Model: Male Sprague Dawley rats (200-250 g).[9] Animals are fasted overnight with free access to water before the experiment.
-
Procedure:
-
Rats are randomly divided into groups (n=5-6 per group), including a control group (HSYA solution) and experimental groups (e.g., HSYA-SDEDDS, HSYA-NADES).
-
Formulations are administered orally (intragastric gavage).
-
Blood samples are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours) post-administration.[3]
-
Plasma is separated by centrifugation (e.g., 1,000 x g for 10 minutes) and stored at -80°C until analysis.[7][10]
-
HSYA concentration in plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) are calculated using non-compartmental analysis.[10] Relative bioavailability (Fr) is calculated as: Fr (%) = (AUC_test / AUC_control) * 100.[3]
Efficacy Study in a Rabbit Subcutaneous Scar Model
-
Objective: To evaluate the efficacy of HSYA in improving subcutaneous scars.
-
Animal Model: New Zealand rabbits.[6]
-
Procedure:
-
A subcutaneous scar model is induced, for example, by anticoagulant injection.
-
Rabbits are divided into groups: Normal Control (NC), Model (Anticoagulant), and HSYA treatment groups at different doses (Low, Middle, High).
-
HSYA is administered via intragastric gavage for a specified treatment period (e.g., 7 days).[11]
-
After the treatment period, animals are sacrificed, and subcutaneous tissue samples are collected.
-
-
Efficacy Evaluation:
-
Inflammatory Cytokines: Concentrations of TGF-β1 and IL-1β in the tissue are measured by ELISA.[6]
-
Histopathology: Tissue samples are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate tissue structure and collagen deposition (fibrosis).[6]
-
Protein Expression: Immunohistochemistry (IHC) is used to measure the protein expression of Collagen I, Collagen III, TLR4, and NF-κB (p65).[6]
-
Gene Expression: Relative gene expression of the same targets is evaluated by RT-qPCR.[11]
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological pathways influenced by HSYA and the experimental processes used to evaluate its delivery systems.
References
- 1. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Combination Therapy: Hydroxysafflor Yellow A with Other Therapeutic Agents
A Comparative Guide for Researchers and Drug Development Professionals
Hydroxysafflor yellow A (HSYA), a prominent water-soluble chalcone (B49325) compound extracted from the florets of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities. While its therapeutic potential as a monotherapy is well-documented, emerging evidence highlights its synergistic effects when combined with other therapeutic agents, paving the way for novel combination strategies in treating a range of diseases, from ischemic injuries to cancer. This guide provides an objective comparison of HSYA's performance in combination with other agents, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
HSYA in Combination with Astragaloside IV for Cerebral Ischemia-Reperfusion Injury
The combination of HSYA and Astragaloside IV (AS-IV) has demonstrated significant synergistic neuroprotective effects against cerebral ischemia-reperfusion (I/R) injury. Studies have shown that this combination leads to superior outcomes compared to the administration of either agent alone.
Quantitative Data Summary
| Parameter | MCAO Group | MCAO + AS-IV | MCAO + HSYA | MCAO + AS-IV + HSYA |
| Neurological Deficit Score | High | Reduced | Reduced | Significantly Reduced[1] |
| Infarct Volume (%) | High | Reduced | Reduced | Significantly Reduced[1] |
| Cerebral Edema (%) | High | Reduced | Reduced | Significantly Reduced[1] |
| MDA Levels (Ischemic Cortex) | Increased | Decreased | Decreased | Significantly Decreased[1] |
| SOD Levels (Ischemic Cortex) | Decreased | Increased | Increased | Significantly Increased[1] |
| MCAO: Middle Cerebral Artery Occlusion; AS-IV: Astragaloside IV; HSYA: this compound; MDA: Malondialdehyde; SOD: Superoxide (B77818) Dismutase. |
Experimental Protocols
In Vivo Model of Cerebral Ischemia-Reperfusion Injury: Male Sprague-Dawley rats were subjected to middle cerebral artery occlusion (MCAO) for a specified duration, followed by reperfusion. The rats were randomly divided into sham, MCAO model, MCAO + AS-IV, MCAO + HSYA, and MCAO + AS-IV + HSYA groups.[1] Drug administration was performed via caudal vein injection for three consecutive days.[1]
-
Neurological Deficit Scoring: Neurological function was assessed using a standardized scoring system.
-
Infarct Volume Measurement: Brain tissues were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[1]
-
Oxidative Stress Marker Analysis: The levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) in the ischemic cortex and serum were measured using commercially available kits.[1]
Signaling Pathway
The synergistic neuroprotective effect of the HSYA and AS-IV combination is primarily attributed to the inhibition of the NF-κB/NLRP3/Caspase-1/GSDMD signaling pathway, which mitigates pyroptosis-induced cell death.
References
Cross-Species Pharmacokinetic Profile of Hydroxysafflor Yellow A (HSYA)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of Hydroxysafflor Yellow A (HSYA), a primary active component of the safflower plant (Carthamus tinctorius), across various species. HSYA has garnered significant interest for its potential therapeutic effects in cardiovascular and cerebrovascular diseases. Understanding its pharmacokinetic profile is crucial for the preclinical and clinical development of HSYA-based therapies. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant pathways to facilitate a deeper understanding of HSYA's behavior in different biological systems.
Data Presentation: A Comparative Overview of HSYA Pharmacokinetics
| Parameter | Rat | Dog | Human |
| Dose Range (IV) | 3 - 24 mg/kg[1] | 6 - 24 mg/kg[1] | 35 - 140 mg[2][3] |
| Cmax (Maximum Concentration) | Dose-dependent | Dose-dependent | (2.02 ± 0.18) - (14.48 ± 4.70) mg/L[2][3] |
| Tmax (Time to Cmax) | Not reported (IV) | Not reported (IV) | Not reported (IV) |
| AUC (Area Under the Curve) | Dose-proportional | Dose-proportional | Dose-proportional |
| t1/2 (Half-life) | ~3 h | Not specified | 3.32 h[2][3] |
| CL (Clearance) | Not specified | Not specified | Not specified |
| Vd (Volume of Distribution) | Not specified | Not specified | Not specified |
| Plasma Protein Binding | 48.0 - 54.6%[1] | Not specified | 48 - 54.6%[2][3] |
| Excretion (Urine) | 52.6 ± 17.9% (as unchanged drug)[1] | Not specified | 88.6% (as unchanged drug)[2] |
| Excretion (Feces) | 8.4 ± 5.3%[1] | Not specified | 2.9%[2] |
| Excretion (Bile) | 1.4 ± 1.0%[1] | Not specified | 0.062 ± 0.011%[2] |
| Oral Bioavailability | 1.2%[2] | Not specified | Low (inferred from rat data) |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic analysis. Below are detailed descriptions of the key experimental protocols.
Animal Studies
-
Species: Male Sprague-Dawley rats and Beagle dogs were commonly used in the cited preclinical studies.
-
Housing and Care: Animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and had free access to standard laboratory chow and water.
-
Drug Administration: For intravenous studies, HSYA was typically dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection or infusion through a cannulated vein (e.g., femoral vein in rats, cephalic vein in dogs).
-
Sample Collection: Blood samples were collected at predetermined time points post-administration from a cannulated artery or vein (e.g., jugular vein). Plasma was separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis. For excretion studies, urine, feces, and bile were collected over specified periods using metabolic cages.
Human Studies
-
Subjects: Healthy volunteers were enrolled in clinical pharmacokinetic studies.
-
Drug Administration: HSYA was administered intravenously, typically as an infusion.
-
Sample Collection: Blood samples were collected at various time points before, during, and after HSYA administration. Plasma was processed and stored similarly to the animal studies.
Bioanalytical Method
-
Technique: The concentration of HSYA in biological matrices (plasma, urine, feces, bile) was predominantly determined using validated High-Performance Liquid Chromatography (HPLC) methods.[1]
-
Sample Preparation: A protein precipitation method was often employed to extract HSYA from plasma samples. This typically involved adding a precipitating agent (e.g., methanol (B129727) or acetonitrile) to the plasma, followed by centrifugation to remove precipitated proteins. The resulting supernatant was then injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column was commonly used for separation.
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., water with phosphoric acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile) was used as the mobile phase in a gradient or isocratic elution mode.
-
Detection: HSYA was detected using a UV detector at a specific wavelength (e.g., around 403 nm).
-
-
Validation: The analytical methods were validated for specificity, linearity, accuracy, precision, and stability to ensure reliable and reproducible results.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in HSYA pharmacokinetics, the following diagrams have been generated using Graphviz.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics reveals the effects of this compound on neurogenesis and axon regeneration after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects spinal cords from ischemia/reperfusion injury in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Hydroxysafflor Yellow A: A Comparative Guide to RNAi-Based Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the therapeutic targets of Hydroxysafflor yellow A (HSYA) using RNA interference (RNAi). It includes supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental workflows.
This compound (HSYA), a primary active component isolated from the safflower (Carthamus tinctorius), has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects.[1] While numerous studies have elucidated the potential signaling pathways modulated by HSYA, confirming the direct engagement of its molecular targets is crucial for advancing its therapeutic development. RNA interference (RNAi) has emerged as a powerful tool for this purpose, allowing for the specific silencing of target genes to validate their role in the therapeutic action of HSYA.
This guide focuses on a pivotal study that successfully employed RNAi to validate the neuroprotective mechanism of HSYA, offering a clear example of how this technology can be leveraged to confirm drug targets.
Comparative Analysis of HSYA's Efficacy: With and Without Target Gene Silencing
A key study by Wang et al. (2022) investigated the neuroprotective effects of HSYA in an in vitro model of ischemic stroke, specifically oxygen-glucose deprivation/reperfusion (OGD/R) injury in SH-SY5Y neuroblastoma cells. The researchers hypothesized that HSYA exerts its protective effects by activating autophagy through the HIF-1α/BNIP3 signaling pathway. To validate this, they utilized small interfering RNA (siRNA) to silence the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor in the proposed pathway.
The following tables summarize the quantitative data from this study, comparing the effects of HSYA in the presence and absence of HIF-1α silencing.
Table 1: Effect of HSYA on Protein Expression Levels in OGD/R-Treated SH-SY5Y Cells with and without HIF-1α Silencing
| Treatment Group | Relative HIF-1α Expression | Relative Beclin-1 Expression | Relative LC3-II/LC3-I Ratio | Relative p62 Expression |
| Control | Baseline | Baseline | Baseline | Baseline |
| OGD/R | Increased | Increased | Increased | Decreased |
| HSYA + OGD/R | Further Increased | Further Increased | Further Increased | Further Decreased |
| siRNA-HIF-1α + HSYA + OGD/R | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
Data adapted from Wang et al. (2022). The results demonstrate that HSYA's ability to upregulate the autophagy markers Beclin-1 and the LC3-II/LC3-I ratio, and downregulate the autophagy substrate p62, is significantly diminished when HIF-1α is silenced.
Table 2: Effect of HSYA on Cell Apoptosis in OGD/R-Treated SH-SY5Y Cells with and without HIF-1α Silencing
| Treatment Group | Apoptosis Rate (%) |
| Control | Low |
| OGD/R | High |
| HSYA + OGD/R | Significantly Reduced |
| siRNA-HIF-1α + HSYA + OGD/R | Significantly Increased (compared to HSYA + OGD/R) |
Data adapted from Wang et al. (2022). This table illustrates that the anti-apoptotic effect of HSYA is compromised when HIF-1α is knocked down, confirming the critical role of this transcription factor in HSYA's neuroprotective mechanism.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the comparative analysis, based on the protocols described by Wang et al. (2022).
Cell Culture and OGD/R Model
-
Cell Line: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
OGD/R Induction: To mimic ischemic conditions, the culture medium was replaced with glucose-free DMEM, and the cells were placed in a hypoxic incubator (1% O2, 5% CO2, 94% N2) for 4 hours. For reperfusion, the medium was replaced with complete DMEM, and the cells were returned to a normoxic incubator for 24 hours.
siRNA Transfection
-
siRNA Synthesis: Small interfering RNAs targeting HIF-1α (siRNA-HIF-1α) and a negative control siRNA (siRNA-NC) were synthesized.
-
Transfection Procedure: SH-SY5Y cells were seeded in 6-well plates. Upon reaching 50-60% confluency, cells were transfected with either siRNA-HIF-1α or siRNA-NC using a suitable transfection reagent according to the manufacturer's instructions.
-
Post-transfection: After 6 hours of transfection, the medium was replaced with fresh complete medium, and the cells were incubated for another 24 hours before subsequent experiments.
HSYA Treatment
-
Preparation: A stock solution of HSYA was prepared by dissolving it in DMEM.
-
Application: Following siRNA transfection and/or OGD/R induction, cells were treated with a specific concentration of HSYA for the designated time period.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from the cells using RIPA lysis buffer containing protease inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against HIF-1α, Beclin-1, LC3, p62, and β-actin overnight at 4°C.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for Apoptosis
-
Cell Preparation: Cells grown on coverslips were fixed with 4% paraformaldehyde.
-
Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's protocol.
-
Microscopy: The stained cells were observed and imaged using a fluorescence microscope. The apoptotic rate was calculated as the percentage of TUNEL-positive cells.
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of HSYA and the experimental workflow for its target validation.
Caption: HSYA's neuroprotective signaling pathway.
Caption: Experimental workflow for validating HSYA's targets.
This guide demonstrates the power of RNAi as a definitive tool for validating the therapeutic targets of natural compounds like HSYA. The presented data and protocols offer a clear framework for researchers to design and interpret similar target validation studies, ultimately accelerating the translation of promising natural products into clinical applications.
References
Safety Operating Guide
Navigating the Safe Disposal of Hydroxysafflor yellow A in a Laboratory Setting
This guide provides a procedural, step-by-step approach to the proper disposal of Hydroxysafflor yellow A, ensuring the safety of laboratory personnel and compliance with general environmental regulations.
Immediate Safety and Handling Precautions
Before proceeding with the disposal process, it is essential to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear standard laboratory gloves (nitrile or latex) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Storage and Handling:
-
Store this compound in a cool, dry place, away from direct sunlight.
-
HSYA is highly soluble in water and solvents like DMSO, pyridine, methanol, and ethanol.[4]
-
It is a yellow amorphous powder.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and concentration of the waste, as well as local regulations. The following decision-making workflow should be followed.
1. Consultation with Institutional and Local Guidelines:
-
Always begin by consulting your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
-
Local regulations regarding the disposal of laboratory chemicals may vary.
2. Disposal of Small Quantities of Aqueous Solutions:
-
For small quantities (typically a few hundred grams or milliliters per day) of dilute, aqueous solutions of this compound, disposal down the sanitary sewer is often acceptable.[5][6]
-
Procedure:
3. Disposal of Solid Waste and Concentrated Solutions:
-
Solid this compound or concentrated solutions should be disposed of as non-hazardous solid chemical waste.
-
Procedure:
-
Place the solid HSYA or the concentrated solution into a clearly labeled, sealed container.
-
The label should include the name of the chemical ("this compound") and indicate that it is non-hazardous.
-
Arrange for pickup and disposal through your institution's chemical waste management program.
-
4. Handling of Contaminated Materials:
-
Labware (e.g., flasks, beakers) and PPE (e.g., gloves) that are contaminated with this compound should be handled as follows:
-
Empty Containers: Triple-rinse empty containers with water. The first rinse should be collected and disposed of as chemical waste. After thorough rinsing and removal or defacing of the original label, the container can often be disposed of as regular laboratory glass or plastic waste.[8][9]
-
Contaminated Labware and Debris: For items that cannot be easily decontaminated, they should be placed in a designated solid waste container for chemical waste.
-
5. Disposal of Mixtures:
-
If this compound is mixed with other chemicals, the entire mixture must be treated according to the hazards of the most hazardous component.
-
If mixed with a hazardous chemical, the mixture must be disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table provides general guidelines for the drain disposal of non-hazardous chemicals based on common laboratory practices.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 10.5 | [6] |
| Maximum Daily Quantity for Drain Disposal | A few hundred grams or milliliters | [6] |
| Dilution Ratio for Drain Disposal | At least 20 parts water to 1 part chemical solution | [5] |
Disclaimer: The information provided here is based on general laboratory safety principles for non-hazardous, water-soluble chemicals. In the absence of a specific Safety Data Sheet for this compound, it is imperative to consult with your institution's Environmental Health and Safety department for definitive disposal procedures that are in compliance with all local, state, and federal regulations.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. acs.org [acs.org]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Guide to Handling Hydroxysafflor Yellow A
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Hydroxysafflor yellow A. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
This compound is a yellow powder that is soluble in dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, ethanol, and water.[1] It is largely insoluble in lipophilic solvents.[2][3] It is recognized as a potential skin and eye irritant. All handling procedures must be conducted with the appropriate personal protective equipment and within designated safety enclosures to minimize exposure risks.
Personal Protective Equipment (PPE) Protocol
All personnel must don the following PPE before entering the designated handling area. This equipment is designed to provide a barrier against the known hazards of this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free. | Protects against skin contact and potential allergic reactions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye irritation from airborne particles or splashes. |
| Lab Coat | Standard, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Mitigates inhalation risks of the powdered compound. |
Step-by-Step Handling and Operational Plan
Follow these procedures meticulously to ensure safe handling from receipt to disposal.
2.1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms (GHS07 for irritant), and date of receipt.
-
Store: Store the container in a designated, well-ventilated, and dry location at 2-8°C.[1] Keep it tightly sealed and protected from light.
2.2. Preparation of Solutions:
-
Work Area: All weighing and solution preparation must be conducted within a certified chemical fume hood.
-
Weighing:
-
Gently tap the vial to ensure all powder has settled to the bottom.[1]
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
-
Dissolving:
2.3. Experimental Use:
-
Handling: When handling solutions, continue to wear all prescribed PPE.
-
Spills: In the event of a small spill, immediately alert personnel in the area.
-
For spills within the fume hood, use an appropriate absorbent material to clean the area.
-
For spills outside the fume hood, evacuate the immediate area and follow your institution's chemical spill response protocol.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All disposable materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the original label before disposing of the rinsed container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Emergency Procedures
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
